molecular formula C27H21BF5N3O3 B1192751 ERthermAC

ERthermAC

Cat. No.: B1192751
M. Wt: 541.285
InChI Key: FSLQMZIVLCELGA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERthermAC is a novel thermosensitive fluorescent dye, visualizing thermogenesis in stimulated single-cell brown adipocytes.

Properties

Molecular Formula

C27H21BF5N3O3

Molecular Weight

541.285

IUPAC Name

8-(4-Acetaminophenyl)-4,4-difluoro-1-methyl-3-(2-(2-hydroxy-5-trifluoromethoxy-phenyl)vinyl)-4-bora-3a,4a-diaza-3a,4-dihydro-s-indacene

InChI

InChI=1S/C27H21BF5N3O3/c1-16-14-21(10-7-19-15-22(11-12-24(19)38)39-27(29,30)31)36-26(16)25(23-4-3-13-35(23)28(36,32)33)18-5-8-20(9-6-18)34-17(2)37/h3-15,38H,1-2H3,(H,34,37)/b10-7+

InChI Key

FSLQMZIVLCELGA-JXMROGBWSA-N

SMILES

CC(NC(C=C1)=CC=C1C(C2=CC=CN2B3(F)F)=C4[N]3=C(/C=C/C5=C(O)C=CC(OC(F)(F)F)=C5)C=C4C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ERthermAC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to ERthermAC: A Fluorescent Probe for Intracellular Temperature Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ERthermAC, a fluorescent molecular probe designed for the measurement of intracellular temperature, with a specific focus on its application in thermogenesis research and its potential utility in drug development.

Core Principle of this compound

This compound is a small molecule-based, thermosensitive fluorescent dye that localizes to the endoplasmic reticulum (ER) within living cells.[1][2][3] The fundamental principle behind its function is the inverse relationship between temperature and its fluorescence intensity.[2][4] As the intracellular temperature increases, the fluorescence emission of this compound decreases. This phenomenon is attributed to the increased structural dynamics of the molecule at higher temperatures, which opens up competing non-radiative relaxation pathways, thereby reducing the quantum yield of fluorescence.[4]

Its specific accumulation in the ER provides a strategic advantage for monitoring thermogenic processes. The ER forms a network in close proximity to mitochondria, the primary sites of cellular heat production.[5][6] This close association allows this compound to act as a contiguous thermometer, effectively detecting temperature changes originating from mitochondrial activity.[5][6]

Quantitative Data and Performance Characteristics

The performance of this compound has been characterized by its temperature sensitivity, photostability, and minimal sensitivity to other intracellular factors like pH and Ca²⁺ concentration.

ParameterValueCell Type / ConditionSource
Localization Endoplasmic Reticulum (ER)WT-1 cells[4]
Excitation Wavelength 543 nmIn vitro experiments[7]
Emission Wavelength 590 nmIn vitro experiments[7]
Temperature Sensitivity -1.07%/°CFixed WT-1 cells (18.1 °C to 35.0 °C)[2][4]
-4.76%/°CFixed WT-1 cells (37 °C to 43 °C)[2][4]
pH Sensitivity ~8.5% intensity reduction between pH 7.0 and 8.1In vitro calibration[4]
Ca²⁺ Sensitivity No significant change in fluorescence intensityIn vitro (10-1000 µM Ca²⁺)[4]
Photostability High, negligible photobleaching under continuous irradiationCompared to ER thermo yellow[8]

Key Signaling Pathway in Thermogenesis: β-Adrenergic Signaling

The induction of thermogenesis in brown and beige adipocytes, a process readily measured by this compound, is primarily regulated by the β-adrenergic signaling pathway.[1][9] This pathway is activated by catecholamines like norepinephrine, which are released in response to stimuli such as cold exposure.[1][10]

G β-Adrenergic Signaling Pathway in Adipocyte Thermogenesis NE Norepinephrine bAR β-Adrenergic Receptor (β-AR) NE->bAR Binds Gs Gs Protein bAR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates CREB CREB PKA->CREB Phosphorylates p38 p38 MAPK PKA->p38 Activates FFA Free Fatty Acids (FFAs) Lipolysis->FFA Mitochondria Mitochondria FFA->Mitochondria Fuel UCP1 UCP1 Activation Mitochondria->UCP1 Heat Heat Production UCP1->Heat Gene_Expression Thermogenic Gene Expression (e.g., UCP1) CREB->Gene_Expression p38->Gene_Expression Gene_Expression->UCP1 Increases protein levels

Caption: β-Adrenergic signaling cascade leading to thermogenesis.

Experimental Protocols

Detailed methodologies for utilizing this compound in both fluorescence microscopy and microplate-based assays are provided below.

Protocol for Live-Cell Fluorescence Microscopy

This protocol is adapted for imaging intracellular temperature changes in real-time at the single-cell level.

G Experimental Workflow: Fluorescence Microscopy start Start: Plate cells on glass-bottom dishes culture Culture cells to desired confluency start->culture prepare_stain Prepare 250 nM this compound staining solution in serum-free medium culture->prepare_stain wash1 Wash cells twice with PBS prepare_stain->wash1 stain Incubate cells with staining solution (20-30 min, 37°C, 5% CO₂) wash1->stain wash2 Wash cells twice with PBS stain->wash2 add_medium Add imaging medium (e.g., phenol red-free DMEM) wash2->add_medium equilibrate Equilibrate cells on microscope stage add_medium->equilibrate acquire_basal Acquire basal fluorescence images (Ex: 543 nm, Em: 590 nm) equilibrate->acquire_basal add_stimulus Add thermogenic stimulus (e.g., Isoproterenol) or vehicle control acquire_basal->add_stimulus acquire_timelapse Acquire time-lapse images to monitor fluorescence intensity changes add_stimulus->acquire_timelapse analyze Analyze fluorescence intensity over time acquire_timelapse->analyze end End analyze->end

Caption: Step-by-step workflow for this compound microscopy.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture under standard conditions until they reach the desired confluency.

  • Reagent Preparation: Prepare a 1 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final concentration of 250 nM in serum-free cell culture medium.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).

    • Add the 250 nM this compound staining solution to the cells.

    • Incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.[8]

  • Imaging:

    • After incubation, wash the cells twice with PBS.

    • Add a suitable imaging medium, preferably phenol red-free, to reduce background fluorescence.

    • Place the dish on the stage of a fluorescence microscope equipped with temperature and CO₂ control.

    • Allow the cells to equilibrate.

    • Acquire basal fluorescence images using an excitation wavelength of approximately 543 nm and an emission detection window centered around 590 nm.

    • To induce thermogenesis, add a pre-warmed solution of a thermogenic agonist (e.g., isoproterenol, forskolin) or a vehicle control.

    • Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over the time course of the experiment.

    • Normalize the fluorescence intensity (F) at each time point to the initial basal fluorescence (F₀) to calculate the relative change (F/F₀). A decrease in this ratio indicates an increase in temperature.

Protocol for Microplate-Based Assay

This protocol is suitable for higher-throughput screening of compounds that may induce or inhibit thermogenesis.

G Experimental Workflow: Microplate Assay start Start: Differentiate adipocytes in a black, clear-bottom 96-well plate prepare_stain Prepare 250 nM this compound staining solution in serum-free medium start->prepare_stain wash1 Wash wells twice with PBS prepare_stain->wash1 stain Add 100 µL staining solution per well and incubate (30-45 min, 37°C) wash1->stain wash2 Wash wells twice with PBS stain->wash2 add_medium Add 90 µL of phenol red-free medium per well wash2->add_medium equilibrate Equilibrate plate at 25°C for 15 min add_medium->equilibrate read_basal Measure basal fluorescence (Ex: 543 nm, Em: 590 nm) in a microplate reader equilibrate->read_basal add_compounds Add 10 µL of test compounds or controls (10x concentration) read_basal->add_compounds read_kinetic Measure fluorescence every 5 min for 1.5 - 2 hours add_compounds->read_kinetic calculate Calculate the decrease in fluorescence over time read_kinetic->calculate end End calculate->end

Caption: High-throughput screening workflow using this compound.

Methodology:

  • Cell Preparation: Culture and differentiate adipocytes in a black, clear-bottom 96-well plate.[7]

  • Reagent Preparation: Prepare a 250 nM this compound staining solution in serum-free DMEM-H medium.[7]

  • Staining:

    • Wash the differentiated adipocytes twice with PBS.

    • Add 100 µL of the staining solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes.[7]

  • Assay Procedure:

    • Wash the wells twice with PBS.

    • Add 90 µL of DMEM-H serum-free and phenol red-free medium to each well.

    • Equilibrate the plate at 25°C for 15 minutes.[7]

    • Measure the basal red fluorescence (excitation/emission ~543/590 nm) in a microplate reader.

    • Add 10 µL of test compounds, positive controls (e.g., CL-316,243 or forskolin), or vehicle controls, prepared at a 10x concentration.[7]

    • Immediately begin kinetic measurements, reading the fluorescence in each well every 5 minutes for a total of 1.5 to 2 hours.[7]

  • Data Analysis:

    • For each well, calculate the change in fluorescence over time relative to the basal reading.

    • A decrease in fluorescence intensity indicates a thermogenic response.

Applications in Drug Development

The ability of this compound to provide a direct readout of cellular thermogenesis makes it a valuable tool for drug discovery and development, particularly in the context of metabolic diseases such as obesity and diabetes.

  • High-Throughput Screening: The microplate-based assay allows for the screening of compound libraries to identify novel activators of thermogenesis in brown or beige adipocytes.

  • Mechanism of Action Studies: this compound can be used to investigate whether the metabolic effects of a drug candidate are linked to the induction of a thermogenic program.

  • Evaluating Off-Target Effects: The probe could potentially be used to assess whether drugs targeting other cellular pathways have unintended effects on cellular temperature homeostasis.

Conclusion

This compound is a robust and sensitive fluorescent probe for the real-time measurement of intracellular temperature, specifically within the endoplasmic reticulum. Its ease of use, high photostability, and direct correlation of fluorescence intensity with temperature make it an excellent tool for studying cellular thermogenesis. The detailed protocols provided herein for both high-resolution microscopy and high-throughput screening applications should enable researchers and drug development professionals to effectively integrate this technology into their workflows for advancing the understanding and therapeutic targeting of metabolic processes.

References

ERthermAC Fluorescent Dye: A Technical Guide to its Chemical Structure, Synthesis, and Application in Cellular Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ERthermAC fluorescent dye, a powerful tool for the real-time monitoring of intracellular temperature dynamics. With a focus on its chemical properties, synthesis, and practical applications, this document serves as a comprehensive resource for researchers in cellular biology, metabolic studies, and drug discovery. This compound's unique ability to selectively accumulate in the endoplasmic reticulum and report temperature fluctuations through changes in fluorescence intensity makes it an invaluable probe for investigating cellular thermogenesis.

Chemical Structure and Properties

This compound is a fluorescent dye based on the boron-dipyrromethene (BODIPY) core structure.[1] Its chemical design allows for high cell permeability, low cytotoxicity, and excellent photostability, making it well-suited for live-cell imaging.[1][2] The key feature of this compound is its temperature-sensitive fluorescence, where an increase in temperature leads to a decrease in fluorescence intensity.[2][3] This property allows for the visualization and quantification of temperature changes within the endoplasmic reticulum (ER), a critical organelle in cellular metabolism and heat production.[1][4]

The development of this compound involved the chemical modification of a precursor dye, "ER thermo yellow".[3] Specifically, the alpha-chlorine atom present in ER thermo yellow was removed and replaced with an acetyl group, resulting in the improved photostability of this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound fluorescent dye:

PropertyValueReference(s)
Chemical Class Boron-dipyrromethene (BODIPY)[1]
Molecular Weight 541.28 g/mol [1]
Excitation Wavelength (max) 543 nm / 565 nm[1][5]
Emission Wavelength (max) 590 nm[1][5]
Temperature Sensitivity -1.07%/°C (18.1 °C to 35.0 °C)[2][3]
-4.76%/°C (35.7 °C to 42.8 °C)[2][3]
Cellular Localization Endoplasmic Reticulum (ER)[1][4]

Synthesis of this compound

The synthesis of this compound is based on the modification of the "ER thermo yellow" precursor. While a detailed, step-by-step protocol with precise reagent quantities is proprietary, the general synthetic pathway can be inferred from the literature on BODIPY dye synthesis. The process involves the removal of an alpha-chlorine atom from the BODIPY core of ER thermo yellow and subsequent acetylation.

A generalized synthesis scheme for BODIPY dyes typically involves the acid-catalyzed condensation of pyrrole and an aldehyde, followed by oxidation and complexation with a boron trifluoride etherate.[] The functionalization of the BODIPY core, in this case, the replacement of the chlorine with an acetyl group, would be a subsequent step.

ERthermAC_Synthesis cluster_start Starting Material cluster_reaction Synthetic Steps cluster_product Final Product ER_thermo_yellow ER thermo yellow Dechlorination Dechlorination (Removal of alpha-chlorine) ER_thermo_yellow->Dechlorination Step 1 Acetylation Acetylation (Addition of acetyl group) Dechlorination->Acetylation Step 2 This compound This compound Acetylation->this compound Final Product Thermogenesis_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis Cell_Culture Culture cells in 96-well plate Prepare_Stain Prepare 250 nM This compound solution Cell_Culture->Prepare_Stain Incubate Incubate cells with This compound for 30 min Prepare_Stain->Incubate Wash Wash cells twice with PBS Incubate->Wash Baseline Acquire baseline fluorescence image Wash->Baseline Stimulate Add thermogenic stimulant Baseline->Stimulate Time_Lapse Perform time-lapse imaging Stimulate->Time_Lapse Analyze Analyze fluorescence intensity changes Time_Lapse->Analyze

References

ERthermAC: A Technical Guide to its Absorption and Emission Spectra for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ERthermAC, a fluorescent probe used for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells. This document details its spectral properties, experimental protocols for its use in microscopy, and the key signaling pathways it helps to elucidate.

Core Photophysical and Chemical Properties

This compound is a BODIPY-based fluorescent dye specifically designed to measure temperature fluctuations in the endoplasmic reticulum. Its fluorescence intensity is inversely correlated with temperature, making it a valuable tool for studying thermogenesis.

PropertyValueReference
Absorption Maximum (λ_abs_) 565 nm[1]
Emission Maximum (λ_em) 590 nm (in polarized mitochondria)[1]
527 nm (in depolarized mitochondria)
Molar Extinction Coefficient (ε) Not explicitly available in the searched literature.
Fluorescence Quantum Yield (Φ_F) Not explicitly available in the searched literature.
Chemical Name This compound[2]
Organelle Specificity Endoplasmic Reticulum[1][2]

Experimental Protocols for Microscopy

The following protocols provide a detailed methodology for the use of this compound in live-cell imaging to monitor thermogenesis.

I. Cell Preparation and Staining

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency. For studies on thermogenesis in adipocytes, differentiation protocols should be followed to obtain mature adipocytes.

  • Preparation of Staining Solution : Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 250 nM.[3]

  • Cell Staining : Remove the cell culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the 250 nM this compound staining solution to the cells.[3]

  • Incubation : Incubate the cells for 20-30 minutes at 37°C in a humidified incubator with 5% CO₂.[2][3]

  • Washing : After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

  • Imaging : The cells are now ready for imaging. It is recommended to perform imaging in a buffer that maintains cell health and has low background fluorescence.

II. Fluorescence Microscopy and Image Acquisition

Optimal imaging parameters are crucial for obtaining high-quality quantitative data.

  • Microscope Setup :

    • Microscope : An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) is recommended. The microscope should be equipped with a temperature-controlled stage or chamber to maintain the cells at a constant temperature during imaging.

    • Objective Lens : Use a high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging.

    • Excitation Source : A laser or LED light source with an excitation wavelength close to the absorption maximum of this compound (565 nm) should be used.

    • Filter Set : A standard TRITC or Texas Red filter set is generally suitable. An example configuration would be:

      • Excitation Filter : 540-580 nm

      • Dichroic Mirror : 585 nm

      • Emission Filter : 590-650 nm

  • Image Acquisition Parameters :

    • Exposure Time : Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Laser Power/Light Intensity : Use the lowest possible laser power or light intensity to minimize phototoxicity.

    • Time-Lapse Imaging : For dynamic studies of thermogenesis, acquire images at appropriate time intervals (e.g., every 30 seconds to 2 minutes) before and after the addition of a thermogenic stimulus.

    • Control for Photobleaching : It is important to assess the rate of photobleaching under the chosen imaging conditions. This can be done by imaging a control sample over time without any stimulus. This compound has been reported to be remarkably photostable.[2][3]

III. Temperature Calibration

To convert fluorescence intensity changes into quantitative temperature measurements, a calibration curve must be generated.

  • Equipment : A temperature-controlled microscope stage or a perfusion system with a heated stage is required.

  • Procedure :

    • Prepare cells stained with this compound as described above.

    • Place the sample on the temperature-controlled stage.

    • Set the stage to a starting temperature (e.g., 25°C) and allow it to equilibrate.

    • Acquire a fluorescence image.

    • Increase the temperature in defined steps (e.g., 2-5°C increments) and acquire an image at each temperature point after allowing for equilibration.

    • Repeat this process over the desired temperature range (e.g., 25°C to 45°C).

  • Data Analysis :

    • Measure the mean fluorescence intensity of the cells at each temperature point using image analysis software (e.g., ImageJ/Fiji).

    • Plot the mean fluorescence intensity as a function of temperature.

    • Fit the data with a suitable function (e.g., linear or polynomial) to generate the calibration curve. The fluorescence intensity of this compound has been shown to have a linear relationship with temperature in certain ranges.[2]

Signaling Pathway of Thermogenesis in Brown Adipocytes

This compound is frequently used to study non-shivering thermogenesis in brown adipocytes. This process is primarily regulated by the β3-adrenergic signaling pathway.

ThermogenesisSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Norepinephrine Norepinephrine b3AR β3-Adrenergic Receptor (β3-AR) Norepinephrine->b3AR Binds to Gs Gs Protein b3AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates FFA Free Fatty Acids (FFA) HSL->FFA Hydrolyzes Triglycerides to Triglycerides Triglycerides UCP1 Uncoupling Protein 1 (UCP1) FFA->UCP1 Activates Heat Heat UCP1->Heat Generates ProtonGradient Proton Gradient ProtonGradient->UCP1 Dissipates

Upon stimulation by cold, the sympathetic nervous system releases norepinephrine, which binds to β3-adrenergic receptors on the surface of brown adipocytes.[4] This activates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL).[4] Activated HSL hydrolyzes triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).[4] These FFAs act as both the fuel for and the activators of Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane.[5][6] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and generating heat.[5][6]

Experimental Workflow for Measuring Thermogenesis

The following diagram illustrates a typical workflow for an experiment designed to measure induced thermogenesis in cultured cells using this compound.

ExperimentalWorkflow A 1. Cell Culture (e.g., Brown Adipocytes) B 2. Stain with this compound (250 nM, 20-30 min) A->B C 3. Wash Cells B->C D 4. Baseline Imaging (Acquire pre-stimulus images) C->D E 5. Add Thermogenic Stimulus (e.g., Isoproterenol, Forskolin) D->E F 6. Time-Lapse Imaging (Acquire post-stimulus images) E->F G 7. Data Analysis (Measure fluorescence intensity change) F->G H 8. Temperature Conversion (Apply calibration curve) G->H

This workflow outlines the key steps from cell preparation to quantitative temperature analysis, providing a framework for designing and executing experiments to measure cellular heat production.

References

An In-depth Technical Guide to ERthermAC Localization and Function in the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ERthermAC, a thermosensitive fluorescent dye specifically designed to measure temperature changes within the endoplasmic reticulum (ER). Understanding the localization and mechanism of this probe is crucial for its effective application in cellular thermogenesis research, particularly in the context of metabolic diseases like obesity and diabetes.

Introduction to this compound

This compound is a small, BODIPY-based fluorescent molecule that serves as a powerful tool for visualizing heat production, or thermogenesis, at the subcellular level.[1] Developed as a more photostable derivative of its predecessor, "ER thermo yellow," this compound offers robust and reliable measurements of temperature fluctuations within the ER.[2][3] Its ability to provide real-time temperature readings in live cells makes it invaluable for studying the metabolic activity of specialized cells like brown adipocytes.[1][4]

Localization within the Endoplasmic Reticulum

A key feature of this compound is its specific accumulation within the endoplasmic reticulum. This targeted localization is essential for accurately measuring temperature changes originating from or in close proximity to this organelle.

Experimental Evidence for ER Localization:

Co-localization studies are the primary method for verifying the subcellular distribution of fluorescent probes. In experiments using murine brown adipocytes (WT-1 cell line), this compound (pseudo-colored red) was shown to strongly co-localize with ER-Tracker™ Green, a commercially available dye known to specifically stain the endoplasmic reticulum.[2][3] The superimposition of the red and green signals results in a yellow color, providing clear visual confirmation of this compound's residence within the ER network.[2][3] This precise localization positions the probe strategically to detect heat generated by processes such as the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a known contributor to non-shivering thermogenesis.[5][6]

Mechanism of Temperature Sensing

The fluorescence of this compound is inversely proportional to temperature.[2][4] As the temperature of the surrounding ER environment increases, the fluorescence intensity of the dye decreases. This phenomenon is based on the principle that higher temperatures promote competing, non-radiative relaxation pathways for the excited fluorophore.[2] This alters the structural dynamics of the this compound molecule, leading to a reduction in the emission of photons and thus, a dimmer fluorescent signal.[2] This relationship allows for the quantitative measurement of temperature changes within the ER.

Quantitative Data and Performance Characteristics

The performance of this compound has been characterized across several key parameters, which are summarized in the tables below.

Table 1: Spectral and Physical Properties of this compound

PropertyValueReference
Molecular Formula BODIPY-based dye[7]
Molar Mass 541.28 g/mol [7]
Absorption Maximum (λabs) 565 nm[7]
Emission Maximum (λem) 590 nm[7][8]

Table 2: Temperature Sensitivity of this compound in Fixed WT-1 Cells

Temperature RangeTemperature SensitivityR² ValueReference
18.1 °C to 35.0 °C -1.07% / °C0.76[2]
37.0 °C to 43.0 °C -4.76% / °C0.83[2]

Note: The relationship between temperature and fluorescence intensity is non-linear, with a more pronounced decrease in fluorescence at higher physiological temperatures.[2]

Table 3: Influence of Environmental Factors on this compound Fluorescence

FactorConditionObserved Effect on FluorescenceReference
Calcium (Ca²⁺) 10-1000 µMNo change in fluorescence intensity[2]
pH pH 7.0 to 8.1~8.5% reduction in fluorescence intensity[2]
Photostability Continuous high laser power (543 nm)Negligible photobleaching[2][3]

Note: While a significant change in ER pH could have a minor impact, it is not considered a major contributor to the fluorescence changes observed during typical thermogenesis experiments.[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. The following sections outline the core protocols for cell staining, temperature calibration, and the induction of thermogenesis.

5.1. Live Cell Staining with this compound

This protocol is adapted for staining differentiated adipocytes in a 96-well plate format.

  • Cell Culture: Differentiate brown or white adipocytes in a black, clear-bottom 96-well plate.[9]

  • Preparation of Staining Solution: Prepare a 250 nM solution of this compound in serum-free and phenol red-free DMEM-H medium.[9][10]

  • Staining:

    • Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).[9]

    • Add 100 µL of the staining solution to each well.[9]

    • Incubate the plate at 37°C and 5% CO₂ for 20-45 minutes.[9][10]

  • Washing: Wash the cells twice with PBS to remove excess dye.[9]

  • Imaging:

    • Add 90 µL of serum-free and phenol red-free DMEM-H medium to each well.[9]

    • Equilibrate the plate at the desired starting temperature (e.g., 25°C) for 15 minutes.[9]

    • Proceed with fluorescence imaging.

5.2. Co-localization with ER-Tracker™ Green

To visually confirm ER localization, cells can be co-stained with ER-Tracker™ Green.

  • Staining: Incubate cells with both this compound (e.g., 250 nM) and ER-Tracker™ Green according to the manufacturer's recommendations.

  • Imaging:

    • Acquire images in two separate channels: one for this compound (e.g., excitation/emission ~565/590 nm) and one for ER-Tracker™ Green (e.g., excitation/emission ~490/516 nm).

    • Merge the two channels to observe co-localization, which appears as a yellow or orange signal.[2]

5.3. Temperature Calibration in Fixed Cells

Calibration is necessary to correlate fluorescence intensity with actual temperature.

  • Cell Preparation: Stain differentiated WT-1 cells with this compound as described above.[2]

  • Fixation: Fix the stained cells with 4% formaldehyde.[2]

  • Imaging Setup: Place the fixed cells on a temperature-controlled microscope stage.[2]

  • Data Acquisition:

    • Image the cells at a series of controlled temperatures (e.g., from 18°C to 43°C).[2]

    • Measure the mean fluorescence intensity of individual cells at each temperature point.

  • Calibration Curve: Plot the fluorescence intensity as a function of temperature to generate a calibration curve.[2]

5.4. Induction of Thermogenesis and Live-Cell Imaging

This protocol describes the measurement of temperature changes following adrenergic stimulation.

  • Cell Preparation: Stain live cells with this compound as described in section 5.1.

  • Basal Reading: Measure the basal fluorescence intensity for 2-3 points before stimulation.[9]

  • Stimulation: Add a thermogenic inducer such as isoproterenol (ISO), forskolin (Fsk), or CL-316,243 to the wells.[3][9][10] A vehicle control (e.g., medium only) should be run in parallel.[10]

  • Time-Lapse Imaging: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 1.5-2 hours to monitor the change in ER temperature.[8][10] A decrease in fluorescence indicates an increase in temperature.[10]

Visualizations of Pathways and Workflows

Diagram 1: Experimental Workflow for ER Temperature Measurement

G cluster_prep Cell Preparation cluster_imaging Imaging and Stimulation cluster_analysis Data Analysis A Differentiate Adipocytes B Stain with 250 nM this compound (30 min, 37°C) A->B C Wash with PBS B->C D Acquire Basal Fluorescence C->D E Add Stimulant (e.g., Isoproterenol) D->E F Time-Lapse Imaging E->F G Measure Fluorescence Intensity F->G H Normalize to Basal G->H I Correlate Intensity to Temperature (via Calibration Curve) H->I

Caption: Workflow for measuring thermogenesis with this compound.

Diagram 2: Adrenergic Signaling Leading to ER Thermogenesis

G cluster_signal Adrenergic Signaling Cascade cluster_er Endoplasmic Reticulum A Norepinephrine / Isoproterenol B β-Adrenergic Receptor A->B C Adenylate Cyclase B->C D cAMP C->D E PKA Activation D->E F SERCA Pump Activity / Ca2+ Cycling E->F stimulates G Heat Production F->G H This compound G->H I Fluorescence Decrease H->I detects

Caption: Pathway from adrenergic stimulation to heat detection.

Diagram 3: this compound Temperature-Fluorescence Relationship

G Temp_Up Temperature ↑ Dynamics ↑ Non-Radiative Relaxation Temp_Up->Dynamics leads to Fluor_Down Fluorescence ↓ Dynamics->Fluor_Down results in

Caption: Inverse relationship of temperature and fluorescence.

References

ERthermAC: A Technical Guide to Studying Thermogenesis in Brown Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ERthermAC, a thermosensitive fluorescent dye, for the real-time monitoring of thermogenesis in brown adipocytes (BAs). As interest grows in targeting brown adipose tissue (BAT) for the treatment of obesity and metabolic disorders, precise methods for quantifying heat production at the cellular level are crucial.[1][2][3][4] this compound offers a powerful tool for these investigations, enabling single-cell analysis of thermogenic function.[1]

Introduction to this compound

This compound is a small, biocompatible, and photostable fluorescent probe that specifically accumulates in the endoplasmic reticulum (ER) of brown adipocytes.[1][4][5][6][7] Its fluorescence intensity is inversely proportional to temperature, making it a sensitive indicator of intracellular heat production.[5][8] Upon adrenergic stimulation, which triggers thermogenesis in brown adipocytes, this compound exhibits a marked decrease in fluorescence intensity, directly corresponding to an increase in intracellular temperature.[1][8] This allows for the dynamic visualization and quantification of thermogenic responses in living cells.[1]

Core Principles and Mechanism of Action

This compound's functionality is rooted in its temperature-sensitive molecular structure. The probe's fluorescence quantum yield is dependent on the local temperature of its microenvironment within the ER. As brown adipocytes are stimulated to produce heat, primarily through the action of uncoupling protein 1 (UCP1) in the mitochondria, the overall intracellular temperature rises. This temperature increase is transmitted to the ER, where this compound is localized. The elevated temperature alters the conformational state of the this compound molecule, leading to a decrease in its fluorescence emission upon excitation.

The choice of the endoplasmic reticulum as the target organelle is significant. The ER forms a close network with mitochondria, the primary sites of thermogenesis in brown adipocytes. This proximity ensures that this compound can rapidly and accurately report on temperature changes originating from mitochondrial activity.

Quantitative Data Summary

The performance of this compound has been characterized across several key parameters. The following tables summarize the quantitative data available for this thermosensitive probe.

Table 1: this compound Spectral and Performance Characteristics

ParameterValueReference
Excitation Wavelength543 nm[9]
Emission Wavelength590 nm[9]
Temperature Sensitivity (18.1°C - 35.0°C)-1.07%/°C[3][8]
Temperature Sensitivity (37°C - 43°C)-4.76%/°C[3][8]
PhotostabilityHigh, negligible bleaching under high laser power[3][6]

Table 2: Experimental Results of this compound in Brown Adipocytes

Cell TypeStimulantObserved Effect on this compoundCorrelation with other methodsReference
Murine Brown Adipocytes (WT-1)Isoproterenol (ISO)Rapid decline in relative fluorescence intensityCongruent with mitochondrial depolarization (JC-1 probe); Correlated with thermal power, oxygen consumption, and extracellular acidification rates.[1][8]
Human Brown AdipocytesForskolin (Fsk)Rapid decline in relative fluorescence intensitySuggests a robust increase in temperature.[8][10]

Key Experimental Protocols

This section provides detailed methodologies for the application of this compound in studying brown adipocyte thermogenesis.

Cell Culture and Differentiation
  • Cell Lines: Murine brown preadipocyte cell lines (e.g., WT-1) or primary human brown preadipocytes are commonly used.

  • Culture Conditions: Cells are cultured in appropriate growth media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into mature brown adipocytes, the growth medium is replaced with a differentiation cocktail. The specific components of the cocktail may vary but typically include insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone). The differentiation process is usually carried out over several days.

This compound Staining and Imaging

This protocol is adapted from established methods for live-cell imaging of thermogenesis.[9]

  • Preparation of Staining Solution: Prepare a 250 nM working solution of this compound dye in serum-free DMEM.

  • Cell Staining:

    • Wash differentiated brown adipocytes twice with phosphate-buffered saline (PBS).

    • Add the 250 nM this compound staining solution to the cells.

    • Incubate for 20-30 minutes at 37°C and 5% CO2.[8][9]

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Imaging Medium: Add phenol red-free DMEM to the cells.

  • Equilibration: Equilibrate the plate at the desired baseline temperature (e.g., 25°C) for 15 minutes.

  • Baseline Fluorescence Measurement: Measure the basal fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 543 nm and emission at 590 nm.[9]

  • Stimulation: Add the thermogenic stimulant (e.g., 1 µM isoproterenol or 10 µM forskolin) to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring fluorescence images or measurements at regular intervals (e.g., every 5 minutes) for up to 1.5-2 hours to monitor the change in fluorescence intensity over time.[9]

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to quantify the thermogenic response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in brown adipocyte thermogenesis and the experimental workflow for using this compound.

Thermogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Adrenergic_Stimulus Adrenergic Stimulus (e.g., Isoproterenol) Beta_Adrenergic_Receptor β-Adrenergic Receptor Adrenergic_Stimulus->Beta_Adrenergic_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipid_Droplet Lipid Droplet HSL->Lipid_Droplet Hydrolyzes FFAs Free Fatty Acids (FFAs) Lipid_Droplet->FFAs Releases UCP1 Uncoupling Protein 1 (UCP1) FFAs->UCP1 Activate Heat Heat UCP1->Heat Generates Proton_Gradient Proton Gradient (H+) Proton_Gradient->UCP1 Dissipates This compound This compound Heat->this compound Increases Temp. Fluorescence_Decrease Fluorescence Decrease This compound->Fluorescence_Decrease Results in

Caption: Adrenergic signaling pathway leading to thermogenesis in brown adipocytes.

ERthermAC_Experimental_Workflow Start Start Differentiate_BAs Differentiate Brown Preadipocytes Start->Differentiate_BAs Prepare_Staining_Solution Prepare 250 nM this compound in Serum-Free Medium Differentiate_BAs->Prepare_Staining_Solution Stain_Cells Incubate Cells with this compound (20-30 min, 37°C) Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash Cells Twice with PBS Stain_Cells->Wash_Cells Add_Imaging_Medium Add Phenol Red-Free Medium Wash_Cells->Add_Imaging_Medium Equilibrate Equilibrate at Baseline Temperature (e.g., 25°C) Add_Imaging_Medium->Equilibrate Measure_Baseline Measure Baseline Fluorescence (Ex: 543 nm, Em: 590 nm) Equilibrate->Measure_Baseline Add_Stimulant Add Thermogenic Stimulant (e.g., Isoproterenol) Measure_Baseline->Add_Stimulant Acquire_Data Acquire Time-Lapse Fluorescence Data Add_Stimulant->Acquire_Data Analyze_Data Analyze Relative Change in Fluorescence Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring thermogenesis with this compound.

Conclusion

This compound represents a significant advancement in the study of brown adipocyte thermogenesis.[1] Its ability to provide real-time, single-cell measurements of heat production offers a powerful tool for basic research and drug discovery efforts aimed at combating obesity and metabolic diseases.[5][11] The detailed protocols and understanding of the underlying signaling pathways provided in this guide will enable researchers to effectively implement this technology in their studies.

References

Key features and benefits of ERthermAC in cellular thermogenesis studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular thermogenesis, the process of heat production in cells, is a critical area of research, particularly in the fields of metabolism, obesity, and drug discovery. Brown and beige adipocytes are key sites of non-shivering thermogenesis, a process regulated by complex signaling pathways. Understanding and accurately measuring this heat production at a cellular level is paramount for developing novel therapeutic strategies. ERthermAC is a fluorescent probe specifically designed to address this need, offering a sensitive and targeted approach to monitoring cellular temperature changes within the endoplasmic reticulum (ER). This technical guide provides an in-depth overview of the key features and benefits of this compound, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its effective implementation in cellular thermogenesis studies.

Key Features and Benefits of this compound

This compound is a small-molecule, BODIPY-based fluorescent dye that exhibits temperature-dependent fluorescence intensity. Its unique properties make it an invaluable tool for studying cellular thermogenesis:

  • Endoplasmic Reticulum Targeting: this compound specifically accumulates in the endoplasmic reticulum, a key organelle involved in calcium signaling and a site of UCP1-independent thermogenesis.[1][2][3][4] This targeted localization allows for the specific measurement of heat production within this subcellular compartment.

  • High Sensitivity and Photostability: The fluorescence intensity of this compound is inversely correlated with temperature; as the cell undergoes thermogenesis and its temperature increases, the fluorescence signal decreases.[5][6][7] The probe is highly sensitive to temperature changes and exhibits robust photostability, allowing for long-term imaging experiments with minimal signal bleaching.[6][7]

  • Low Cytotoxicity and Biocompatibility: this compound is designed for live-cell imaging and exhibits low cytotoxicity, ensuring that the cellular processes being measured are not perturbed by the probe itself.[8][9] Its small size and excellent cellular uptake contribute to its biocompatibility.[3][8][9]

  • Compatibility with Multiple Platforms: this compound can be used in various experimental setups, including fluorescence microscopy for single-cell analysis and microplate readers for high-throughput screening.[6][10]

  • Correlation with Established Methods: Studies have shown that data obtained using this compound correlates well with conventional methods for measuring thermogenesis, such as oxygen consumption rates, extracellular acidification rates, and mitochondrial depolarization events.[1][2][3]

Signaling Pathways in Cellular Thermogenesis

Cellular thermogenesis in brown and beige adipocytes is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which activates β-adrenergic receptors. This initiates a signaling cascade that leads to both UCP1-dependent and UCP1-independent heat production. This compound is particularly well-suited to investigate the ER's role in these processes, including calcium-mediated thermogenesis.

β-Adrenergic Signaling Pathway

The dominant pathway for non-shivering thermogenesis is initiated by the binding of norepinephrine to β3-adrenergic receptors (β3-AR) on the surface of adipocytes.[1][11] This triggers a cascade of intracellular events, as depicted in the following diagram:

Adrenergic Signaling in Thermogenesis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Norepinephrine Norepinephrine beta3_AR β3-Adrenergic Receptor Norepinephrine->beta3_AR AC Adenylyl Cyclase beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates p38_MAPK p38 MAPK PKA->p38_MAPK Activates CREB CREB PKA->CREB Phosphorylates RyR2 RyR2 PKA->RyR2 Phosphorylates Heat_Mito Heat (UCP1-dependent) HSL->Heat_Mito Provides FFAs for Thermogenic_Genes Thermogenic Gene Expression (e.g., UCP1) p38_MAPK->Thermogenic_Genes Activates CREB->Thermogenic_Genes Promotes UCP1 UCP1 Thermogenic_Genes->UCP1 Upregulates UCP1->Heat_Mito Generates SERCA SERCA Pump Heat_ER Heat (UCP1-independent) SERCA->Heat_ER Uncoupling generates Ca_release Ca²⁺ Release RyR2->Ca_release Mediates Ca_release->SERCA Stimulates

Caption: β-Adrenergic signaling pathway leading to thermogenesis.

Recent evidence also points to a significant role for UCP1-independent thermogenesis mediated by calcium cycling in the ER.[2][6][12] Adrenergic stimulation can lead to the phosphorylation of the ryanodine receptor 2 (RyR2), resulting in the release of calcium from the ER.[12] This released calcium is then pumped back into the ER by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Uncoupling of this pump's activity from calcium transport leads to ATP hydrolysis and heat generation.[2][6] this compound, by localizing to the ER, is an ideal tool for studying this UCP1-independent thermogenic mechanism.

Quantitative Data with this compound

The change in this compound fluorescence intensity provides a quantitative measure of the temperature change within the ER. The following table summarizes key quantitative findings from studies utilizing this compound.

Cell TypeStimulusThis compound Fluorescence ChangeCorresponding Temperature ChangeReference
WT-1 Brown AdipocytesIsoproterenol or ForskolinSignificant decreaseRise from 25 °C to 42 °C[2][7]
Human Brown AdipocytesForskolinRapid decline in intensityRobust increase in temperature[11]
WT-1 Brown AdipocytesIsoproterenol~42.7% average reductionNot specified[7]
Fixed WT-1 Brown AdipocytesTemperature ramp (18-43 °C)Linear reduction-1.07%/°C (18-35°C), -4.76%/°C (35-43°C)[7]

Experimental Protocols

The following protocols provide a general framework for using this compound in cellular thermogenesis studies. Optimization may be required for specific cell types and experimental conditions.

General Staining Protocol for Live-Cell Imaging

This protocol is adapted for staining adherent cells in a 96-well plate format.

Materials:

  • This compound dye

  • DMSO

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency or differentiation state.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium to a final working concentration of 250 nM.

  • Cell Staining:

    • Remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add 100 µL of the 250 nM this compound staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with PBS.

  • Imaging/Measurement:

    • Add 90 µL of phenol red-free medium to each well.

    • Equilibrate the plate to the desired baseline temperature (e.g., 25°C).

    • Measure the basal fluorescence using a microplate reader or microscope (Excitation/Emission: ~543 nm / ~590 nm).

    • Add 10 µL of the desired stimulus (e.g., 10X concentrated norepinephrine, isoproterenol, or forskolin) or vehicle control to each well.

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., up to 2 hours).

Experimental Workflow for Thermogenesis Assay

This compound Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture and differentiate cells in 96-well plate Prepare_Reagents Prepare this compound staining solution and stimuli Wash1 Wash cells with PBS Prepare_Reagents->Wash1 Stain Incubate with 250 nM This compound for 30 min Wash1->Stain Wash2 Wash cells with PBS Stain->Wash2 Equilibrate Equilibrate plate to baseline temperature Wash2->Equilibrate Basal_Reading Measure basal fluorescence Equilibrate->Basal_Reading Add_Stimulus Add stimulus or vehicle Basal_Reading->Add_Stimulus Time_Course Measure fluorescence over time Add_Stimulus->Time_Course Analyze Calculate fluorescence intensity change Time_Course->Analyze

Caption: Experimental workflow for a cellular thermogenesis assay using this compound.

Conclusion

This compound is a powerful and versatile tool for the direct measurement of cellular thermogenesis within the endoplasmic reticulum. Its high sensitivity, specific subcellular localization, and compatibility with live-cell imaging platforms make it an ideal choice for researchers investigating the molecular mechanisms of heat production and for those in drug development seeking to identify novel thermogenic agents. By providing a direct readout of temperature changes, this compound offers valuable insights into the complex signaling pathways that regulate cellular energy expenditure. This guide provides the foundational knowledge and protocols to successfully integrate this compound into your cellular thermogenesis research.

References

ERthermAC: A Technical Guide to Single-Cell Thermogenesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ERthermAC, a novel fluorescent probe for real-time monitoring of thermogenesis at the single-cell level. Targeting the endoplasmic reticulum, this compound offers a powerful tool for investigating cellular metabolism, particularly in brown adipocytes, and holds significant potential for the development of therapeutics targeting obesity and metabolic diseases.[1][2][3]

Core Principles of this compound

This compound is a small, BODIPY-based thermosensitive fluorescent dye designed for live-cell imaging.[4][5] Its key feature is a fluorescence intensity that is inversely proportional to temperature.[3][6] The probe selectively accumulates in the endoplasmic reticulum (ER) of cells, allowing for the specific measurement of temperature changes within this organelle.[1][6]

The underlying mechanism involves temperature-dependent structural dynamics of the this compound molecule. As intracellular temperature rises, typically due to metabolic processes like thermogenesis, the molecule undergoes conformational changes. These changes create competing, non-radiative relaxation pathways, which in turn decrease the probe's fluorescence quantum yield, leading to a measurable drop in signal intensity.[7] This change in fluorescence serves as a direct readout of heat production.[1][8]

The data obtained using this compound has been shown to be comparable and congruent with conventional methods for assessing metabolic activity, including mitochondrial depolarization events (visualized with JC-1), oxygen consumption rates, extracellular acidification rates, and direct thermal power measurements.[1][2][6]

Quantitative Data Summary

The performance and characteristics of this compound are summarized in the tables below, providing essential data for experimental design and interpretation.

Table 1: Physical and Spectral Properties of this compound

PropertyValueSource
Chemical Basis BODIPY-based dye[4][5]
Molar Mass 541.28 g/mol [4]
Purity ≥98%[4]
Target Organelle Endoplasmic Reticulum[1][6]
Absorption (λmax) 565 nm[4][5]
Emission (λmax) 590 nm (Orange/Red)[4][5]

Table 2: Temperature Sensitivity of this compound in Fixed WT-1 Brown Adipocytes

Temperature RangeSensitivity (% Fluorescence Decrease per °C)R² ValueSource
18.1 °C to 35.0 °C -1.07%/°C0.76[6][7][9]
37.0 °C to 43.0 °C -4.76%/°C0.83[6][7][9]

Signaling and Experimental Workflows

Visualizing the processes involved in this compound-based analysis is crucial for understanding its application. The following diagrams illustrate the key signaling pathway that induces thermogenesis and the general experimental workflow.

Thermogenesis_Signaling_Pathway cluster_cell Brown Adipocyte Agonist Adrenergic Agonist (e.g., Isoproterenol) or Direct Activator (e.g., Forskolin) Receptor β-Adrenergic Receptor Agonist->Receptor Binds AC Adenylate Cyclase Agonist->AC Directly Activates (Forskolin) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Mitochondria Mitochondria PKA->Mitochondria Phosphorylates Targets UCP1 UCP1 Activation Mitochondria->UCP1 Leads to Heat Heat Production (Thermogenesis) UCP1->Heat Proton Leak ER Endoplasmic Reticulum (ER) Heat->ER Propagates to This compound This compound ER->this compound Contains Fluorescence Fluorescence Decrease This compound->Fluorescence Results in

Caption: Adrenergic stimulation pathway leading to thermogenesis and its detection by this compound.[9]

ERthermAC_Experimental_Workflow Start Start: Differentiate Adipocytes in Imaging Plate Wash1 1. Wash Cells with PBS Start->Wash1 Staining 2. Incubate with Staining Medium (250 nM this compound in DMEM) Wash1->Staining Incubate 3. Incubate at 37°C for 30-45 minutes Staining->Incubate Wash2 4. Wash Cells with PBS Incubate->Wash2 Equilibrate 5. Add Phenol Red-Free Medium & Equilibrate Plate (e.g., 25°C for 15 min) Wash2->Equilibrate Basal 6. Measure Basal Fluorescence (Ex/Em: 543/590 nm) Equilibrate->Basal Stimulate 7. Add Thermogenic Stimulant (e.g., Isoproterenol, Forskolin) Basal->Stimulate TimeLapse 8. Acquire Time-Lapse Images (Measure fluorescence every 5 min for 1.5-2 hr) Stimulate->TimeLapse Analyze 9. Analyze Data: Calculate Relative Decrease in Fluorescence Intensity TimeLapse->Analyze End End: Quantified Single-Cell Thermogenesis Analyze->End

Caption: Standard experimental workflow for measuring thermogenesis using this compound.[10][11]

Experimental Protocols

This section provides a detailed methodology for conducting a single-cell thermogenesis assay using this compound in a 96-well plate format, adaptable for microscopy.

Materials
  • Differentiated brown or white adipocytes cultured in a black, clear-bottom 96-well imaging plate.

  • BioTracker this compound Temperature-Sensitive Live Cell Dye.[11]

  • DMSO for stock solution preparation.

  • Phosphate-Buffered Saline (PBS).

  • DMEM-H serum-free and phenol red-free medium.

  • Thermogenic stimulants (e.g., Isoproterenol, Forskolin, CL-316,243).

  • Microplate reader with fluorescence detection or a fluorescence microscope with live-cell imaging capabilities (environmental control is essential).

Reagent Preparation
  • This compound Stock Solution : Prepare a 1 mM stock solution of this compound dye in high-quality, anhydrous DMSO.[11] Store protected from light at -20°C.

  • Staining Medium : On the day of the experiment, prepare the staining medium by diluting the 1 mM stock solution to a final concentration of 250 nM in serum-free DMEM-H medium.[7][8][11]

  • Stimulant Solution : Prepare a 10x concentrated solution of the desired thermogenic stimulant in DMEM-H serum-free, phenol red-free medium. For example, for a final concentration of 1 µM, prepare a 10 µM solution.[11]

Staining and Imaging Procedure
  • Cell Preparation : Begin with differentiated adipocytes in a black, clear-bottom 96-well plate. Ensure cells are healthy and at an appropriate confluency for imaging.

  • Washing : Gently wash the differentiated adipocytes twice with sterile PBS to remove residual culture medium.[11]

  • Staining : Add 100 µL of the 250 nM this compound staining solution to each well.[11]

  • Incubation : Incubate the plate at 37°C in a CO₂ incubator for 30-45 minutes.[11]

  • Final Washes : After incubation, carefully wash the cells twice with PBS to remove any unbound dye.[11]

  • Medium Exchange & Equilibration : Add 90 µL of DMEM-H serum-free and phenol red-free medium to each well. Equilibrate the plate at the desired baseline temperature (e.g., 25°C or 37°C) for at least 15 minutes.[11]

  • Basal Reading : Measure the basal fluorescence intensity using a microplate reader or microscope. Recommended excitation/emission wavelengths are ~543-565 nm and ~590 nm, respectively.[4][10][11] Acquire 2-3 baseline readings before adding the stimulant.

  • Stimulation : Add 10 µL of the 10x stimulant solution (or vehicle control) to the appropriate wells for a final 1x concentration.[11]

  • Time-Lapse Acquisition : Immediately begin measuring the fluorescence intensity every 5 minutes for a total duration of 1.5 to 2 hours.[10][11] For microscopy, this involves continuous time-lapse imaging of selected fields of view.

  • Data Analysis : For each cell or well, calculate the change in fluorescence intensity over time relative to the basal reading. A decrease in fluorescence indicates an increase in temperature and thus, thermogenesis.[8][12]

Applications in Research and Drug Development

The ability to measure heat production in individual cells opens new avenues for research and therapeutic development.

  • Metabolic Research : this compound provides a direct method to study the function of brown and beige adipocytes, which are crucial for non-shivering thermogenesis.[1][3] It allows for the investigation of thermogenic pathways and the identification of factors that regulate heat production.

  • Drug Discovery and Screening : The protocol is well-suited for a 96-well plate format, making it adaptable for higher-throughput screening of compounds that can activate or enhance thermogenesis.[11] This is highly relevant for developing new drugs to treat obesity and type 2 diabetes by stimulating energy expenditure in brown adipose tissue.[4][5]

  • Understanding Cellular Heterogeneity : Single-cell analysis reveals that the thermogenic response to a stimulus can vary significantly between individual cells within a population.[8] this compound is an ideal tool to quantify this heterogeneity and understand its underlying causes.

References

The Role of ERthermAC in Obesity and Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The burgeoning global health crises of obesity and type 2 diabetes necessitate innovative research tools to explore the underlying metabolic pathways and identify novel therapeutic targets. One such promising avenue of investigation lies in understanding and harnessing the thermogenic capacity of brown and beige adipocytes. This technical guide delves into the application of ERthermAC, a fluorescent thermosensor, in the study of cellular thermogenesis, with a particular focus on its utility in obesity and diabetes research.

This compound is a small molecule fluorescent dye that specifically accumulates in the endoplasmic reticulum (ER) of cells, notably brown adipocytes.[1][2][3] Its fluorescence intensity exhibits a negative correlation with temperature, making it a powerful tool for real-time monitoring of heat production at the single-cell level.[4][5] This direct measurement of thermogenesis offers a significant advantage over indirect methods, providing researchers with a more accurate and dynamic readout of cellular metabolic activity.[2][6]

The targeting of brown adipose tissue (BAT) is a subject of considerable interest for the development of treatments for obesity and diabetes.[1][2][3] By directly measuring heat production, this compound facilitates the screening and validation of compounds that can activate BAT thermogenesis, a process that consumes excess energy and can improve glucose homeostasis.

Core Principles of this compound Function

This compound's utility as a thermosensor is based on its temperature-dependent fluorescence. As the temperature within the endoplasmic reticulum increases, the fluorescence intensity of this compound decreases. This inverse relationship allows for the visualization and quantification of thermogenic processes. The dye has been shown to be highly photost మన, offering an advantage over its predecessor, ER thermo yellow.[3]

Key Characteristics of this compound:

  • Localization: Endoplasmic Reticulum[1][3]

  • Readout: Decreased fluorescence intensity with increased temperature

  • Applications: Monitoring cellular thermogenesis, particularly in brown and beige adipocytes

Quantitative Data on this compound Performance

The following tables summarize the key quantitative data related to this compound's performance as a thermosensor.

Table 1: Temperature Sensitivity of this compound in Fixed WT-1 Brown Adipocytes

Temperature Range (°C)Temperature Sensitivity (%/°C)R² Value
18.1 - 35.0-1.070.76
37.0 - 43.0-4.760.83

Data sourced from Kriszt et al. (2017).[6][7]

Table 2: this compound Fluorescence Intensity Changes in Response to Stimulation

Cell TypeStimulantObservationReference
WT-1 Brown AdipocytesIsoproterenol (ISO)Rapid decline in relative fluorescence intensity[4][6]
Human Brown AdipocytesForskolinDecreased this compound fluorescence intensity[3]
WT-1 Brown AdipocytesIonomycinER temperature elevation of 1.7 ± 0.4 °C[8]
WT-1 Brown AdipocytesIsoproterenol or ForskolinTemperature increase from 25 °C to 42 °C[8]

Experimental Protocols

The following are detailed methodologies for the use of this compound in cellular thermogenesis studies, compiled from various research articles.

Protocol 1: Live-Cell Imaging of Thermogenesis using Microscopy

This protocol is adapted from the methods described by Kriszt et al. (2017).

1. Cell Culture and Differentiation:

  • Culture murine brown fat precursors or human brown preadipocytes in appropriate growth media.

  • Differentiate the cells into mature brown adipocytes using a suitable differentiation cocktail. This is a critical step to ensure the cells have thermogenic capacity.

2. This compound Staining:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • On the day of the experiment, dilute the this compound stock solution to a final concentration of 250 nM in serum-free DMEM-H medium.[3][6][9]

  • Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

  • Incubate the cells with the 250 nM this compound staining solution for 20-30 minutes at 37°C and 5% CO₂.[3][6]

3. Imaging:

  • After incubation, wash the cells twice with PBS.

  • Add fresh, phenol red-free imaging medium to the cells.

  • Equilibrate the cells on the microscope stage at the desired baseline temperature (e.g., 37°C).

  • Acquire baseline fluorescence images using an appropriate filter set for this compound (excitation/emission around 543/590 nm).[10]

  • Introduce the thermogenic stimulant (e.g., isoproterenol, forskolin, or a test compound) to the cells.

  • Immediately begin time-lapse imaging to capture the dynamic changes in this compound fluorescence intensity.

4. Data Analysis:

  • Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

  • Normalize the fluorescence intensity to the baseline to calculate the relative change in intensity.

  • A decrease in fluorescence intensity indicates an increase in temperature and thus, thermogenesis.

Protocol 2: High-Throughput Screening of Thermogenesis using a Microplate Reader

This protocol is suitable for screening multiple compounds for their thermogenic effects.

1. Cell Culture and Differentiation:

  • Seed and differentiate brown or beige adipocytes in a black, clear-bottom 96-well plate.

2. This compound Staining:

  • Follow the staining procedure as described in Protocol 1, step 2. Add 100 µL of staining solution per well.[9][10]

3. Measurement:

  • After washing, add 90 µL of phenol red-free DMEM-H serum-free medium to each well.[9][10]

  • Equilibrate the plate at 25°C for 15 minutes.[9][10]

  • Measure the basal fluorescence of each well using a microplate reader with excitation and emission wavelengths of 543 nm and 590 nm, respectively.[9][10]

  • Add 10 µL of the test compound or a positive control (e.g., CL-316,243 or forskolin) to the respective wells.[9]

  • Immediately begin kinetic measurements of fluorescence intensity every 5 minutes for up to 1.5-2 hours.[10]

4. Data Analysis:

  • Calculate the percentage decrease in fluorescence intensity over time for each well relative to its basal reading.

  • Compare the effects of test compounds to vehicle controls and positive controls to identify potential thermogenic activators.

Signaling Pathways in Thermogenesis

The primary signaling pathway that activates thermogenesis in brown adipocytes is the β3-adrenergic signaling pathway.[11][12] This pathway is triggered by norepinephrine released from the sympathetic nervous system in response to cold or other stimuli.[11][13]

G β3-Adrenergic Signaling Pathway in Brown Adipocytes cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Norepinephrine Norepinephrine β3-AR β3-Adrenergic Receptor Norepinephrine->β3-AR G_Protein Gs β3-AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL CREB CREB PKA->CREB Triglycerides Triglycerides HSL->Triglycerides Activates FFAs Free Fatty Acids Triglycerides->FFAs Lipolysis β-oxidation β-oxidation FFAs->β-oxidation UCP1 Uncoupling Protein 1 Heat Heat UCP1->Heat Proton Leak β-oxidation->UCP1 Provides Substrate PGC1α PGC-1α CREB->PGC1α Activates UCP1_Gene UCP1 Gene Expression PGC1α->UCP1_Gene

Caption: β3-Adrenergic Signaling Pathway Activating Thermogenesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on brown adipocyte thermogenesis using this compound.

G Experimental Workflow for Thermogenesis Assay Start Start Cell_Culture Culture & Differentiate Brown Adipocytes Start->Cell_Culture Staining Stain with this compound Cell_Culture->Staining Imaging_Setup Mount on Microscope & Equilibrate Staining->Imaging_Setup Baseline Acquire Baseline Fluorescence Imaging_Setup->Baseline Stimulation Add Test Compound or Control Baseline->Stimulation Time_Lapse Time-Lapse Imaging Stimulation->Time_Lapse Analysis Image & Data Analysis Time_Lapse->Analysis Results Quantify Change in Fluorescence Intensity Analysis->Results End End Results->End

Caption: Workflow for this compound-based Thermogenesis Assay.

Conclusion

This compound has emerged as a critical tool in the fields of obesity and diabetes research. Its ability to directly and dynamically measure thermogenesis in live cells provides an invaluable platform for understanding the fundamental biology of brown and beige adipocytes. For drug development professionals, this compound-based assays offer a robust and high-throughput method for identifying and characterizing novel therapeutic agents that can modulate energy expenditure. As research into the metabolic benefits of BAT continues to expand, the application of this compound is poised to play an increasingly central role in the development of next-generation treatments for metabolic diseases.

References

Foundational Principles of Using Fluorescent Thermometers in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temperature is a fundamental physical parameter that governs virtually all biological processes, from enzyme kinetics and protein folding to gene expression and cell division.[1][2] While organisms maintain specific body temperatures, recent advancements have revealed that significant temperature variations can occur at the subcellular level.[3][4] These localized temperature gradients, or "hot spots," are often linked to metabolic activity and can serve as critical indicators of cellular health and function.[5] Fluorescent thermometers are a class of molecular probes designed to measure these temperature fluctuations within living cells with high spatial and temporal resolution, offering a powerful tool for understanding cellular thermal biology.[6][7] This guide provides an in-depth overview of the core principles, methodologies, and applications of fluorescent thermometry in a cellular context.

Core Principles of Fluorescent Thermometry

Fluorescent thermometers are molecules whose fluorescent properties change predictably and reversibly with temperature.[8] These changes can manifest in several ways, including alterations in fluorescence intensity, fluorescence lifetime, or a shift in the emission or excitation spectrum.[9] The primary advantage of these probes is their ability to perform non-invasive measurements in live cells, providing real-time data on thermal dynamics.[7]

There are two main classes of fluorescent thermometers used in cell biology:

  • Small-Molecule Fluorescent Probes: These are synthetic organic dyes that can be designed to accumulate in specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or lysosomes.[9][10] They are typically introduced into cells by simple incubation.[11] Many are based on "molecular rotor" designs, where temperature changes affect the rotational freedom of a part of the molecule, thereby altering its fluorescence quantum yield.[5][12]

  • Genetically Encoded Fluorescent Thermometers (GEFTs): These are probes based on fluorescent proteins (FPs) that can be introduced into cells via transfection.[13] A key advantage of GEFTs is the ability to target them to virtually any organelle or protein of interest with high specificity by fusing them to targeting sequences or other proteins.[13][14] They are particularly suitable for long-term studies and in vivo imaging.[15]

The relationship between fluorescence and temperature is the key to their function. For many probes, an increase in temperature enhances non-radiative decay pathways, leading to a decrease in fluorescence intensity (thermal quenching).[13] Ratiometric thermometers, which utilize the ratio of fluorescence intensities at two different wavelengths, are often preferred as they can correct for variations in probe concentration, cell path length, and excitation intensity.[15][16]

G A Fluorescent Thermometers B Small-Molecule Probes (Organic Dyes) A->B C Genetically Encoded (GEFTs) (Fluorescent Proteins) A->C F Mechanism: Lifetime Change (FLIM) A->F Common to Both D Mechanism: Intensity Change B->D E Mechanism: Ratiometric Shift B->E C->D C->E

Caption: Classification of fluorescent thermometers used in cell biology.

Quantitative Properties of Common Fluorescent Thermometers

The selection of a fluorescent thermometer depends on the specific biological question, the target organelle, and the required temperature sensitivity and range. The table below summarizes the properties of several widely used probes.

Probe NameTypeTarget Organelle(s)Temperature SensitivityOperating Range (°C)
Mito Thermo Yellow Small MoleculeMitochondriaHigh25 - 43
ER Thermo Yellow Small MoleculeEndoplasmic ReticulumHigh33 - 43
Organelle Thermo Greens (OTGs) Small MoleculeER, Golgi, Lysosomes, Lipid Droplets, Nucleus, Mitochondria, Plasma Membrane-0.014 to -0.051 ΔFI/°C~30 - 45
Mito-TEM Small MoleculeMitochondria (Fixable)HighNot specified
gTEMP Genetically EncodedCytoplasm, Nucleus, MitochondriaHigh (Ratiometric)5 - 50
tsGFP1 Genetically EncodedCytoplasm, MitochondriaHigh (Ratiometric)28 - 42
Fluorescent Nanodiamonds NanoparticleCytoplasm (via uptake)~300 mK·Hz⁻¹ᐟ²22 - 110

Data compiled from multiple sources.[5][8][9][10][15][17] Sensitivity values can vary based on the cellular microenvironment and instrumentation.

Experimental Protocols

Accurate intracellular thermometry requires careful experimental design and execution. Below are generalized protocols for using small-molecule and genetically encoded thermometers.

Protocol 1: Intracellular Temperature Measurement with a Small-Molecule Probe

This protocol provides a general workflow for loading cells with a small-molecule fluorescent thermometer and performing temperature measurements.

  • Cell Culture: Plate cells (e.g., HeLa, COS7) on a glass-bottom dish suitable for microscopy. Culture cells to the desired confluency (typically 50-80%) in a standard incubator (37°C, 5% CO₂).

  • Probe Loading:

    • Prepare a stock solution of the small-molecule probe (e.g., 1 mM in DMSO).

    • Dilute the stock solution in pre-warmed culture medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 100 nM - 1 µM).

    • Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C to allow for cellular uptake.

  • Washing: Remove the loading solution and wash the cells 2-3 times with pre-warmed medium or buffer to remove excess extracellular probe.

  • In Situ Calibration:

    • Place the dish on the microscope stage equipped with a temperature controller.

    • Acquire a baseline fluorescence image at a known starting temperature (e.g., 37°C).

    • Change the temperature of the stage in controlled steps (e.g., 2°C increments from 25°C to 41°C), allowing the sample to equilibrate at each step (typically 1-2 minutes).

    • Capture fluorescence images at each temperature point.

    • Plot the fluorescence intensity (or intensity ratio) versus the temperature to generate a calibration curve for the specific experimental conditions.[18][19][20]

  • Live-Cell Imaging and Analysis:

    • Set the desired experimental temperature.

    • Induce the biological process of interest (e.g., add a drug, stimulate with an agonist).

    • Acquire a time-lapse series of fluorescence images using appropriate filter sets.

    • Convert the measured fluorescence intensity values to temperature using the previously generated calibration curve.

Protocol 2: Temperature Measurement with a Genetically Encoded Fluorescent Thermometer (GEFT)

This protocol outlines the steps for expressing a GEFT in cells and subsequent temperature imaging.

  • Transfection:

    • Plate cells on a glass-bottom dish.

    • Transfect the cells with a plasmid encoding the GEFT (e.g., gTEMP) using a suitable transfection reagent according to the manufacturer's protocol.[15]

    • If targeting a specific organelle, use a plasmid that includes the appropriate targeting sequence (e.g., a mitochondrial targeting signal).

  • Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fluorescent protein thermometer.

  • In Situ Calibration:

    • Identify transfected cells by their fluorescence.

    • Perform the calibration procedure as described in Protocol 1, Step 4. For ratiometric probes like gTEMP, acquire images in two separate emission channels and calculate the intensity ratio at each temperature point to create the calibration curve.[15]

  • Live-Cell Imaging and Analysis:

    • Perform the experiment as described in Protocol 1, Step 5.

    • For ratiometric probes, acquire images in both channels simultaneously or in rapid succession.

    • Calculate the pixel-by-pixel ratio of the two channels.

    • Convert the ratio values into a temperature map using the calibration curve.

G cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment A Plate Cells on Glass-Bottom Dish B Introduce Probe (Load Dye or Transfect Plasmid) A->B C Incubate for Uptake or Expression B->C D Mount on Microscope with Temp. Controller C->D E Image at Multiple Known Temperatures D->E F Generate Calibration Curve (Intensity vs. Temp) E->F G Apply Biological Stimulus F->G H Acquire Time-Lapse Fluorescence Images G->H I Convert Fluorescence to Temperature Map H->I

Caption: General experimental workflow for intracellular fluorescent thermometry.

Signaling Pathways and Applications

Fluorescent thermometers have been instrumental in revealing the thermal dynamics associated with various cellular processes.

  • Mitochondrial Thermogenesis: Mitochondria are known as the powerhouses of the cell, and the process of oxidative phosphorylation is a significant source of heat.[1] Mitochondria-targeted fluorescent thermometers have been used to directly measure heat production in response to metabolic stimuli or uncouplers like FCCP, confirming that active mitochondria are significantly warmer than the surrounding cytoplasm.[10][12]

  • Calcium Signaling: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger. Fluctuations in Ca²⁺ levels are energetically demanding, involving ATP-dependent pumps. Simultaneous imaging of Ca²⁺ and temperature has shown that Ca²⁺ spikes can be accompanied by transient increases in mitochondrial temperature, linking signaling events to metabolic responses.[12]

  • Cell Division: The intricate processes of cell division are energy-intensive. Studies using fluorescent thermometers have suggested temperature increases in and around the spindle apparatus during mitosis, hinting at a role for localized heat in regulating microtubule dynamics.

G A Biological Stimulus (e.g., FCCP, ATP demand) B Increased Mitochondrial Metabolic Activity A->B C Heat Production (Thermogenesis) B->C D Local Temperature Increase in Mitochondria C->D E Detection by Mito-Targeted Probe D->E G Impact on Cellular Processes (Enzyme activity, signaling) D->G F Change in Fluorescence Signal E->F

Caption: Logical pathway from metabolic stimulus to temperature detection.

Conclusion and Future Outlook

Fluorescent thermometry is a rapidly evolving field that is transforming our understanding of the cell's thermal landscape.[2][3] It provides a unique window into the energetic status of organelles and the thermal consequences of cellular signaling. For drug development, these tools offer the potential to screen for compounds that modulate metabolic activity by observing their thermogenic effects at a subcellular level. Future developments will likely focus on creating probes with improved photostability, greater sensitivity, and excitation/emission profiles in the near-infrared to enable deeper tissue imaging.[1] The continued application of these powerful thermometers promises to uncover novel mechanisms of cellular regulation and identify new therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for ERthermAC in Live-Cell Thermogenesis Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the ERthermAC probe, a fluorescent dye designed for monitoring thermogenesis in the endoplasmic reticulum (ER) of live cells. This tool is particularly valuable for studying brown adipocyte activity and screening for potential therapeutic compounds targeting obesity and metabolic diseases.

Introduction

This compound is a small molecule, BODIPY-based fluorescent probe that specifically accumulates in the endoplasmic reticulum of cells.[1] Its fluorescence intensity is inversely correlated with temperature, allowing for the visualization of heat production (thermogenesis) at the subcellular level.[2] This probe offers high photostability and excellent cellular uptake, making it a robust tool for live-cell imaging studies.[3][4] The averaged fluorescence intensity changes of this compound have been shown to correlate well with other metabolic indicators such as oxygen consumption and extracellular acidification rates.[1][5]

Quantitative Data Summary

The performance of this compound has been characterized by its temperature-dependent fluorescence. The key quantitative parameters are summarized below for easy reference and comparison.

ParameterValueCell TypeNotes
Temperature Sensitivity -1.07%/°CFixed WT-1 brown adipocytesIn the temperature range of 18.1 °C to 35.0 °C.[2][6]
-4.76%/°CFixed WT-1 brown adipocytesIn the temperature range of 37 °C to 43 °C, showing increased sensitivity at physiological temperatures.[2][6]
Stimulation-induced Temperature Change 25 °C to 42 °CWT-1 brown adipocyte cellsUpon induction of thermogenesis with isoproterenol or forskolin.[7]
Average Fluorescence Intensity Reduction 42.7%WT-1 brown adipocytesFollowing isoproterenol (ISO) stimulation.[8]
pH Sensitivity ~8.5% reduction-Between pH 7.0 and 8.1, indicating that pH changes are not a major contributor to fluorescence changes during thermogenesis.[8]

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol details the steps for staining live cells with the this compound probe for subsequent imaging of thermogenesis.

Materials:

  • BioTracker this compound Temperature-Sensitive Live Cell Dye (e.g., SCT057, Merck)[9]

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM-H), serum-free and phenol red-free

  • Phosphate-Buffered Saline (PBS)

  • Black 96-well plate with a clear bottom[9]

  • Differentiated brown or white adipocytes cultured in the 96-well plate

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound dye in DMSO.[9]

  • Prepare Staining Medium: Dilute the this compound stock solution to a final concentration of 250 nM in serum-free DMEM-H medium.[9][10]

  • Cell Washing: Wash the differentiated adipocytes twice with PBS to remove any residual medium.[9]

  • Staining: Add 100 µL of the staining solution to each well of the 96-well plate.[9]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 20-45 minutes.[9][10]

  • Washing: After incubation, wash the cells twice with PBS to remove any unbound dye.[9]

  • Medium Replacement: Add 90 µL of serum-free and phenol red-free DMEM-H medium to each well.[9]

  • Equilibration: Equilibrate the plate at 25°C for 15 minutes before imaging.[9]

Protocol 2: Live-Cell Imaging of Thermogenesis

This protocol describes the procedure for imaging thermogenesis in this compound-stained cells using a fluorescence microscope or a microplate reader.

Materials:

  • This compound-stained cells (from Protocol 1)

  • Thermogenic stimulants (e.g., 10 mM CL-316,243 or forskolin)

  • Fluorescence microplate reader or a fluorescence microscope with temperature control

Procedure:

  • Basal Fluorescence Measurement: Measure the basal red fluorescence of the stained cells. For a microplate reader, use an excitation/emission of approximately 543/590 nm and measure 2-3 points per well.[9]

  • Stimulation: Add 10 µL of the thermogenic stimulant (e.g., CL-316,243 or forskolin) to each well for a final concentration of 1 µM.[9] As a negative control, add 10 µL of medium.

  • Time-Lapse Imaging/Measurement: Immediately begin measuring the red fluorescence every 5 minutes for up to 1.5 to 2 hours.[9] A decrease in fluorescence intensity indicates an increase in intracellular temperature.[10]

  • Data Analysis: Calculate the decrease in fluorescence over time after the drug treatment. The relative change in fluorescence intensity can be used to quantify the thermogenic response.

Visualizations

Signaling Pathway for Adrenergic-Stimulated Thermogenesis

Thermogenesis_Pathway Adrenergic_Stimulus Adrenergic Stimulus (e.g., Isoproterenol) Beta_AR β-Adrenergic Receptor Adrenergic_Stimulus->Beta_AR AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Thermogenesis Thermogenesis (Heat Production) PKA->Thermogenesis Stimulates

Caption: Adrenergic stimulation activates a signaling cascade leading to thermogenesis.

Experimental Workflow for this compound-based Thermogenesis Assay

ERthermAC_Workflow cluster_prep Cell Preparation & Staining cluster_imaging Imaging & Analysis Cell_Culture Culture Adipocytes in 96-well Plate Staining Stain with 250 nM this compound (20-45 min, 37°C) Cell_Culture->Staining Wash Wash Twice with PBS Staining->Wash Basal_Reading Measure Basal Fluorescence (ex/em: 543/590 nm) Wash->Basal_Reading Stimulation Add Thermogenic Stimulant (e.g., 1 µM Forskolin) Basal_Reading->Stimulation Time_Lapse Time-Lapse Fluorescence Measurement (up to 2h) Stimulation->Time_Lapse Analysis Analyze Fluorescence Intensity Decrease Time_Lapse->Analysis

Caption: Workflow for measuring thermogenesis using this compound.

Applications in Drug Development

The this compound protocol provides a valuable tool for the screening and characterization of compounds that modulate thermogenesis.

  • High-Throughput Screening: The 96-well plate format of the protocol is amenable to high-throughput screening of compound libraries to identify potential drug candidates that can stimulate thermogenesis in brown or white adipocytes.

  • Mechanism of Action Studies: For identified hit compounds, this compound can be used to further investigate their mechanism of action by assessing the dynamics of heat production in response to varying concentrations and incubation times.

  • Evaluating Therapeutic Potential: By quantifying the thermogenic effect of novel drug candidates, researchers can better predict their potential efficacy for treating metabolic disorders such as obesity and type 2 diabetes.[4] Thermo-responsive drug delivery systems can also be developed and evaluated using similar temperature-sensitive principles.[11][12][13]

References

Optimizing ERthermAC Staining: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reproducible results with the thermosensitive fluorescent probe ERthermAC is crucial for accurately measuring thermogenesis in the endoplasmic reticulum (ER) of live cells. This document provides detailed application notes and protocols for determining the optimal staining concentration and incubation time of this compound, ensuring a high signal-to-noise ratio while maintaining cell health.

This compound is a BODIPY-based, cell-permeant dye that selectively accumulates in the ER. Its fluorescence intensity is inversely correlated with temperature, making it a valuable tool for studying cellular thermogenesis, particularly in brown adipocytes.[1][2][3][4] While a standard protocol provides a reliable starting point, the optimal staining conditions can vary depending on the cell type, experimental setup, and instrumentation. Therefore, empirical determination of the ideal dye concentration and incubation period is highly recommended.

Standard Protocol and Optimization Guidelines

A widely cited starting point for this compound staining is a concentration of 250 nM with an incubation time of 20–45 minutes at 37°C.[5][6][7] However, to achieve optimal results, it is essential to perform a systematic optimization.

Key Principles of Optimization:
  • Signal-to-Noise Ratio: The primary goal is to maximize the specific fluorescent signal from the ER while minimizing background fluorescence.[8]

  • Minimizing Cytotoxicity: High concentrations of fluorescent dyes can be toxic to cells, affecting their physiology and leading to artifacts. It is crucial to use the lowest effective concentration.[9][10]

  • Photostability and Phototoxicity: Minimize light exposure during imaging to prevent photobleaching of the dye and light-induced damage to the cells.[9][11]

Data Presentation: Recommended Staining Parameters

The following tables summarize the standard and a range of potential optimization parameters for this compound staining.

Table 1: Standard this compound Staining Protocol

ParameterRecommended Value
Concentration 250 nM
Incubation Time 20 - 45 minutes
Temperature 37°C
Atmosphere 5% CO₂

Table 2: Optimization Ranges for this compound Staining

ParameterRangePurpose
Concentration Titration 50 nM - 1 µMTo determine the lowest concentration with a sufficient signal-to-noise ratio.
Incubation Time Course 15 - 60 minutesTo identify the shortest time required for optimal labeling and minimal background.

Experimental Protocols

Protocol 1: Standard Staining of Adherent Cells with this compound

This protocol is adapted from established methods and serves as an excellent starting point for most applications.[5][6][7]

Materials:

  • This compound dye (stock solution in DMSO, typically 1 mM)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 250 nM.

  • Cell Preparation: Remove the culture medium from the cells and wash twice with PBS.

  • Staining: Add the 250 nM this compound staining solution to the cells.

  • Incubation: Incubate the cells for 20–45 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.

Protocol 2: Optimization of this compound Concentration

This protocol describes a titration experiment to determine the optimal dye concentration for your specific cell type and imaging system.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) to ensure consistent cell numbers across conditions.

  • Prepare a Dilution Series: Prepare a series of this compound staining solutions with concentrations ranging from 50 nM to 1 µM (e.g., 50, 100, 250, 500, and 1000 nM) in pre-warmed imaging medium. Include a "no-dye" control.

  • Staining: Stain the cells with the different concentrations of this compound for a fixed incubation time (e.g., 30 minutes) at 37°C.

  • Washing and Imaging: Wash the cells as described in the standard protocol and acquire images using consistent microscope settings for all conditions.

  • Analysis: Quantify the mean fluorescence intensity of the ER and the background for each concentration. The optimal concentration will provide a high signal-to-noise ratio with minimal visible signs of cytotoxicity.

Protocol 3: Optimization of this compound Incubation Time

This protocol outlines a time-course experiment to find the shortest incubation time that yields optimal staining.

Procedure:

  • Cell Seeding: Seed cells as described for the concentration optimization.

  • Staining: Add the determined optimal concentration of this compound to the cells.

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 15, 30, 45, and 60 minutes) at 37°C.

  • Washing and Imaging: At each time point, wash the cells and acquire images.

  • Analysis: Analyze the signal-to-noise ratio at each time point. The optimal incubation time is the shortest duration that provides a stable and bright signal without excessive background.

Visualizing Experimental Workflows and Logical Relationships

To aid in the experimental design, the following diagrams illustrate the workflow for optimizing this compound staining and the relationship between staining parameters and imaging outcomes.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis cell_seeding Seed Cells in Imaging Dish cell_growth Culture to Desired Confluency cell_seeding->cell_growth wash1 Wash Cells (PBS) cell_growth->wash1 prepare_stain Prepare this compound Staining Solution add_stain Add Staining Solution prepare_stain->add_stain wash1->add_stain incubate Incubate (37°C, 5% CO2) add_stain->incubate wash2 Wash Cells (PBS) incubate->wash2 add_medium Add Imaging Medium wash2->add_medium acquire_images Acquire Images add_medium->acquire_images analyze_data Analyze Signal-to-Noise Ratio acquire_images->analyze_data

Figure 1. Experimental workflow for this compound staining.

G cluster_inputs Input Parameters cluster_outcomes Staining Outcomes cluster_goal Optimal Result concentration This compound Concentration signal_intensity Signal Intensity concentration->signal_intensity Increases background Background Signal concentration->background Increases cytotoxicity Cytotoxicity concentration->cytotoxicity Increases incubation_time Incubation Time incubation_time->signal_intensity Increases (to a plateau) incubation_time->background May Increase optimal_staining Optimal Staining signal_intensity->optimal_staining Maximize background->optimal_staining Minimize cytotoxicity->optimal_staining Minimize

Figure 2. Relationship between parameters and staining quality.

References

Application Notes and Protocols for ERthermAC in Cultured Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERthermAC is a fluorescent probe specifically designed for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2] Its fluorescence intensity is inversely correlated with temperature, making it a valuable tool for studying cellular thermogenesis, particularly in adipocytes.[3][4] This document provides a detailed guide for utilizing this compound in cultured adipocytes, covering experimental protocols, data analysis, and interpretation. This compound is a photostable, small-molecule dye with excellent cellular uptake and low cytotoxicity, making it highly suitable for live-cell imaging.[5][6]

Mechanism of Action

This compound is a BODIPY-based dye that localizes to the endoplasmic reticulum.[5][6] An increase in the local temperature within the ER leads to a decrease in the fluorescence intensity of the probe.[3] This relationship allows for the qualitative and quantitative assessment of thermogenic activity in response to various stimuli. The dye's fluorescence can be measured using standard fluorescence microscopy or a microplate reader.

Key Applications in Adipocyte Research

  • Screening for Thermogenic Compounds: this compound can be used in high-throughput screening assays to identify drugs or small molecules that induce or enhance thermogenesis in adipocytes.

  • Investigating Thermogenic Pathways: The probe allows for the real-time monitoring of temperature changes in response to specific agonists or antagonists of signaling pathways involved in thermogenesis, such as the beta-adrenergic pathway.[2]

  • Single-Cell Analysis: this compound enables the study of thermogenic heterogeneity within a population of adipocytes, providing insights into the dynamics of cellular responses.[1][2]

Data Presentation

Quantitative Data Summary
ParameterValueCell TypeReference
Temperature Sensitivity
18.1 °C to 35.0 °C-1.07%/°CFixed WT-1 brown adipocytes[2][3]
35.7 °C to 42.8 °C-4.76%/°CFixed WT-1 brown adipocytes[2][3]
Stimulation Response
Isoproterenol-induced temperature increasefrom 25 °C to 42 °CWT-1 brown adipocytes[7]
Ionomycin-induced ER temperature elevation1.7 ± 0.4 °CNot specified[7]
Fluorescence Properties
Excitation Wavelength543 nm / 565 nm[6][8]
Emission Wavelength590 nm[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Thermogenesis in Cultured Adipocytes

This protocol is adapted for single-cell imaging of thermogenic responses.

Materials:

  • Cultured and differentiated adipocytes (e.g., WT-1 brown adipocytes, primary human brown adipocytes)

  • BioTracker this compound Temperature-Sensitive Live Cell Dye (e.g., Merck SCT057)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free and phenol red-free

  • Phosphate-Buffered Saline (PBS)

  • Thermogenic stimulus (e.g., isoproterenol, forskolin, CL-316,243)

  • Fluorescence microscope with environmental control (temperature and CO2)

Procedure:

  • Cell Preparation: Culture and differentiate adipocytes on glass-bottom dishes or coverslips suitable for microscopy.

  • This compound Staining Solution: Prepare a 250 nM working solution of this compound in serum-free, phenol red-free DMEM. First, prepare a 1 mM stock solution in DMSO.

  • Cell Staining:

    • Wash the differentiated adipocytes twice with PBS.

    • Add the 250 nM this compound staining solution to the cells.

    • Incubate for 20-30 minutes at 37°C and 5% CO2.[9]

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Imaging:

    • Add fresh serum-free, phenol red-free DMEM to the cells.

    • Place the dish on the fluorescence microscope stage and allow the temperature to equilibrate (e.g., to 37°C).

    • Acquire baseline fluorescence images (Excitation: ~543-565 nm, Emission: ~590 nm).

    • Add the thermogenic stimulus to the cells.

    • Acquire time-lapse images every 5 minutes for up to 1.5-2 hours to monitor the change in fluorescence intensity.[8]

Protocol 2: Microplate-Based Assay for Thermogenesis Screening

This protocol is suitable for higher-throughput screening of thermogenic compounds.

Materials:

  • Cultured and differentiated adipocytes in a black, clear-bottom 96-well plate

  • BioTracker this compound Temperature-Sensitive Live Cell Dye

  • DMSO

  • DMEM, serum-free and phenol red-free

  • PBS

  • Test compounds and controls (e.g., isoproterenol, CL-316,243)

  • Microplate reader with fluorescence detection and temperature control

Procedure:

  • Cell Preparation: Differentiate adipocytes in a black, clear-bottom 96-well plate.[8]

  • This compound Staining Solution: Prepare a 250 nM working solution of this compound in serum-free, phenol red-free DMEM from a 1 mM stock in DMSO.[10]

  • Cell Staining:

    • Wash the cells twice with PBS.[10]

    • Add 100 µL of the staining solution to each well.[8][10]

    • Incubate for 30-45 minutes at 37°C.[10]

  • Washing: Wash each well twice with PBS.[8][10]

  • Assay:

    • Add 90 µL of serum-free, phenol red-free DMEM to each well.[8]

    • Equilibrate the plate at 25°C for 15 minutes.[10]

    • Measure the basal fluorescence (Excitation: 543 nm, Emission: 590 nm) for 2-3 readings.[8][10]

    • Add 10 µL of the test compound or control solution (10x concentrated) to the respective wells.[8][10]

    • Measure the fluorescence intensity every 5 minutes for up to 1.5-2 hours.[8]

Data Analysis and Interpretation

The primary data output is the change in fluorescence intensity over time. A decrease in fluorescence intensity indicates an increase in intracellular temperature.

Quantitative Analysis:

  • Background Subtraction: Subtract the background fluorescence from a region without cells.

  • Normalization: Normalize the fluorescence intensity of each cell or well to its baseline fluorescence before stimulation (F/F0).

  • Calculate Relative Change: The relative change in fluorescence intensity can be calculated and plotted over time. A significant decrease in the relative intensity in stimulated cells compared to vehicle-treated cells indicates a thermogenic response.[9]

Mandatory Visualizations

Signaling Pathway of Adrenergic-Induced Thermogenesis in Adipocytes

Thermogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Adrenergic_Agonist Adrenergic Agonist (e.g., Isoproterenol) Beta_AR β-Adrenergic Receptor Adrenergic_Agonist->Beta_AR Binds AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Thermogenesis Thermogenesis (Heat Production) PKA->Thermogenesis Stimulates (via downstream effectors) This compound This compound (Fluorescence ↓) Thermogenesis->this compound Detected by

Caption: Signaling pathway of adrenergic-induced thermogenesis in adipocytes.

Experimental Workflow for this compound Application

ERthermAC_Workflow Start Start Cell_Culture 1. Culture and Differentiate Adipocytes Start->Cell_Culture Staining 2. Stain with 250 nM this compound (20-30 min, 37°C) Cell_Culture->Staining Wash1 3. Wash with PBS (2x) Staining->Wash1 Imaging_Setup 4. Add fresh media and equilibrate Wash1->Imaging_Setup Baseline 5. Acquire Baseline Fluorescence Imaging_Setup->Baseline Stimulation 6. Add Thermogenic Stimulus Baseline->Stimulation Time_Lapse 7. Acquire Time-Lapse Images Stimulation->Time_Lapse Analysis 8. Data Analysis (Normalize to baseline) Time_Lapse->Analysis End End Analysis->End

Caption: Experimental workflow for using this compound in cultured adipocytes.

References

Microscopy setup and filter recommendations for ERthermAC imaging.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ERthermAC

This compound is a fluorescent probe specifically designed for the measurement of temperature within the endoplasmic reticulum (ER) of living cells. This small molecule dye exhibits a temperature-dependent fluorescence intensity, providing a powerful tool for studying cellular thermogenesis and the role of the ER in thermal biology. The fluorescence intensity of this compound is inversely proportional to the temperature of its environment, allowing for the visualization and quantification of temperature changes in this critical organelle. Its applications are particularly relevant in fields such as metabolic research, obesity and diabetes studies, and understanding cellular stress responses.[1][2][3]

Microscopy Setup and Filter Recommendations

Successful imaging of this compound relies on an appropriate microscopy setup equipped with a suitable filter set to isolate its excitation and emission signals effectively.

Recommended Microscopy Configuration

A standard epifluorescence or confocal microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) is suitable for this compound imaging. For live-cell imaging, it is crucial to have a stage-top incubator to maintain the cells at a stable temperature and CO2 level throughout the experiment.

Filter Set Recommendations

While a specific filter set for this compound is not commercially available, filter sets designed for fluorophores with similar spectral properties, such as Tetramethylrhodamine (TRITC), Cyanine3 (Cy3), or Texas Red, are well-suited for this application. Based on the spectral properties of this compound, the following filter configuration is recommended:

  • Excitation Filter: A bandpass filter centered around 560 nm with a bandwidth of 20-40 nm (e.g., 560/30 nm).

  • Dichroic Mirror: A long-pass dichroic mirror with a cut-on wavelength around 585 nm.

  • Emission Filter: A bandpass filter centered around 610 nm with a bandwidth of 40-60 nm (e.g., 610/50 nm).

Several commercially available filter sets align with these specifications. The Chroma 49005 (ET-DsRed) or a similar set from other manufacturers would be an excellent choice.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference.

ParameterValueReference
Excitation Wavelength (λex) ~565 nm[1]
Emission Wavelength (λem) ~590 nm[1]
Localization Endoplasmic Reticulum[2][3]
Recommended Staining Concentration 250 nM
Recommended Incubation Time 20 - 45 minutes
Temperature Sensitivity (18.1°C - 35.0°C) -1.07% / °C
Temperature Sensitivity (35.7°C - 42.8°C) -4.76% / °C

Experimental Protocols

This section provides a detailed protocol for staining and imaging live cells with this compound.

Materials
  • This compound dye

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or plate

  • Adherent cells of interest

Protocol
  • Prepare this compound Stock Solution: Dissolve the this compound powder in high-quality, anhydrous DMSO to prepare a 1 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed the cells in a live-cell imaging dish or plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 250 nM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 250 nM this compound staining solution to the cells.

    • Incubate the cells for 20-45 minutes in a CO2 incubator at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber.

    • Allow the cells to equilibrate to the desired imaging temperature.

    • Acquire images using the recommended filter set. The fluorescence intensity will decrease as the temperature increases.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ER in individual cells or regions of interest.

    • Normalize the fluorescence intensity to a baseline measurement taken at a reference temperature.

    • The change in fluorescence intensity can be correlated with changes in temperature based on a calibration curve or the provided temperature sensitivity values.

Visualizations

Experimental Workflow for this compound Imaging

ERthermAC_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Prepare 1 mM this compound stock solution in DMSO C Prepare 250 nM this compound staining solution A->C B Seed cells in imaging dish D Wash cells with PBS B->D E Incubate cells with This compound (20-45 min) C->E D->E F Wash cells twice with PBS E->F G Add imaging medium F->G H Acquire images using fluorescence microscope G->H I Analyze fluorescence intensity changes H->I

Caption: Experimental workflow for this compound imaging.

Principle of this compound Temperature Sensing

ERthermAC_Principle cluster_temp Temperature cluster_fluor This compound Fluorescence LowTemp Low Temperature HighFluor High Fluorescence LowTemp->HighFluor results in HighTemp High Temperature LowFluor Low Fluorescence HighTemp->LowFluor results in

Caption: this compound's fluorescence is inversely related to temperature.

References

Illuminating Thermogenesis: A Guide to Measuring Temperature Changes in Brown Fat Cells with ERthermAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ERthermAC, a thermosensitive fluorescent probe, to measure dynamic temperature changes within the endoplasmic reticulum (ER) of brown fat cells. Brown adipose tissue (BAT), with its unique capacity for non-shivering thermogenesis, represents a significant target for therapeutic interventions against obesity and metabolic diseases. Direct measurement of heat production at the cellular level is crucial for understanding BAT physiology and for screening potential therapeutic agents. This compound offers a powerful tool for these investigations, enabling real-time monitoring of thermogenesis in single brown adipocytes.[1][2][3]

Principle of this compound-Based Temperature Measurement

This compound is a small molecule fluorescent probe that specifically accumulates in the endoplasmic reticulum of cells.[1][4][5] Its fluorescence intensity exhibits a strong inverse correlation with temperature; as the temperature within the ER increases, the fluorescence intensity of this compound decreases.[4][6] This property allows for the sensitive detection of heat production in response to various stimuli. The probe has been shown to be photostable, minimizing bleaching during time-lapse imaging.[5][6]

The mechanism of thermogenesis in brown adipocytes is primarily mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. Upon stimulation, for instance by norepinephrine, a signaling cascade is initiated, leading to the activation of UCP1. UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing the stored energy as heat.[7][8] This localized heat production is then rapidly disseminated throughout the cell, including the ER, where it can be detected by this compound.

Data Summary

The following tables summarize key quantitative data related to the use of this compound for temperature measurement in brown fat cells.

Table 1: this compound Probe Specifications

PropertyValueReference
Subcellular LocalizationEndoplasmic Reticulum[1][4][5]
Excitation Wavelength Range480 - 590 nm[9]
Emission Wavelength Range560 - 700 nm[9]
Temperature Sensitivity-1.07%/°C (18.1°C - 35.0°C)[4][6]
-4.76%/°C (37°C - 43°C)[4][6]

Table 2: Experimental Parameters and Observations in Brown Adipocytes

Cell TypeStimulusThis compound ConcentrationObserved Change in FluorescenceCorresponding Temperature ChangeReference
Murine Brown Adipocytes (WT-1)Isoproterenol (ISO)Not SpecifiedRapid decline in relative intensityNot explicitly quantified in °C, but robust increase suggested[4][10]
Human Brown Adipocytes (hBAT)Forskolin (FSK)Not SpecifiedRapid decline in relative intensityNot explicitly quantified in °C, but robust increase suggested[4][11]
WT-1 Brown AdipocytesIsoproterenol or ForskolinNot SpecifiedDecrease corresponding to a rise from 25°C to 42°C~17°C[12]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in using this compound to measure temperature changes in brown fat cells.

Protocol 1: Isolation and Culture of Murine Brown Preadipocytes

This protocol is adapted from established methods for isolating and culturing brown preadipocytes from newborn mice.[13][14][15]

Materials:

  • Newborn mice (1-3 days old)

  • Phosphate-buffered saline (PBS), sterile

  • Isolation Buffer (e.g., DMEM with 25 mM HEPES and 1% penicillin-streptomycin)

  • Collagenase Type I (15 mg/mL stock)

  • Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin

  • Differentiation Medium: Culture medium supplemented with 1 µM rosiglitazone, 200 nM insulin, and 10 nM T3.[13]

  • Sterile dissection tools

  • 100 µm cell strainers

  • 6-well plates

Procedure:

  • Euthanize newborn mice according to approved animal care protocols.

  • Dissect the interscapular brown adipose tissue (BAT) depot.

  • Place the tissue in a sterile tube with cold PBS.

  • Mince the tissue into small pieces (approx. 1 mm³) in a sterile dish.

  • Transfer the minced tissue to a tube containing isolation buffer with collagenase (final concentration ~1.5 mg/mL).

  • Incubate at 37°C for 30-40 minutes with gentle shaking.

  • Filter the digested tissue through a 100 µm cell strainer into a new tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Resuspend the cell pellet in culture medium and plate in 6-well plates.

  • Once the cells reach confluence, replace the culture medium with differentiation medium.

  • Refresh the differentiation medium every 48 hours. Cells should be fully differentiated by day 5.

Protocol 2: this compound Staining and Live-Cell Imaging

This protocol details the steps for staining brown adipocytes with this compound and performing live-cell imaging to monitor temperature changes.

Materials:

  • Differentiated brown adipocytes (from Protocol 1)

  • This compound probe (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (DMSO) for probe stock solution

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Stimulants (e.g., isoproterenol, norepinephrine, forskolin)

  • Fluorescence microscope equipped with a temperature-controlled stage and a sensitive camera.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in live-cell imaging medium to the desired final concentration (e.g., 250 nM).[10]

  • Wash the differentiated brown adipocytes twice with pre-warmed PBS.

  • Incubate the cells with the this compound-containing medium for 20-30 minutes at 37°C.[10]

  • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Mount the culture dish on the fluorescence microscope stage, ensuring the temperature is maintained at 37°C.

  • Acquire baseline fluorescence images for a set period before stimulation.

  • Add the desired stimulant (e.g., isoproterenol) to the imaging medium.

  • Immediately begin acquiring time-lapse images to capture the change in fluorescence intensity over time.

  • Continue imaging until the fluorescence intensity stabilizes or returns to baseline.

Protocol 3: Data Analysis and Temperature Conversion

This protocol outlines the steps for analyzing the acquired fluorescence images and converting changes in intensity to temperature changes.

Procedure:

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time.

    • Correct for any photobleaching by fitting an exponential decay curve to the pre-stimulation baseline and applying the correction to the entire time series.

    • Normalize the fluorescence intensity data to the baseline value (F/F₀).

  • Calibration Curve Generation:

    • To convert fluorescence intensity changes to absolute temperature changes, a calibration curve is required.

    • Stain differentiated brown adipocytes with this compound as described in Protocol 2.

    • Fix the cells with 4% formaldehyde.[4][6]

    • Place the fixed cells on a temperature-controlled microscope stage.

    • Acquire fluorescence images at a series of known temperatures (e.g., from 30°C to 45°C in 1°C increments), allowing the sample to equilibrate at each temperature.

    • Plot the normalized fluorescence intensity against the corresponding temperature to generate a calibration curve.

  • Temperature Calculation:

    • Use the equation derived from the linear fit of the relevant portion of the calibration curve to convert the normalized fluorescence intensity values from the live-cell imaging experiment into temperature values.

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

G Norepinephrine-Induced Thermogenesis Signaling Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrial Inner Membrane Norepinephrine Norepinephrine Beta3AR β3-Adrenergic Receptor Norepinephrine->Beta3AR Gs Gαs Beta3AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Lipolysis FattyAcids Free Fatty Acids Triglycerides->FattyAcids UCP1 UCP1 FattyAcids->UCP1 Activation Mitochondrion Mitochondrion Heat Heat UCP1->Heat Proton Leak

Caption: Norepinephrine signaling cascade leading to thermogenesis in brown adipocytes.

G Experimental Workflow for this compound Temperature Measurement Start Start Isolate Isolate & Culture Brown Preadipocytes Start->Isolate Differentiate Differentiate into Mature Brown Adipocytes Isolate->Differentiate Stain Stain with this compound Differentiate->Stain Image Live-Cell Imaging: Baseline & Post-Stimulation Stain->Image Analyze Image Analysis: Measure Fluorescence Intensity Image->Analyze Convert Convert Intensity to Temperature Change Analyze->Convert Calibrate Generate Temperature Calibration Curve Calibrate->Convert End End Convert->End

Caption: Workflow for measuring temperature changes in brown adipocytes using this compound.

References

Application Notes and Protocols: Utilizing ERthermAC for Studying Adrenergic Stimulation of Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of thermogenesis, the process of heat production in organisms, is critical for understanding metabolic regulation and developing therapeutic strategies for obesity and related metabolic disorders. Brown adipose tissue (BAT) is a key site of non-shivering thermogenesis, which is primarily activated by the sympathetic nervous system through adrenergic stimulation.[1][2] ERthermAC, a novel fluorescent probe, offers a powerful tool for investigating this process at the cellular level.[3][4][5] This document provides detailed application notes and protocols for using this compound to study adrenergic-stimulated thermogenesis in brown adipocytes.

This compound is a thermosensitive fluorescent dye that specifically accumulates in the endoplasmic reticulum (ER).[3][4] Its fluorescence intensity is inversely correlated with temperature, allowing for real-time monitoring of intracellular temperature changes.[4][6] Upon adrenergic stimulation, brown adipocytes activate a signaling cascade that leads to mitochondrial uncoupling and subsequent heat production, a change that can be sensitively detected by this compound.[3][4][6]

Adrenergic Signaling Pathway in Thermogenesis

Adrenergic stimulation of thermogenesis is initiated by the release of norepinephrine from sympathetic nerves, which binds predominantly to β-adrenergic receptors (β-ARs) on the surface of brown adipocytes.[7][8] This binding activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP).[7][8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to promote the expression of thermogenic genes, such as Uncoupling Protein 1 (UCP1), and to mobilize fatty acids from lipid droplets to fuel thermogenesis.[7][8]

Below is a diagram illustrating the β-adrenergic signaling pathway leading to thermogenesis.

Adrenergic_Thermogenesis_Pathway cluster_extracellular cluster_cell_membrane Plasma Membrane cluster_cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NE Norepinephrine bAR β-Adrenergic Receptor NE->bAR Gs Gs Protein bAR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Gs->AC PKA Protein Kinase A (PKA) cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis CREB CREB PKA->CREB FFA Free Fatty Acids (FFA) Lipolysis->FFA UCP1 UCP1 FFA->UCP1 activation Heat Heat UCP1->Heat Proton Leak Pgc1a Pgc1a Gene CREB->Pgc1a transcription Ucp1_gene Ucp1 Gene Pgc1a->Ucp1_gene coactivation Ucp1_gene->UCP1 expression Experimental_Workflow cluster_prep Cell Preparation cluster_staining This compound Staining cluster_imaging Imaging & Stimulation cluster_analysis Data Analysis Culture Culture & Differentiate Brown Adipocytes Stain Stain with 250 nM this compound (30 min, 37°C) Culture->Stain Wash1 Wash with PBS (2x) Stain->Wash1 Equilibrate Equilibrate at 37°C Wash1->Equilibrate Basal Measure Basal Fluorescence Equilibrate->Basal Stimulate Add Adrenergic Agonist (e.g., Isoproterenol) Basal->Stimulate Acquire Time-Lapse Fluorescence Imaging/Measurement Stimulate->Acquire Quantify Quantify Fluorescence Intensity Acquire->Quantify Normalize Normalize to Basal Intensity Quantify->Normalize Interpret Interpret Temperature Change Normalize->Interpret

References

Application Notes: Co-staining of the Endoplasmic Reticulum with ERthermAC and ER-Tracker Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the simultaneous staining of the endoplasmic reticulum (ER) in live cells using two fluorescent probes: ERthermAC, a temperature-sensitive dye, and ER-Tracker Green, a widely used ER marker. This co-staining method allows for the visualization of the ER structure while simultaneously reporting on its thermal environment, offering a powerful tool for studying cellular thermogenesis and ER stress. This compound is a novel BODIPY-based dye that exhibits temperature-dependent fluorescence intensity, making it suitable for monitoring heat production within the ER.[1][2] ER-Tracker Green is a cell-permeant stain composed of BODIPY FL dye and glibenclamide, which binds to sulfonylurea receptors prominent on the ER membrane.[3][4][5][6] The successful co-localization of these probes has been experimentally demonstrated, confirming the feasibility and utility of this co-staining protocol.[7]

Data Presentation

The spectral properties and recommended working concentrations for this compound and ER-Tracker Green are summarized in the table below for easy reference. Careful consideration of these parameters is crucial for successful co-imaging and to minimize spectral bleed-through.

ProbeExcitation Max (nm)Emission Max (nm)Recommended Working ConcentrationSolvent
This compound 543 - 565[1][8]590[1][8]250 nM[8][9][10]DMSO
ER-Tracker Green 504[3][4][11]511[3][4][11]100 nM - 1 µM[12][13][14]DMSO

Experimental Protocols

This section details the step-by-step methodology for preparing reagents and performing the co-staining of live cells with this compound and ER-Tracker Green.

Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Prepare a 1 mM stock solution of this compound dye in dimethyl sulfoxide (DMSO).[8]

  • Store the stock solution at -20°C, protected from light.

2. ER-Tracker Green Stock Solution (1 mM):

  • To make a 1 mM stock solution, dissolve 100 µg of ER-Tracker Green in 128 µL of high-quality DMSO.[4][6][13][15]

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, desiccated and protected from light.[4][6]

3. Co-staining Working Solution:

  • On the day of the experiment, prepare the co-staining working solution by diluting the stock solutions of this compound and ER-Tracker Green in a suitable buffer, such as pre-warmed serum-free cell culture medium or Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).

  • The final concentration for this compound should be 250 nM.[8][9][10]

  • The final concentration for ER-Tracker Green can range from 100 nM to 1 µM; the optimal concentration should be determined experimentally based on the cell type.[12][13][14] A starting concentration of 500 nM is recommended.

Cell Culture and Seeding
  • Culture cells of interest to the desired confluency on a sterile coverslip or in a suitable imaging dish. Adherent cells can be stained directly on the coverslip.[12]

Co-staining Protocol for Adherent Cells
  • Aspirate Growth Medium: Carefully remove the cell culture medium from the coverslip.

  • Wash (Optional): Rinse the cells once with pre-warmed HBSS at 37°C.[12]

  • Add Co-staining Solution: Add the prepared co-staining working solution to the cells, ensuring the entire surface of the coverslip is covered.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C and 5% CO₂.[8][9]

  • Wash: After incubation, wash the cells twice with pre-warmed, serum-free medium or PBS to remove excess dyes.[8]

  • Imaging: Mount the coverslip on a slide with a drop of fresh, pre-warmed medium. The cells are now ready for immediate live-cell imaging. It is important to image the cells live as ER-Tracker Green staining is not well-retained after fixation.[3][4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining Protocol cluster_imaging Imaging prep_reagents Prepare 1 mM Stock Solutions (this compound & ER-Tracker Green in DMSO) prep_working Prepare Co-staining Working Solution (250 nM this compound, 0.1-1 µM ER-Tracker Green) prep_reagents->prep_working add_stain Add Co-staining Solution prep_working->add_stain culture_cells Culture Adherent Cells on Coverslip aspirate_medium Aspirate Growth Medium culture_cells->aspirate_medium aspirate_medium->add_stain incubate Incubate 20-30 min at 37°C add_stain->incubate wash_cells Wash Cells Twice incubate->wash_cells image_cells Live Cell Fluorescence Microscopy wash_cells->image_cells

Caption: Workflow for co-staining live cells with this compound and ER-Tracker Green.

Signaling Pathway Diagram

signaling_pathway cluster_probes Fluorescent Probes cluster_target Cellular Target cluster_readout Fluorescent Readout This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localization ERTracker ER-Tracker Green ERTracker->ER Localization Temp Temperature Change (Fluorescence Intensity) ER->Temp Reports Structure ER Structure (Localization) ER->Structure Visualizes

Caption: Logical relationship of this compound and ER-Tracker Green localizing to the ER.

References

Application Notes and Protocols for Live Cell Imaging with ERthermAC Dye

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ERthermAC is a fluorescent probe designed for the real-time monitoring of temperature fluctuations within the endoplasmic reticulum (ER) of living cells. This BODIPY-based dye exhibits high specificity for the ER and displays a temperature-dependent fluorescence intensity, making it a valuable tool for studying cellular thermogenesis. As the temperature of the ER increases, the fluorescence intensity of this compound decreases.[1][2] This property allows for the qualitative and quantitative assessment of heat production in response to various stimuli. This compound is characterized by its excellent cell permeability, low cytotoxicity, and high photostability, rendering it suitable for prolonged live-cell imaging experiments.[3][4] These application notes provide a comprehensive protocol for the use of this compound at a concentration of 250 nM for live cell imaging applications in research, drug discovery, and diagnostics.

Quantitative Data Summary

The following table summarizes the key optical and physical properties of the this compound dye.

PropertyValueReference
Excitation Maximum565 nm[3][5]
Emission Maximum590 nm[3][5]
Recommended Working Concentration250 nM[1]
Temperature Sensitivity-1.07%/°C (18.1°C to 35.0°C)[2]
-4.76%/°C (35.7°C to 42.8°C)[2]
LocalizationEndoplasmic Reticulum[2][6]

Signaling Pathways

This compound is frequently utilized to monitor thermogenesis induced by various pharmacological agents. Two commonly used inducers are isoproterenol and forskolin, which both act to increase intracellular cyclic adenosine monophosphate (cAMP) levels, albeit through different mechanisms. The subsequent activation of Protein Kinase A (PKA) initiates a signaling cascade that culminates in increased cellular metabolism and heat production.

G cluster_stimuli Pharmacological Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Isoproterenol Isoproterenol Beta-Adrenergic Receptor Beta-Adrenergic Receptor Isoproterenol->Beta-Adrenergic Receptor binds to Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase directly activates Beta-Adrenergic Receptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors phosphorylates Thermogenesis Thermogenesis Downstream Effectors->Thermogenesis induces

Figure 1: Signaling pathway for isoproterenol and forskolin-induced thermogenesis.

Experimental Protocols

This section provides a detailed protocol for staining live cells with 250 nM this compound and subsequent imaging to monitor changes in ER temperature.

Materials
  • This compound dye

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Black, clear-bottom imaging plates or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or similar) and environmental chamber

Reagent Preparation
  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • This compound Working Solution (250 nM): On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 250 nM in pre-warmed, serum-free live cell imaging medium.

Experimental Workflow

The following diagram outlines the general workflow for a live cell imaging experiment using this compound.

G Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading 24-48 hours Washing Washing Dye Loading->Washing 20-30 min incubation Equilibration Equilibration Washing->Equilibration Baseline Imaging Baseline Imaging Equilibration->Baseline Imaging Stimulus Addition Stimulus Addition Baseline Imaging->Stimulus Addition Time-Lapse Imaging Time-Lapse Imaging Stimulus Addition->Time-Lapse Imaging Data Analysis Data Analysis Time-Lapse Imaging->Data Analysis

Figure 2: General experimental workflow for this compound live cell imaging.

Detailed Staining Protocol for Adherent Cells
  • Cell Seeding: Seed cells on a black, clear-bottom imaging plate or dish at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 250 nM this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 20-30 minutes at 37°C and 5% CO₂.[1]

  • Washing:

    • Aspirate the this compound working solution.

    • Wash the cells twice with pre-warmed, phenol red-free imaging medium.[7]

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Place the imaging plate or dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

    • Allow the cells to equilibrate for at least 10 minutes before imaging.

    • Acquire baseline fluorescence images.

    • Add the desired stimulus (e.g., isoproterenol, forskolin) and immediately begin time-lapse imaging.

    • Capture images at regular intervals for the desired duration of the experiment.

Data Analysis

The change in ER temperature is inversely proportional to the fluorescence intensity of this compound. Data analysis typically involves quantifying the mean fluorescence intensity of individual cells or regions of interest over time. A decrease in fluorescence intensity indicates an increase in temperature. The relative change in fluorescence can be calculated and plotted to visualize the thermogenic response.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Insufficient dye loadingIncrease incubation time up to 45 minutes.
Low dye concentrationEnsure the final working concentration is 250 nM.
High background fluorescence Incomplete washingWash cells an additional time with imaging medium.
Phenol red in the mediumUse phenol red-free imaging medium.
Phototoxicity or photobleaching Excessive light exposureReduce the excitation light intensity and/or exposure time. Increase the interval between image acquisitions.
No change in fluorescence after stimulus Cells are not responsiveUse a positive control known to induce thermogenesis in your cell type (e.g., FCCP).
Insufficient stimulus concentrationOptimize the concentration of the stimulus.

References

Excitation and emission wavelengths for ERthermAC measurement (543/590 nm).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for ERthermAC

Topic: Excitation and Emission Wavelengths for this compound Measurement (543/590 nm)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorescent probe specifically designed for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2] As a small-molecule thermosensitive dye, it offers a valuable tool for studying cellular thermogenesis and the role of the ER in thermal biology.[1][2][3] this compound accumulates in the ER and exhibits a temperature-dependent fluorescence intensity, allowing for the visualization and quantification of temperature fluctuations at the subcellular level.[1][2][4] Its enhanced photostability compared to its predecessor, ER thermo yellow, makes it particularly suitable for live-cell imaging experiments.[4][5][6]

Principle of Operation

The fluorescence intensity of this compound is inversely proportional to temperature.[4] As the temperature in the endoplasmic reticulum increases, the fluorescence emission of the probe decreases. This phenomenon is attributed to temperature-induced alterations in the structural dynamics of the this compound molecule, which opens up non-radiative relaxation pathways, thereby reducing its fluorescence quantum yield.[4] This relationship allows for the calibration of fluorescence intensity to specific temperature values, enabling quantitative measurements of ER temperature.

Spectral Properties

This compound is characterized by a broad absorption spectrum and a distinct emission spectrum, making it compatible with common fluorescence microscopy setups.

ParameterWavelength (nm)
Excitation (Optimal)543
Absorption Range480 - 590[7]
Emission Range560 - 700[7]
Recommended Emission Collection~590

Experimental Protocols

Protocol 1: Staining of Adherent Cells with this compound

This protocol describes the procedure for staining adherent cells, such as brown adipocytes, to visualize and measure ER temperature.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with temperature control

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 250 nM.[5]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 250 nM this compound staining solution to the cells.

    • Incubate the cells for 20-30 minutes at 37°C and 5% CO2.[5][7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with a temperature-controlled stage.

    • Excite the cells at 543 nm and collect the emission signal between 560 nm and 700 nm.

    • Acquire images at different temperatures to observe changes in fluorescence intensity.

Protocol 2: Calibration of this compound Fluorescence to Temperature

To obtain quantitative temperature measurements, it is essential to generate a calibration curve that correlates this compound fluorescence intensity with temperature.

Materials:

  • Cells stained with this compound (as described in Protocol 1)

  • 4% formaldehyde in PBS

  • Fluorescence microscope with a precisely controlled heated stage

Procedure:

  • Fixation: After staining with this compound, fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[4]

  • Washing: Wash the fixed cells three times with PBS.

  • Calibration Imaging:

    • Place the dish with fixed, stained cells on the microscope stage.

    • Allow the temperature of the stage and sample to equilibrate at a starting temperature (e.g., 18°C).[4]

    • Acquire fluorescence images.

    • Increase the temperature in defined increments (e.g., 2-5°C) and allow for equilibration at each step.

    • Acquire images at each temperature point up to the desired maximum temperature (e.g., 43°C).[4]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ER in multiple cells at each temperature point.

    • Plot the normalized fluorescence intensity as a function of temperature to generate a calibration curve.

    • The relationship between temperature and fluorescence intensity is non-linear, with a more pronounced decrease at higher temperatures.[4] For instance, a linear reduction of -1.07%/°C was observed between 18.1°C and 35.0°C, while a more rapid decrease of -4.76%/°C was seen between 37°C and 43°C.[4]

Data Presentation

Table 1: Quantitative Performance of this compound

ParameterValueReference
Temperature Sensitivity (18.1°C - 35.0°C)-1.07 %/°C[4]
Temperature Sensitivity (37°C - 43°C)-4.76 %/°C[4]
Temperature Sensitivity (20°C - 60°C in PBS)-1.87 %/°C[7]
Typical Staining Concentration250 nM[5]
Incubation Time20 - 30 min[5][7]

Visualizations

ERthermAC_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Prepare 250 nM This compound Solution C Incubate Cells with This compound (20-30 min) A->C B Culture Adherent Cells B->C D Wash Cells (2x) C->D E Fluorescence Microscopy (Ex: 543 nm, Em: 560-700 nm) D->E F Image Acquisition E->F G Data Analysis F->G

Caption: Experimental workflow for this compound staining and imaging.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_measurement Measurement Stim Adrenergic Stimulation (e.g., Isoproterenol) Mito Mitochondrial Depolarization Stim->Mito activates ER ER Thermogenesis Stim->ER induces Probe This compound ER->Probe heats Fluor Decreased Fluorescence Probe->Fluor results in

Caption: Signaling pathway for thermogenesis measurement with this compound.

References

Preparing ERthermAC stock solution in DMSO for cell staining.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing ERthermAC Stock Solution in DMSO for Cell Staining

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorescent probe designed for the real-time monitoring of temperature changes within the endoplasmic reticulum (ER) of living cells. This small molecule dye exhibits temperature-dependent fluorescence intensity, making it a valuable tool for studying thermogenesis and other cellular processes involving heat production.[1] Its accumulation in the ER allows for targeted measurements within this specific organelle.[1] This document provides detailed protocols for the preparation of an this compound stock solution in dimethyl sulfoxide (DMSO) and its subsequent application in cell staining for fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

ParameterValueReference
Stock Solution Concentration 1 mM[2]
Solvent Dimethyl Sulfoxide (DMSO)[2]
Working Concentration 250 nM[2][3][4]
Excitation Wavelength ~543 - 565 nm[2]
Emission Wavelength ~590 nm[2]
Incubation Time 20 - 45 minutes[3]
Incubation Temperature 37°C[2][3][4]

Experimental Protocols

1. Preparation of 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO, which can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. The amount needed will depend on the molecular weight of the specific batch, which should be provided by the supplier.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve a final concentration of 1 mM.

  • Ensure Complete Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquot for Storage: Dispense the 1 mM stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the dye from light degradation.[5]

  • Storage: Store the aliquoted stock solution at -20°C or -80°C.[6] When stored at -80°C, DMSO stock solutions are generally stable for up to six months, while at -20°C, stability is typically around one month.[5]

2. Staining Cells with this compound

This protocol outlines the steps for staining live cells with this compound for fluorescence imaging.

Materials:

  • 1 mM this compound stock solution in DMSO

  • Cell culture medium (serum-free for staining, phenol red-free for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on a suitable imaging dish or plate (e.g., black-walled, clear-bottom 96-well plate)

Procedure:

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution. Prepare a 250 nM working solution by diluting the stock solution in serum-free cell culture medium. For example, add 0.25 µL of the 1 mM stock solution to 1 mL of medium. It is crucial to ensure the final DMSO concentration in the cell culture is below 0.5% to avoid cytotoxicity.[5][6]

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Wash Cells: Gently wash the cells twice with PBS.[2]

  • Incubation with this compound: Add the 250 nM this compound staining solution to the cells.[2]

  • Incubate: Incubate the cells for 20-45 minutes at 37°C in a CO2 incubator.[3] The optimal incubation time may vary depending on the cell type.

  • Wash Cells: After incubation, aspirate the staining solution and wash the cells twice with PBS.[2]

  • Add Imaging Medium: Add fresh, phenol red-free cell culture medium to the cells. Phenol red can interfere with fluorescence measurements.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope or plate reader with appropriate filter sets for excitation and emission (e.g., Ex: 543 nm / Em: 590 nm).[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and application of this compound for cell staining.

ERthermAC_Workflow cluster_prep Stock Solution Preparation cluster_stain Cell Staining Protocol prep1 Weigh this compound Powder prep2 Dissolve in DMSO to 1 mM prep1->prep2 prep3 Vortex to Solubilize prep2->prep3 prep4 Aliquot into Light-Protected Tubes prep3->prep4 prep5 Store at -20°C to -80°C prep4->prep5 stain1 Prepare 250 nM Working Solution prep5->stain1 Thaw Aliquot stain2 Wash Cells with PBS stain1->stain2 stain3 Incubate Cells with this compound (20-45 min, 37°C) stain2->stain3 stain4 Wash Cells with PBS stain3->stain4 stain5 Add Phenol Red-Free Medium stain4->stain5 stain6 Image Cells (Ex: ~543-565 nm, Em: ~590 nm) stain5->stain6

Caption: Workflow for this compound stock preparation and cell staining.

References

Troubleshooting & Optimization

ERthermAC Technical Support Center: Minimizing Photobleaching in Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ERthermAC, your resource for troubleshooting and optimizing your live-cell imaging experiments. This guide focuses on a common challenge encountered during time-lapse imaging: photobleaching. While this compound is designed for robust photostability, prolonged or intense illumination can still lead to a reduction in fluorescence signal, impacting the accuracy and quality of your data.[1][2][3][4]

This resource provides frequently asked questions (FAQs) and troubleshooting guides to help you minimize photobleaching and acquire high-quality, quantitative data over time.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for time-lapse imaging with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. In time-lapse imaging, where cells are repeatedly illuminated over an extended period, photobleaching can lead to a gradual decrease in fluorescence intensity. This can be misinterpreted as a physiological change, such as a decrease in temperature, and can also lead to a poor signal-to-noise ratio, compromising the quality of your images and data.

Q2: How photostable is this compound?

This compound is a BODIPY-based dye that has been specifically designed for improved photostability compared to its predecessor, ER thermo yellow.[1][2] It has been described as "remarkably photostable," showing only negligible bleaching even under harsh conditions such as continuous irradiation with high laser power.[1][2] However, like all fluorophores, it is not entirely immune to photobleaching, especially during long-term time-lapse experiments.

Q3: Can I use antifade reagents with this compound for live-cell imaging?

The use of antifade reagents in live-cell imaging is complex. While some commercially available live-cell antifade reagents, such as ProLong™ Live Antifade Reagent, are designed to reduce photobleaching, their compatibility with specific dyes can vary.[5][6][7] It is important to note that some sources suggest that antifade reagents like Prolong may not work well with BODIPY dyes.[8] Therefore, if you choose to use an antifade reagent, it is crucial to validate its effectiveness and ensure it does not interfere with the fluorescent properties of this compound or cellular physiology.

Q4: What are the signs of phototoxicity and how can I avoid it?

Phototoxicity is cell damage caused by the excitation light used in fluorescence microscopy.[9][10] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, rounding), detachment from the substrate, and altered cellular processes.[9] To avoid phototoxicity, it is essential to minimize the overall light exposure to your cells by using the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[11]

Troubleshooting Guide: Reducing Photobleaching of this compound

This guide provides a systematic approach to troubleshooting and minimizing photobleaching in your this compound time-lapse experiments.

Issue 1: Rapid loss of fluorescence signal in the first few frames.

This often indicates that the initial imaging settings are too harsh.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum level required for a clear signal.

  • Decrease Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.

  • Optimize Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT or camera) to compensate for lower excitation light.

  • Use a Neutral Density (ND) Filter: If your microscope is equipped with ND filters, use them to attenuate the excitation light.

Issue 2: Gradual but significant signal loss over a long time-lapse experiment.

This is a classic sign of cumulative photobleaching.

Troubleshooting Steps:

  • Increase the Time Interval Between Acquisitions: Only image as frequently as is necessary to capture the biological process you are studying.

  • Minimize Z-stacks: If acquiring 3D images, use the minimum number of Z-slices required to capture the relevant information.

  • Avoid Continuous Autofocus: Some autofocus systems repeatedly illuminate the sample. Use it only when necessary or consider a more phot-friendly autofocus method.[12]

  • Consider Using a More Sensitive Camera: A more sensitive camera can achieve a good signal-to-noise ratio with less excitation light.

Experimental Protocols & Data Presentation

To systematically optimize your imaging parameters and minimize photobleaching, we recommend the following experimental approach.

Protocol for Optimizing Imaging Parameters:

  • Prepare a test sample: Culture and stain your cells with this compound according to the standard protocol.

  • Define a Region of Interest (ROI): Select a field of view with healthy, well-stained cells.

  • Establish a Baseline: Acquire an initial image using your standard imaging settings.

  • Systematic Parameter Adjustment:

    • Laser Power: Acquire a short time-lapse series (e.g., 10 frames) at your standard settings. Then, reduce the laser power by 25% and repeat the acquisition in a new ROI. Continue this process with 50% and 75% reductions in laser power.

    • Exposure Time: Using the optimal laser power determined above, repeat the time-lapse acquisition in new ROIs with progressively shorter exposure times (e.g., reduce by 25%, 50%).

  • Analyze Photobleaching Rate: Quantify the fluorescence intensity of individual cells within the ROIs for each condition over time. Plot the normalized fluorescence intensity against time to determine the photobleaching rate for each setting.

  • Select Optimal Settings: Choose the combination of laser power and exposure time that provides the best balance between image quality and minimal photobleaching.

Quantitative Data Summary:

While specific photobleaching rates are highly dependent on the microscope system and experimental setup, the following table provides a general guideline for optimizing your imaging parameters.

ParameterStandard Setting (High Photobleaching Risk)Optimized Setting (Low Photobleaching Risk)
Laser Power > 50%1-10%
Exposure Time > 500 ms50-200 ms
Time Interval < 1 minute> 5 minutes
Binning 1x12x2 or 4x4
Detector Gain LowHigh
Visualizing Workflows and Logic

Experimental Workflow for this compound Time-Lapse Imaging:

ERthermAC_Workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture Cell Culture staining Stain with this compound cell_culture->staining setup Microscope Setup & Optimization staining->setup acquisition Image Acquisition setup->acquisition quantification Fluorescence Quantification acquisition->quantification interpretation Data Interpretation quantification->interpretation

Workflow for time-lapse imaging with this compound.

Troubleshooting Logic for Photobleaching:

Photobleaching_Troubleshooting start Photobleaching Observed q1 Is signal loss rapid in the first few frames? start->q1 a1_yes Reduce initial light exposure: - Lower laser power - Decrease exposure time q1->a1_yes Yes q2 Is signal loss gradual over time? q1->q2 No a1_yes->q2 a2_yes Reduce cumulative light exposure: - Increase time interval - Minimize Z-stacks q2->a2_yes Yes end Photobleaching Minimized q2->end No a2_yes->end

Decision tree for troubleshooting photobleaching.

References

Troubleshooting low ERthermAC fluorescence signal in live cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ERthermAC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low fluorescence signals, encountered during live-cell imaging experiments with the this compound thermosensitive probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed to measure temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2][3] It is a BODIPY-based dye that exhibits a decrease in fluorescence intensity as the temperature of its environment increases.[4] This inverse relationship allows for the visualization and quantification of thermogenesis (heat production) at a subcellular level.[1][3] The probe is particularly useful for studying heat production in brown adipocytes.[2]

Q2: My this compound fluorescence signal is very low or completely absent. What are the possible causes?

A weak or nonexistent signal can stem from several factors, ranging from probe handling and cell health to the imaging setup itself. Common causes include:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for your cell type.

  • Poor Cell Health: Unhealthy or dead cells will not retain the probe effectively and will lack the metabolic activity required for thermogenesis.

  • Inefficient Probe Loading: Incubation time may be too short, or the temperature during loading may be incorrect.

  • Incorrect Microscope Filter Sets: The excitation and emission filters on your microscope must align with the spectral properties of this compound.

  • Photobleaching: Excessive exposure to the excitation light can permanently destroy the fluorophore.[5][6]

  • Lack of Thermogenic Activity: The primary function of this compound is to detect temperature changes. If your experimental conditions do not induce thermogenesis, you will observe a stable baseline fluorescence, which could be misinterpreted as a failed experiment.

Q3: My signal is bright initially but fades rapidly during imaging. What is happening?

This issue is likely due to photobleaching, which is the light-induced destruction of the fluorophore.[5][6] this compound is reported to be relatively photostable, more so than its predecessor ER thermo yellow.[3][4] However, all fluorescent probes will photobleach under intense or prolonged illumination.[6] To mitigate this, you can:

  • Reduce the intensity of the excitation light source.[7][8]

  • Minimize the exposure time for each image captured.[7][8]

  • Decrease the frequency of image acquisition in a time-lapse experiment.[7]

  • Ensure you are using the correct filter sets to avoid unnecessary light exposure.

Q4: The background fluorescence is very high, making it difficult to see my signal. How can I reduce it?

High background can obscure your signal and is often caused by:

  • Excess Probe: Ensure that you have washed the cells sufficiently after loading to remove any unbound this compound from the media and coverslip.

  • Phenol Red in Media: Many standard cell culture media contain phenol red, which is fluorescent and can contribute to high background.[8][9] Use a phenol red-free imaging medium for your experiments.

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[10] You can try to minimize this by using a narrower emission filter.

Troubleshooting Guide: Low Fluorescence Signal

Use the following guide to diagnose and resolve issues with low this compound fluorescence.

Problem Area 1: Probe and Reagents
Potential CauseRecommendation
Suboptimal Probe Concentration The optimal concentration can be cell-type dependent. While 250 nM is a common starting point, perform a concentration titration (e.g., 100 nM to 1 µM) to find the best signal-to-noise ratio for your specific cells.[11][12]
Improper Probe Storage Ensure the probe has been stored according to the manufacturer's instructions, protected from light and moisture.
Contaminated Buffers/Media Use fresh, sterile, and high-quality buffers and imaging media. Phenol red-free media is highly recommended for fluorescence imaging to reduce background.[8][9]
Problem Area 2: Cell Preparation and Staining
Potential CauseRecommendation
Poor Cell Health Ensure cells are healthy, sub-confluent, and not contaminated. Dead cells will not retain the dye and can increase background fluorescence.[13] Perform a viability check if necessary.
Insufficient Incubation Time/Temp Incubate cells with this compound for at least 20 minutes at 37°C to ensure adequate uptake.[11][12] Some cell types may require longer incubation times.
Inadequate Washing After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe, which can contribute to high background.[13]
Cell Density Very low cell density will naturally result in a weak overall signal. Ensure you have a sufficient number of cells in the field of view.
Problem Area 3: Imaging Parameters and Equipment
Potential CauseRecommendation
Incorrect Microscope Settings Verify that the excitation and emission filters match the spectral properties of this compound. Use a sensitive camera and optimize gain/exposure settings.[7]
Photobleaching Minimize light exposure. Use the lowest possible excitation light intensity that provides a detectable signal.[7][8] Reduce exposure time and the frequency of image capture.[7]
Objective Numerical Aperture (NA) Use an objective with a high numerical aperture (NA), as light collection efficiency increases with NA, leading to brighter images.[6]
Focus Drift Ensure the sample is in focus. Temperature fluctuations in the microscope environment can cause focus drift.[13][14] Use an autofocus system if available.[8][14]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Excitation Wavelength (Peak) ~565 nmCan be excited by common green/yellow laser lines (e.g., 561 nm).
Emission Wavelength (Peak) ~590 nmEmits in the orange/red range.
Working Concentration 250 nM[11]This is a starting point; optimization may be required for different cell types.
Incubation Time 20 minutes[12]At 37°C and 5% CO2.
Temperature Sensitivity -1.07% / °C (18.1-35.0°C)[4]The fluorescence intensity change is non-linear.
-4.76% / °C (35.7-42.8°C)[4]The probe is more sensitive at physiological temperatures.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound
  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency (typically 50-70%).

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) serum-free, phenol red-free cell culture medium to the desired final concentration (e.g., 250 nM).

  • Probe Loading: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for 20 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: After incubation, remove the loading solution and gently wash the cells two times with pre-warmed, phenol red-free imaging medium.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate environmental controls (37°C, 5% CO2).

Visualizations

This compound Mechanism of Action

The fluorescence of this compound is quenched by heat. As temperature in the endoplasmic reticulum increases due to thermogenic activity, the probe's molecular structure undergoes changes that favor non-radiative energy decay, leading to a decrease in the emission of photons and thus, a lower fluorescence signal.

ERthermAC_Mechanism cluster_ER Endoplasmic Reticulum Thermogenesis Thermogenic Stimulus (e.g., Drug, Cold Exposure) Heat Increased ER Temperature Thermogenesis->Heat induces This compound This compound Probe (High Fluorescence State) Heat->this compound causes quenching of Quenched_this compound This compound Probe (Low Fluorescence State) This compound->Quenched_this compound transitions to Microscope Fluorescence Microscope Quenched_this compound->Microscope emits lower signal

Caption: Mechanism of this compound fluorescence decrease with increased ER temperature.

Troubleshooting Workflow for Low Signal

This workflow provides a logical sequence of steps to diagnose the cause of a weak fluorescence signal when using this compound.

Troubleshooting_Workflow Start Start: Low/No This compound Signal Check_Cells Are cells healthy and sub-confluent? Start->Check_Cells Check_Loading Was probe loaded correctly? (Conc., Time, Temp.) Check_Cells->Check_Loading Yes Fix_Cells Optimize cell culture conditions. Perform viability assay. Check_Cells->Fix_Cells No Check_Microscope Are microscope settings correct? (Filters, Exposure, Focus) Check_Loading->Check_Microscope Yes Fix_Loading Titrate probe concentration. Optimize incubation time. Check_Loading->Fix_Loading No Check_Stimulus Is a thermogenic stimulus being applied? Check_Microscope->Check_Stimulus Yes Fix_Microscope Use correct filter sets. Reduce photobleaching. Check focus. Check_Microscope->Fix_Microscope No Fix_Stimulus Apply positive control (e.g., FCCP) to induce thermogenesis. Check_Stimulus->Fix_Stimulus No (Baseline Signal Expected) Success Signal Restored Check_Stimulus->Success Yes Fix_Cells->Start Fix_Loading->Start Fix_Microscope->Start Fix_Stimulus->Start

Caption: A step-by-step workflow for troubleshooting low this compound fluorescence.

References

Optimizing ERthermAC signal-to-noise ratio in fluorescence microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of the ERthermAC fluorescent probe in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a thermosensitive, BODIPY-based fluorescent dye that specifically localizes to the endoplasmic reticulum (ER). A key feature of this compound is the inverse relationship between its fluorescence intensity and temperature; as the temperature of the ER increases, the fluorescence signal of the probe decreases. This property allows for the visualization and measurement of temperature changes within the ER of living cells. The dye is known for its excellent cellular uptake, low cytotoxicity, and robust photostability.[1][2]

PropertyWavelength/Value
Excitation Maximum~565 nm
Emission Maximum~590 nm

Q2: What is the recommended starting concentration and incubation time for this compound?

For most cell types, a starting concentration of 250 nM this compound in a serum-free medium is recommended.[3][4][5] The optimal incubation time is typically between 20 and 45 minutes at 37°C.[3][4][5] However, it is advisable to optimize the concentration and incubation time for your specific cell line and experimental conditions to achieve the best signal-to-noise ratio.

Q3: Is the fluorescence of this compound sensitive to factors other than temperature?

The fluorescence intensity of this compound is largely unaffected by changes in physiological calcium (Ca²⁺) concentrations and pH.[4] This specificity for temperature makes it a reliable tool for studying thermogenesis in the ER.

Q4: How photostable is this compound?

This compound is known for its robust photostability, showing minimal photobleaching even under continuous irradiation with high laser power.[3][4] This makes it well-suited for time-lapse imaging experiments that require prolonged exposure to excitation light. However, it is always good practice to use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize the risk of phototoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Low Signal-to-Noise Ratio

A weak fluorescent signal can make it difficult to distinguish the ER from background noise.

Possible Cause Suggested Solution
Suboptimal Dye Concentration Titrate the this compound concentration. While 250 nM is a good starting point, some cell types may require a slightly higher or lower concentration for optimal staining.
Insufficient Incubation Time Increase the incubation time to allow for better dye uptake. Try extending the incubation to 45 minutes.
Low ER Volume or Activity Ensure that the cells being used have a healthy and abundant endoplasmic reticulum. Cell health can impact ER morphology and function.[6]
Incorrect Microscope Settings Optimize the gain and offset settings on your microscope to enhance the signal without amplifying background noise. Ensure you are using the appropriate filter sets for this compound's excitation and emission spectra.
Phototoxicity Affecting Cell Health Although this compound is photostable, high laser power can still induce phototoxicity, leading to cellular stress and a potential decrease in signal.[7] Use the lowest laser power necessary for imaging and consider using a neutral density filter.
High Background Fluorescence

High background can obscure the specific signal from the ER.

Possible Cause Suggested Solution
Excessive Dye Concentration Using too high a concentration of this compound can lead to nonspecific binding and high background.[8] Try reducing the dye concentration.
Incomplete Washing Ensure that cells are thoroughly washed with a suitable buffer (e.g., PBS) after incubation with the dye to remove any unbound this compound.
Autofluorescence Some cell types exhibit natural autofluorescence. To check for this, image a sample of unstained cells under the same imaging conditions. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging software supports it.
Contaminated Media or Solutions Use fresh, high-quality media and buffers to avoid fluorescent contaminants. Phenol red in culture media can sometimes contribute to background fluorescence.
Image Artifacts
Possible Cause Suggested Solution
Dye Precipitation This compound is soluble in DMSO. Ensure the stock solution is fully dissolved before diluting it into your aqueous staining medium. Visually inspect the staining solution for any precipitates before adding it to the cells.
Uneven Staining Inconsistent staining across the cell population can be due to variations in cell health or density. Ensure a homogenous cell monolayer and that the staining solution is evenly distributed.
Signal from other Organelles While this compound is targeted to the ER, there may be minimal off-target localization. Co-staining with a well-characterized ER marker can confirm the localization of the this compound signal.[4]

Experimental Protocols

Standard Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with this compound.

  • Prepare this compound Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Dilute the stock solution in a serum-free culture medium to a final working concentration of 250 nM.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

    • Before staining, wash the cells once with pre-warmed PBS.

  • Staining:

    • Remove the PBS and add the 250 nM this compound staining solution to the cells.

    • Incubate the cells for 20-45 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells on a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~565 nm, Emission: ~590 nm).

In Situ Temperature Calibration of this compound

To accurately correlate changes in fluorescence intensity with temperature, it is essential to perform an in situ calibration.

  • Cell Preparation and Staining:

    • Plate and stain the cells with this compound as described in the standard protocol.

    • After staining, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. This will prevent cellular responses to temperature changes while preserving the dye's temperature sensitivity.[4]

    • Wash the fixed cells three times with PBS.

  • Microscope Setup:

    • Use a temperature-controlled microscope stage or chamber.

    • Set the imaging parameters (laser power, gain, etc.) and keep them constant throughout the calibration.

  • Image Acquisition at Different Temperatures:

    • Equilibrate the sample to the starting temperature (e.g., 18°C).

    • Acquire images from several fields of view.

    • Increase the temperature in defined steps (e.g., 2-5°C) and allow the sample to equilibrate at each new temperature before acquiring new images.

    • Continue this process up to the maximum desired temperature (e.g., 43°C).[4]

  • Data Analysis:

    • Measure the average fluorescence intensity of the ER in the images at each temperature point.

    • Plot the normalized fluorescence intensity as a function of temperature to generate a calibration curve.

    • Fit the data to determine the temperature sensitivity (% change in intensity per °C). The relationship may be non-linear.[4]

Temperature RangeReported Temperature Sensitivity (%/°C)
18.1°C - 35.0°C-1.07
37.0°C - 43.0°C-4.76
20°C - 60°C (in PBS)-1.87

Note: The sensitivity can vary depending on the specific experimental conditions and should be determined for your system.[4][9]

Visualizations

This compound Staining and Imaging Workflow

ERthermAC_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging plate_cells Plate Cells wash_pbs Wash with PBS plate_cells->wash_pbs add_dye Add 250 nM this compound wash_pbs->add_dye incubate Incubate 20-45 min at 37°C add_dye->incubate wash_twice Wash twice with PBS incubate->wash_twice add_buffer Add Imaging Buffer wash_twice->add_buffer acquire_images Acquire Images (Ex: ~565nm, Em: ~590nm) add_buffer->acquire_images

Caption: Workflow for staining live cells with this compound.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_SNR cluster_dye Dye-Related Issues cluster_cell Cell-Related Issues cluster_microscope Microscope Settings start Low Signal-to-Noise Ratio conc Optimize Dye Concentration (Titrate around 250 nM) start->conc incubation Increase Incubation Time (Up to 45 min) start->incubation health Check Cell Health and Viability start->health autofluorescence Check for Autofluorescence (Image unstained cells) start->autofluorescence settings Optimize Gain/Offset start->settings laser Use Lowest Necessary Laser Power start->laser

Caption: Troubleshooting guide for low signal-to-noise ratio.

References

Potential artifacts and background noise in ERthermAC experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ERthermAC, a thermosensitive fluorescent probe used to measure thermogenesis in the endoplasmic reticulum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent dye designed to measure temperature changes within the endoplasmic reticulum (ER) of living cells. It is a small molecule probe that specifically accumulates in the ER. The core principle of this compound is its temperature-dependent fluorescence. As the temperature in the ER increases, the fluorescence intensity of this compound decreases.[1][2] This inverse relationship allows for the monitoring of thermogenesis, or heat production, in response to various stimuli.[3]

Q2: What are the typical excitation and emission wavelengths for this compound?

The recommended excitation and emission wavelengths for this compound are approximately 543 nm for excitation and 590 nm for emission.[4][5]

Q3: What is the recommended concentration of this compound for staining cells?

A final concentration of 250 nM this compound in a serum-free medium is commonly used for staining cells.[1][5]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: I am observing high background fluorescence in my this compound experiments. What could be the cause and how can I fix it?

A: High background fluorescence can obscure the signal from your cells and make data interpretation difficult. Here are some common causes and troubleshooting steps:

  • Incomplete Washing: Residual dye in the medium that has not been taken up by cells can contribute to high background.

    • Solution: Ensure you are thoroughly washing the cells with phosphate-buffered saline (PBS) or a suitable buffer after the incubation period with this compound. Most protocols recommend at least two washes.[5]

  • Suboptimal Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.

    • Solution: While 250 nM is a standard recommendation, it is advisable to perform a titration experiment to determine the optimal dye concentration for your specific cell type and experimental conditions.

  • Autofluorescence: Some cell types or media components can exhibit natural fluorescence at the excitation and emission wavelengths of this compound.

    • Solution: Always include an unstained control (cells without this compound) in your experiment to measure the level of autofluorescence. This can then be subtracted from the signal of your stained cells during data analysis.

Issue 2: No Change in Fluorescence Signal After Stimulation

Q: I have treated my cells with a known thermogenic stimulator, but I am not observing a decrease in this compound fluorescence. What are the possible reasons for this?

A: A lack of response can be due to several factors, ranging from experimental setup to cell health.

  • Cell Health and Viability: The cellular machinery responsible for thermogenesis may be compromised if the cells are not healthy.

    • Solution: Before the experiment, check the viability of your cells using a standard assay (e.g., Trypan Blue exclusion). Ensure that the cells are in a logarithmic growth phase and are not overly confluent.[6]

  • Ineffective Stimulant: The stimulant you are using may not be active or may not be reaching its target.

    • Solution: Prepare fresh solutions of your stimulant (e.g., isoproterenol, forskolin) for each experiment.[4][7] Confirm the activity of the stimulant through an independent assay if possible.

  • Incorrect Timing of Measurement: The thermogenic response can be transient.

    • Solution: Measure the fluorescence signal at multiple time points after adding the stimulant. A typical protocol suggests measuring every 5 minutes for up to 1.5 to 2 hours.[4]

  • Subcellular Localization Issues: For the probe to work correctly, it must be localized to the ER.

    • Solution: You can co-stain cells with a known ER-localizing dye, such as ER-Tracker™ Green, to confirm that this compound is accumulating in the correct organelle.[1]

Issue 3: High Variability Between Replicates

Q: My replicate wells or dishes are showing highly variable this compound fluorescence signals. How can I improve the consistency of my results?

A: Variability can be introduced at multiple stages of the experiment.

  • Inconsistent Cell Seeding: Uneven cell density across wells will lead to different amounts of dye uptake and therefore, variable fluorescence.

    • Solution: Ensure you have a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density in all wells of your plate.

  • Temperature Fluctuations: Since this compound is a thermosensor, it is highly sensitive to ambient temperature changes.

    • Solution: Equilibrate the plate at a stable temperature before starting your measurements.[5] Use a temperature-controlled stage on your microscope or a plate reader with a stable internal temperature.

  • Heterogeneous Cellular Response: Not all cells in a population will respond to a stimulus in the same way or at the same time.[7]

    • Solution: When using microscopy, analyze a sufficient number of individual cells to obtain a representative average response. For plate-based assays, the signal will be an average of the entire cell population in the well.

Issue 4: Confounding Factors Affecting Fluorescence

Q: How can I be certain that the observed changes in this compound fluorescence are due to temperature and not other factors like pH or calcium ion concentration?

A: While this compound is primarily sensitive to temperature, it is important to consider other potential influences.

  • pH Changes: Studies have shown that this compound fluorescence has some sensitivity to pH, with an approximate 8.5% reduction in intensity between pH 7.0 and 8.1.[1]

    • Solution: If your experimental treatment is expected to cause significant changes in intracellular pH, you may need to use a pH-insensitive dye as a control or measure the intracellular pH separately. However, for many thermogenesis studies, the temperature-induced change in fluorescence is significantly larger than the pH-induced change.[1]

  • Calcium Ion (Ca2+) Concentration: The effect of physiological Ca2+ concentrations (10-1000 µM) on this compound fluorescence has been shown to be negligible.[1]

    • Solution: For most experiments, changes in Ca2+ concentration are unlikely to be a significant artifact.

  • Photobleaching: Although this compound is reported to be highly photostable, intense or prolonged exposure to excitation light can still cause some degree of photobleaching.[1][7]

    • Solution: Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. Acquire a baseline reading before stimulation and then take readings at intervals rather than continuously.

Experimental Protocols and Data

Summary of Experimental Parameters
ParameterMicroplate Assay ProtocolMicroscopy Protocol
Cell Type Differentiated brown/white adipocytesMurine brown adipocytes (WT-1)
Plate Type Black 96-well plate with clear bottomGlass-bottom dishes
This compound Concentration 250 nM in serum-free DMEM250 nM
Incubation Time 30-45 minutes at 37°C20 minutes at 37°C
Washing Steps 2x with PBSNot explicitly stated, but implied
Equilibration 15 minutes at 25°CNot explicitly stated
Excitation/Emission 543 nm / 590 nm543 nm / Not explicitly stated
Stimulants CL-316,243 or Forskolin (1 mM final)Isoproterenol (ISO)
Measurement Frequency Every 5 minutes for 1.5-2 hoursTime-lapse imaging

This table summarizes information from multiple sources.[1][4][5]

Visualizations

Experimental Workflow

ERthermAC_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in a suitable plate/dish B Differentiate cells (if applicable) A->B D Wash cells twice with PBS B->D C Prepare 250 nM this compound in serum-free medium E Incubate cells with this compound (20-45 min at 37°C) C->E D->E F Wash cells twice with PBS to remove excess dye E->F G Add phenol red-free medium F->G H Equilibrate plate to desired temperature G->H I Measure baseline fluorescence (Ex/Em: 543/590 nm) H->I J Add stimulant (e.g., Isoproterenol) I->J K Measure fluorescence over time J->K L Calculate the change in fluorescence intensity K->L

Caption: A general experimental workflow for measuring thermogenesis using this compound.

Troubleshooting Logic for No Signal Change

Troubleshooting_No_Signal cluster_checks Initial Checks cluster_solutions Potential Solutions Start No change in fluorescence after stimulation CellHealth Are cells healthy and viable? Start->CellHealth StimulantActivity Is the stimulant active and fresh? Start->StimulantActivity CorrectWavelengths Are excitation/emission wavelengths correct? Start->CorrectWavelengths TimeCourse Perform a time-course experiment Start->TimeCourse If initial checks are OK CoLocalization Check ER localization with a control dye Start->CoLocalization If still no signal CheckViability Perform cell viability assay CellHealth->CheckViability If uncertain FreshStimulant Prepare fresh stimulant solution StimulantActivity->FreshStimulant If uncertain VerifySettings Confirm instrument settings (543/590 nm) CorrectWavelengths->VerifySettings If uncertain

Caption: A troubleshooting flowchart for diagnosing a lack of signal change in this compound experiments.

References

Effect of pH and calcium concentration on ERthermAC fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ERthermAC, a thermosensitive fluorescent dye for monitoring thermogenesis in the endoplasmic reticulum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel, BODIPY-based fluorescent dye that localizes to the endoplasmic reticulum (ER) and is used for live-cell imaging of heat production (thermogenesis), particularly in brown adipocytes.[1][2] Its fluorescence intensity is inversely proportional to temperature, allowing for the visualization of cellular temperature changes.[3]

Q2: How does this compound fluorescence respond to changes in temperature?

A2: The fluorescence intensity of this compound decreases as the temperature increases.[3] A linear reduction in fluorescence intensity has been observed between 18.1 °C and 35.0 °C (−1.07%/°C) and a more rapid, approximately linear reduction between 35.7 °C and 42.8 °C (−4.76%/°C).[3]

Q3: Is this compound's fluorescence affected by changes in intracellular pH?

A3: The fluorescence of this compound is only minimally affected by pH changes within a physiological range. Studies have shown that between a pH of 7.0 and 8.1, the fluorescence intensity is reduced by only about 8.5%.[3] This suggests that pH fluctuations are not a major factor influencing this compound's fluorescence signal during thermogenesis experiments.[3]

Q4: Does the concentration of calcium in the ER affect this compound fluorescence?

A4: No, the fluorescence intensity of this compound is not affected by physiological calcium concentrations.[3] Experiments have demonstrated no change in fluorescence intensity across a calcium concentration range of 10-1000 μM.[3]

Q5: How photostable is this compound?

A5: this compound is remarkably photostable, showing negligible photobleaching even under harsh conditions, such as continuous irradiation with a high-power laser.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak fluorescence signal 1. Incorrect filter set: Ensure you are using the appropriate excitation and emission wavelengths (e.g., Ex/Em: 543/590 nm).[5] 2. Low dye concentration: The recommended concentration is 250 nM.[3] Verify your stock solution and final staining concentration. 3. Insufficient incubation time: Incubate cells with this compound for 20-45 minutes at 37°C.[3][6] 4. Cell health: Ensure cells are healthy and viable before and during the experiment.
High background fluorescence 1. Incomplete washing: Wash cells thoroughly with PBS twice after incubation with the dye to remove any unbound this compound.[6] 2. Phenol red in media: Use a phenol red-free medium during imaging as it can contribute to background fluorescence.[6]
No change in fluorescence after stimulation 1. Inactive stimulant: Prepare fresh solutions of your stimulant (e.g., isoproterenol, forskolin) to ensure its activity. 2. Non-responsive cells: Not all cells may respond to the stimulus. Analyze individual cells to identify responders.[4] Approximately 25% of cells in one study were unaffected by stimulation.[4] 3. Incorrect timing: The response to a stimulus can have a lag period and occur at different times in individual cells.[4][7] Monitor cells for an extended period (e.g., up to 1.5-2 hours).[5]
Fluorescence intensity decreases in all cells simultaneously This is the expected response when using a positive control like the uncoupling agent FCCP, which induces a simultaneous reduction in fluorescence intensity across all cells.[4]

Quantitative Data Summary

Table 1: Effect of pH on this compound Fluorescence Intensity

pH RangeChange in Fluorescence IntensityReference
7.0 to 8.1~8.5% decrease[3]

Table 2: Effect of Calcium Concentration on this compound Fluorescence Intensity

Calcium Concentration RangeChange in Fluorescence IntensityReference
10-1000 μMNo change observed[3]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Thermogenesis

  • Cell Preparation: Culture brown or white adipocytes on a suitable imaging dish (e.g., black 96-well plate with a clear bottom).[6]

  • Staining Solution Preparation: Prepare a 250 nM this compound staining solution in serum-free DMEM.[3][6]

  • Cell Staining:

    • Wash the differentiated adipocytes with PBS twice.[6]

    • Add the staining solution to the cells.

    • Incubate at 37°C for 20-45 minutes.[3][6]

  • Washing: Wash the cells with PBS twice to remove excess dye.[6]

  • Imaging:

    • Add serum-free and phenol red-free DMEM to the cells.[6]

    • Equilibrate the plate at the desired baseline temperature (e.g., 25°C or 37°C) for 15 minutes.[6]

    • Acquire baseline fluorescence images using an appropriate filter set (e.g., Ex/Em: 543/590 nm).[5]

    • Add the desired stimulant (e.g., isoproterenol, forskolin) or vehicle control.

    • Measure fluorescence every 5 minutes for up to 1.5-2 hours.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep_cells Culture Adipocytes stain_solution Prepare 250 nM this compound wash1 Wash cells with PBS stain_solution->wash1 add_stain Add this compound solution wash1->add_stain incubate Incubate 20-45 min at 37°C add_stain->incubate wash2 Wash cells with PBS incubate->wash2 add_media Add phenol red-free media wash2->add_media equilibrate Equilibrate at baseline temp add_media->equilibrate baseline_img Acquire baseline fluorescence equilibrate->baseline_img add_stimulant Add stimulant/vehicle baseline_img->add_stimulant time_lapse Time-lapse imaging add_stimulant->time_lapse analyze Analyze fluorescence intensity change time_lapse->analyze signaling_pathway Simplified Adrenergic Stimulation Pathway Leading to Thermogenesis stimulant Adrenergic Stimulant (e.g., Isoproterenol) receptor β-Adrenergic Receptor stimulant->receptor downstream Downstream Signaling Cascade receptor->downstream mitochondria Mitochondrial Uncoupling downstream->mitochondria heat Heat Production (Thermogenesis) mitochondria->heat This compound This compound Fluorescence Decrease heat->this compound detected by

References

ERthermAC Calibration: Technical Support Center for Accurate Temperature Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing accurate temperature measurements using the ERthermAC fluorescent probe. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it measure temperature?

A: this compound is a thermosensitive fluorescent dye that specifically localizes to the endoplasmic reticulum (ER) of living cells.[1][2] Its core principle of operation is based on the inverse relationship between temperature and its fluorescence intensity; as the temperature within the ER increases, the fluorescence signal of this compound decreases.[3][4] This characteristic allows for the visualization and quantification of thermogenesis (heat production) at a subcellular level.[1]

Q2: Is this compound sensitive to factors other than temperature, such as pH or Ca2+ concentration?

A: this compound has been shown to be largely insensitive to physiological changes in pH and calcium ion (Ca2+) concentration within the endoplasmic reticulum. Studies have demonstrated that its fluorescence intensity is only minimally affected by pH changes between 7.0 and 8.1 and shows no change in response to varying Ca2+ concentrations. This specificity makes it a robust probe for temperature measurements.

Q3: How photostable is this compound? Will I have issues with photobleaching?

A: this compound is notably photostable, exhibiting negligible photobleaching even under harsh conditions, such as continuous irradiation with a high-power laser.[3] This high level of photostability is advantageous for time-lapse imaging and experiments requiring prolonged or repeated measurements. While photobleaching is minimal, it is still recommended to use the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio to minimize any potential for phototoxicity to the cells.

Q4: Can I use this compound in fixed cells?

A: Yes, the calibration curve for this compound is typically generated using cells that have been fixed, often with 4% formaldehyde.[3] This process allows for the precise control of temperature at each calibration point without the influence of active cellular processes.

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal

Possible Cause Troubleshooting Steps
Incorrect Filter Sets/Imaging Settings Verify that you are using the correct excitation and emission filters for this compound. The optimal excitation is around 543 nm, with emission typically measured around 590 nm.[2]
Low Staining Concentration Ensure the this compound concentration is optimal. A common starting concentration is 250 nM.[3] You may need to titrate the concentration for your specific cell type.
Insufficient Incubation Time Incubate the cells with this compound for a sufficient duration. A typical incubation time is 20-30 minutes at 37°C.[3][5]
Cell Health Issues Confirm that your cells are healthy and viable before and during the staining procedure. Compromised cell health can affect dye uptake and retention.

Issue 2: High Background or Uneven Staining

Possible Cause Troubleshooting Steps
Incomplete Removal of Excess Dye Ensure thorough washing of the cells with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound dye.[6]
Contaminated Reagents or Glassware Use high-quality, sterile reagents and clean slides and coverslips to avoid fluorescent contaminants.
Misaligned Microscope Light Path If you observe uneven illumination across the field of view, the microscope's light path may need to be realigned.
Cell Clumping Ensure cells are seeded at an appropriate density to form a monolayer and prevent clumping, which can lead to uneven dye uptake.

Issue 3: Inaccurate or Inconsistent Calibration Curve

Possible Cause Troubleshooting Steps
Inaccurate Temperature Control Use a calibrated and stable temperature-controlled stage or perfusion system. Ensure the temperature has equilibrated at each setpoint before acquiring images. Any temperature drift during acquisition can introduce errors.
Focal Drift Due to Temperature Changes Temperature fluctuations can cause the microscope to drift out of focus. Allow the entire system to thermally equilibrate and use an autofocus system if available.[6]
Variability in Cell Populations Ensure you are imaging a consistent and representative population of cells at each temperature point. Analyze a sufficient number of cells to obtain a statistically significant average fluorescence intensity.
Incorrect Normalization of Fluorescence Intensity Normalize the fluorescence intensity at each temperature point to the initial baseline reading (e.g., the lowest temperature) to account for any variations in initial staining intensity between samples.

Quantitative Data Summary

The temperature sensitivity of this compound can be characterized by the percentage decrease in fluorescence intensity per degree Celsius (°C).

Temperature RangeReported Sensitivity (%/°C)Reference
18.1°C - 35.0°C-1.07[3]
37.0°C - 43.0°C-4.76[3]
20.0°C - 60.0°C-1.87 (linear decay)[5]

Experimental Protocol: this compound Calibration Curve Generation

This protocol details the methodology for creating a calibration curve to correlate this compound fluorescence intensity with temperature in cultured cells.

Materials:

  • This compound dye (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Formaldehyde in PBS

  • Microscope with a temperature-controlled stage, appropriate filter sets (e.g., Ex: 543nm, Em: 590nm), and a sensitive camera.

Procedure:

  • Cell Culture: Plate your cells of interest on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • This compound Staining:

    • Prepare a staining solution of 250 nM this compound in serum-free medium.[6]

    • Wash the cells twice with PBS.

    • Incubate the cells with the this compound staining solution for 20-30 minutes at 37°C.[3][5]

  • Washing: Wash the cells twice with PBS to remove any unbound dye.

  • Cell Fixation:

    • Fix the cells by incubating with 4% formaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add fresh PBS to the dish for imaging.

  • Microscope Setup and Calibration:

    • Place the imaging dish on the temperature-controlled microscope stage.

    • Set the microscope to the appropriate filter set for this compound.

    • Allow the system to equilibrate at the starting temperature (e.g., 25°C) for at least 15 minutes.[6]

  • Image Acquisition:

    • Acquire images from several fields of view.

    • Increase the temperature by a set increment (e.g., 2-5°C).

    • Allow the temperature to stabilize for 5-10 minutes at each new setpoint.

    • Acquire images at each temperature point across the desired range (e.g., 25°C to 45°C).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells in each image at each temperature.

    • Normalize the fluorescence intensity values to the intensity at the lowest temperature.

    • Plot the normalized fluorescence intensity as a function of temperature.

    • Fit the data with an appropriate function (e.g., linear or piecewise linear) to generate the calibration curve.[3]

Visualizations

ERthermAC_Calibration_Workflow cluster_prep Cell Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Culture 1. Culture Cells Stain 2. Stain with this compound Culture->Stain Wash1 3. Wash Cells Stain->Wash1 Fix 4. Fix with Formaldehyde Wash1->Fix Wash2 5. Final Wash Fix->Wash2 Setup 6. Set up Microscope & Equilibrate Temp Wash2->Setup Acquire 7. Acquire Images at Temp 1 Setup->Acquire IncreaseTemp 8. Increase & Stabilize Temp Acquire->IncreaseTemp AcquireN 9. Repeat Acquisition IncreaseTemp->AcquireN IncreaseTemp->AcquireN Measure 10. Measure Intensity AcquireN->Measure Normalize 11. Normalize Data Measure->Normalize Plot 12. Plot Intensity vs. Temp Normalize->Plot Fit 13. Generate Calibration Curve Plot->Fit

Caption: Workflow for this compound temperature calibration.

Troubleshooting_Logic cluster_signal Signal Issues cluster_staining Staining Issues cluster_curve Calibration Issues Start Start Calibration CheckSignal Fluorescent Signal OK? Start->CheckSignal CheckStaining Staining Uniform? CheckSignal->CheckStaining Yes TroubleshootSignal Check: - Filters - Dye Concentration - Incubation Time CheckSignal->TroubleshootSignal No CheckCurve Calibration Curve Linear/Consistent? CheckStaining->CheckCurve Yes TroubleshootStaining Check: - Washing Steps - Reagent Purity - Cell Density CheckStaining->TroubleshootStaining No Success Successful Calibration CheckCurve->Success Yes TroubleshootCurve Check: - Temperature Stability - Focal Drift - Data Normalization CheckCurve->TroubleshootCurve No Fail Review Protocol TroubleshootSignal->Fail TroubleshootStaining->Fail TroubleshootCurve->Fail

Caption: Troubleshooting logic for this compound calibration.

References

Technical Support Center: Addressing ERthermAC Cytotoxicity in Long-Term Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using ERthermAC for long-term live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe specifically designed to measure temperature within the endoplasmic reticulum (ER) of living cells. Its fluorescence intensity is inversely proportional to the temperature of its microenvironment. A decrease in fluorescence intensity indicates an increase in ER temperature. It is known for its high photostability and low cytotoxicity, making it suitable for live-cell imaging applications.[1][2]

Q2: What are the potential sources of cytotoxicity when using this compound?

A2: There are two primary sources of potential cytotoxicity:

  • Chemical Cytotoxicity: This refers to the inherent toxicity of the this compound molecule itself, independent of light exposure. While generally considered to have low cytotoxicity, high concentrations or very long incubation times could potentially affect cell health.[1][2]

  • Phototoxicity: This is a more common concern in fluorescence microscopy. It occurs when the fluorescent molecule, upon excitation by light, generates reactive oxygen species (ROS). These ROS can damage cellular components, leading to stress, altered function, and eventually cell death.[3]

Q3: What are the common signs of cytotoxicity in my cells during a long-term imaging experiment?

A3: Signs of cytotoxicity can range from subtle to severe and may include:

  • Changes in cell morphology (e.g., rounding, blebbing, detachment).

  • Reduced cell proliferation or cell cycle arrest.

  • Decreased cell motility.

  • Activation of apoptosis pathways (e.g., caspase activation).

  • Loss of membrane integrity (cell death).

Q4: How can I distinguish between chemical cytotoxicity and phototoxicity?

A4: To differentiate between the two, you should include the following controls in your experiment:

  • No-Light Control: Cells stained with this compound but not exposed to the imaging light source. If you observe cytotoxicity in this group, it is likely due to the chemical nature of the probe.

  • Light-Only Control: Unstained cells that are exposed to the same imaging light intensity and duration as your experimental group. This helps to assess the effect of the light itself on the cells.

  • Experimental Group: Cells stained with this compound and exposed to the imaging light.

By comparing the health of cells in these three groups, you can determine the primary source of any observed cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant cell death observed in the no-light control group. High Concentration of this compound: The concentration of the probe may be too high for your specific cell type, leading to chemical cytotoxicity.Titrate the this compound concentration to find the lowest effective concentration that still provides a sufficient signal-to-noise ratio. A common starting concentration is 250 nM.[3][4]
Prolonged Incubation Time: Extended exposure to the probe, even at low concentrations, might be detrimental to the cells.Optimize the staining protocol to minimize the incubation time. A typical incubation period is 20-30 minutes.[4]
Cells appear stressed or die only after prolonged light exposure. Phototoxicity: The combination of the fluorescent probe and the excitation light is generating cytotoxic reactive oxygen species (ROS).Reduce Light Exposure: - Decrease the intensity of the excitation light to the minimum level required for adequate signal. - Reduce the exposure time for each image acquisition. - Decrease the frequency of image acquisition (increase the time interval between images).
Optimize Imaging System: - Use a more sensitive camera that requires less light for detection. - Employ imaging modalities with lower phototoxicity, such as spinning disk confocal or light-sheet microscopy.
Modify Imaging Medium: - Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS. - Use a commercially available live-cell imaging medium designed to reduce phototoxicity.
Fluorescent signal is weak, requiring high light intensity that causes phototoxicity. Suboptimal Staining: The probe may not be efficiently labeling the ER.Optimize Staining Conditions: - Ensure the this compound is fully dissolved in DMSO before diluting in the imaging medium. - Perform a concentration and incubation time optimization for your specific cell line.
Inappropriate Imaging Settings: The microscope settings may not be optimal for detecting the this compound signal.
High background fluorescence. Incomplete Wash: Residual probe in the medium can contribute to background noise.Wash the cells thoroughly with fresh, pre-warmed imaging medium after staining and before imaging.
Probe Aggregation: The probe may form aggregates that result in bright, non-specific puncta.Ensure the probe is well-solubilized in the imaging medium. Consider a brief centrifugation of the staining solution before adding it to the cells.

Data Presentation: Cytotoxicity of BODIPY-Based Fluorescent Probes

Probe NameCell LineAssay DurationIC50 (µM)Reference
BODIPY-Mito-1HeLa24 hours6.7[8]
BODIPY-Mito-5HeLa24 hours8.0[8]
BODIPY-Mito-6HeLa24 hours>50[8]
Amino-BODIPY Derivative A2HMF (Human Mammary Fibroblast)Not Specified36.46[9]
Amino-BODIPY Derivative B3HMF (Human Mammary Fibroblast)Not Specified>100[9]

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assessment using Live/Dead Staining

This protocol describes a method to assess the long-term cytotoxicity of this compound by monitoring cell viability over time using a live/dead cell staining assay.

Materials:

  • Cells of interest

  • 96-well, black-walled, clear-bottom imaging plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Live-cell imaging medium

  • Live/Dead assay kit (e.g., containing Calcein-AM for live cells and a membrane-impermeable DNA dye like Propidium Iodide or Ethidium Homodimer-III for dead cells)

  • Automated live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for growth over the desired experimental duration without reaching confluency. Allow cells to adhere overnight.

  • This compound Staining:

    • Prepare a range of this compound concentrations in pre-warmed live-cell imaging medium. A typical starting concentration is 250 nM.

    • Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solutions to the respective wells and incubate for 20-30 minutes at 37°C.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Live/Dead Staining:

    • Prepare the Live/Dead staining solution in live-cell imaging medium according to the manufacturer's instructions.

    • Add the Live/Dead staining solution to all wells.

  • Long-Term Imaging:

    • Place the plate in the live-cell imaging system.

    • Set up the imaging parameters to acquire both phase-contrast and fluorescence images for the live (e.g., green) and dead (e.g., red) channels.

    • Acquire images at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 24, 48, or 72 hours).

  • Data Analysis:

    • Use image analysis software to count the number of live and dead cells in each well at each time point.

    • Calculate the percentage of viable cells for each condition over time.

    • Plot the percentage of viable cells versus time for each this compound concentration and the control.

Protocol 2: Assessing Phototoxicity

This protocol is designed to specifically evaluate the phototoxic effects of this compound under your intended imaging conditions.

Materials:

  • Same as Protocol 1, excluding the Live/Dead assay kit for all conditions. A viability marker can be added at the end of the experiment.

Procedure:

  • Plate Setup: Seed cells in a 96-well plate as described in Protocol 1. Set up the following experimental groups:

    • Group A (No Treatment, No Light): Cells in imaging medium only, kept in the incubator.

    • Group B (No Treatment, Light Exposure): Cells in imaging medium, placed in the imaging system and exposed to the same light conditions as the experimental group.

    • Group C (this compound, No Light): Cells stained with this compound (at the desired concentration) but kept in the incubator (in the dark).

    • Group D (this compound, Light Exposure): Cells stained with this compound and exposed to the imaging light.

  • This compound Staining: Stain cells in Groups C and D with this compound as described in Protocol 1.

  • Imaging:

    • Place the plate in the live-cell imaging system.

    • Set your intended long-term imaging parameters (light intensity, exposure time, frequency of acquisition).

    • Run the imaging experiment for the desired duration.

  • Endpoint Viability Assessment:

    • At the end of the imaging period, add a viability dye (e.g., Propidium Iodide) to all wells to label dead cells.

    • Acquire a final set of images to determine the number of dead cells in each condition.

    • Alternatively, perform an endpoint viability assay such as an MTT or MTS assay.

  • Data Analysis:

    • Compare the cell viability between the four groups.

    • A significant decrease in viability in Group D compared to Groups A, B, and C indicates phototoxicity.

Visualizations

Phototoxicity_Mechanism cluster_0 Cellular Environment This compound This compound Excited_this compound This compound* (Excited State) This compound->Excited_this compound Oxygen Molecular Oxygen (³O₂) Excited_this compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Cytotoxicity Phototoxicity (Cell Stress/Death) Damage->Cytotoxicity Light Excitation Light Light->this compound Absorption

Caption: Mechanism of phototoxicity induced by fluorescent probes.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Stain with this compound (and Controls) A->B C 3. Long-Term Live-Cell Imaging (with Environmental Control) B->C D 4. Image Acquisition (Phase Contrast & Fluorescence) C->D E 5. Data Analysis (Cell Viability Quantification) D->E F 6. Results Interpretation E->F

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Best practices for maintaining cell health during ERthermAC staining.

Author: BenchChem Technical Support Team. Date: December 2025

ERthermAC Staining: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize this compound staining protocols while maintaining robust cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe designed for the specific visualization of the endoplasmic reticulum (ER) in living cells. Its fluorescence intensity is sensitive to changes in the local environment, making it a valuable tool for monitoring fluctuations in ER viscosity and temperature. This allows for the investigation of ER-related cellular processes and stress responses.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal spectral properties for this compound can vary slightly based on the cellular environment. However, the general recommended settings are:

ParameterWavelength (nm)
Excitation Maximum~488
Emission Maximum~500-600

Note: It is always recommended to determine the optimal settings for your specific instrumentation and experimental conditions.

Q3: What is the recommended concentration range for this compound staining?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental goals. A general starting point and a range for optimization are provided below.

ParameterValue
Recommended Starting Concentration100 nM
Optimization Range50 - 200 nM

Note: Higher concentrations may lead to cytotoxicity or off-target staining.

Q4: How long should I incubate my cells with this compound?

A4: Incubation time is a critical parameter to optimize for successful staining.

ParameterTime (minutes)
Recommended Starting Incubation30 minutes
Optimization Range15 - 60 minutes

Note: Longer incubation times do not always result in better staining and may increase the risk of cellular stress.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and provides actionable solutions.

Problem 1: Weak or No Fluorescence Signal

Potential Cause Recommended Solution
Insufficient Probe Concentration Increase the this compound concentration in increments within the recommended range (50-200 nM).
Inadequate Incubation Time Extend the incubation period, testing time points between 15 and 60 minutes.
Incorrect Imaging Settings Ensure the excitation and emission wavelengths on your microscope are set correctly for this compound (~488 nm excitation, 500-600 nm emission).
Cell Health Issues Verify cell viability before and during the experiment. Unhealthy cells may not uptake the probe efficiently.

Problem 2: High Background or Non-Specific Staining

Potential Cause Recommended Solution
Excessive Probe Concentration Decrease the this compound concentration. High concentrations can lead to aggregation or non-specific binding.
Prolonged Incubation Shorten the incubation time to minimize probe accumulation in compartments other than the ER.
Incomplete Wash Steps After incubation, ensure cells are thoroughly washed with fresh, pre-warmed culture medium or a suitable buffer (e.g., HBSS) to remove unbound probe.

Problem 3: Evidence of Cellular Stress or Cytotoxicity

Potential Cause Recommended Solution
High Probe Concentration Use the lowest effective concentration of this compound.
Extended Exposure to Staining Solution Minimize the incubation time to what is necessary for adequate signal.
Phototoxicity from Imaging Use the lowest possible laser power for excitation and limit the duration of light exposure. Employ sensitive detectors to minimize the required excitation intensity.
Suboptimal Culture Conditions Ensure cells are maintained in a healthy state with appropriate medium, temperature, and CO2 levels throughout the experiment.

Experimental Protocols & Visualizations

General Staining Protocol for Live Cells

A generalized workflow for staining adherent cells with this compound is outlined below.

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_wash_image Washing and Imaging plate_cells Plate cells on a suitable imaging dish culture Culture cells to desired confluency (e.g., 60-70%) plate_cells->culture remove_medium Aspirate culture medium from cells culture->remove_medium prepare_stain Prepare this compound staining solution in pre-warmed medium (e.g., 100 nM) add_stain Add staining solution to cells prepare_stain->add_stain remove_medium->add_stain incubate Incubate for 30 minutes at 37°C add_stain->incubate wash Wash cells 2-3 times with pre-warmed medium or buffer incubate->wash add_imaging_medium Add fresh, pre-warmed imaging medium wash->add_imaging_medium image Image cells using fluorescence microscopy (Ex/Em ~488/550 nm) add_imaging_medium->image

Fig. 1: General experimental workflow for this compound staining.
Troubleshooting Logic for Weak Signal

The following diagram illustrates a logical approach to troubleshooting a weak fluorescence signal.

G start Start: Weak or No Signal check_conc Increase this compound Concentration? start->check_conc inc_conc Increase concentration (up to 200 nM) and re-image check_conc->inc_conc Yes check_time Increase Incubation Time? check_conc->check_time No end_ok Problem Solved inc_conc->end_ok inc_time Increase time (up to 60 min) and re-image check_time->inc_time Yes check_health Assess Cell Health (e.g., morphology, viability assay) check_time->check_health No inc_time->end_ok optimize_culture Optimize cell culture conditions check_health->optimize_culture Poor Health end_persist Issue Persists: Check Microscope Settings check_health->end_persist Good Health optimize_culture->end_persist

Fig. 2: Decision-making workflow for troubleshooting a weak signal.
Signaling Pathway: Unfolded Protein Response (UPR)

Maintaining cell health is critical as ER stress can activate the Unfolded Protein Response (UPR), potentially affecting ER viscosity and temperature, and thus influencing this compound's fluorescence.

G cluster_sensors ER Stress Sensors cluster_responses Downstream Cellular Responses er_stress ER Stress (e.g., from probe toxicity, phototoxicity) IRE1a IRE1α er_stress->IRE1a PERK PERK er_stress->PERK ATF6 ATF6 er_stress->ATF6 chaperone Increased Chaperone Production IRE1a->chaperone apoptosis Apoptosis (if stress is prolonged) IRE1a->apoptosis translation Global Translation Attenuation PERK->translation PERK->apoptosis ATF6->chaperone ATF6->apoptosis

Fig. 3: Simplified overview of the Unfolded Protein Response (UPR).

ERthermAC Technical Support Center: Troubleshooting Guides and FAQs for Thermogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ERthermAC, a fluorescent probe for monitoring thermogenesis in live cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common mistakes and troubleshooting experiments for accurate and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe that specifically localizes to the endoplasmic reticulum (ER). Its fluorescence intensity is inversely proportional to temperature. As a cell undergoes thermogenesis and produces heat, the temperature of the ER increases, leading to a decrease in the fluorescence intensity of this compound. This allows for real-time monitoring of heat production in living cells.[1][2][3]

Q2: Why does this compound localize to the endoplasmic reticulum?

A2: this compound is a derivative of a BODIPY-based thermosensitive dye. Its chemical structure is designed for specific accumulation within the endoplasmic reticulum, allowing for the measurement of temperature changes in this organelle.[1][3] The ER is in close proximity to mitochondria, the primary sites of non-shivering thermogenesis, making it an excellent location to monitor heat production.

Q3: Is this compound's fluorescence affected by factors other than temperature?

A3: this compound has been shown to be largely insensitive to changes in physiological calcium ion (Ca²⁺) concentrations and pH, two factors that can fluctuate during cellular processes.[1] However, it is crucial to establish proper controls in your experiments to account for any potential unforeseen influences.

Q4: How photostable is this compound?

A4: this compound is reported to be remarkably photostable, showing negligible photobleaching even under harsh imaging conditions, such as continuous irradiation with a high-power laser.[1][4] This makes it well-suited for time-lapse imaging experiments to monitor thermogenesis over extended periods.

Q5: Can I use this compound in cell types other than brown adipocytes?

A5: While this compound has been extensively validated in brown and beige adipocytes, its use can be extended to other cell types where thermogenesis is studied. However, it is essential to optimize the loading protocol and validate its localization and temperature sensitivity in the specific cell type of interest.

Troubleshooting Guide

This guide addresses common issues that may arise during thermogenesis studies using this compound.

Problem Potential Cause Recommended Solution
Weak or no fluorescent signal 1. Suboptimal probe concentration: The concentration of this compound may be too low for efficient uptake by the cells. 2. Insufficient loading time: The incubation time may not be long enough for the probe to accumulate in the ER. 3. Incorrect filter sets: The excitation and emission filters on the microscope may not be appropriate for this compound's spectral properties.1. Optimize loading concentration: Perform a concentration titration to determine the optimal this compound concentration for your specific cell type (a common starting point is 250 nM). 2. Optimize loading time: Test different incubation times (e.g., 20-45 minutes) to ensure sufficient probe uptake. 3. Verify filter compatibility: Ensure your microscope is equipped with the correct filters for this compound (Excitation ~543 nm / Emission ~590 nm).
High background fluorescence 1. Incomplete removal of excess probe: Residual this compound in the medium can contribute to high background. 2. Cellular autofluorescence: Some cell types exhibit intrinsic fluorescence that can interfere with the signal.1. Thorough washing: After incubation with this compound, wash the cells thoroughly with fresh, phenol red-free medium to remove any unbound probe. 2. Image unstained control cells: Acquire images of unstained cells under the same imaging conditions to assess the level of autofluorescence and subtract it from your experimental images if necessary.
Inconsistent or unexpected fluorescence changes 1. Cellular stress or death: Stressed or dying cells may exhibit altered membrane permeability and organelle function, leading to erratic fluorescence. 2. Phototoxicity: Although this compound is photostable, excessive laser power can still induce cellular stress. 3. Fluctuations in ambient temperature: Changes in the temperature of the microscope stage or perfusion medium can affect the baseline fluorescence.1. Monitor cell health: Use a viability dye or monitor cell morphology to ensure cells remain healthy throughout the experiment. 2. Minimize laser exposure: Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio. 3. Maintain stable temperature: Use a stage-top incubator and pre-warm all solutions to the desired experimental temperature to ensure a stable baseline.
Difficulty in generating a reliable calibration curve 1. Inaccurate temperature control: The device used to control the temperature of the sample for calibration may not be accurate. 2. Cellular changes during calibration: If using live cells for calibration, their physiological state may change with temperature, affecting the fluorescence.1. Use a calibrated temperature controller: Ensure the temperature of your microscope stage or perfusion system is accurately calibrated. 2. Use fixed cells for calibration: To obtain a stable and reproducible calibration curve, it is recommended to use cells that have been fixed after staining with this compound.[1][3] This eliminates biological variability during the calibration process.

Experimental Protocols

General Protocol for Staining Cells with this compound

This protocol provides a general guideline for staining adherent cells in a 96-well plate format. Optimization may be required for different cell types and experimental setups.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (serum-free, phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Adherent cells of interest

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a suitable density to reach the desired confluency at the time of the experiment.

  • Preparation of Staining Solution: Prepare a 250 nM this compound staining solution by diluting the 1 mM stock solution in serum-free, phenol red-free cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add 100 µL of the 250 nM this compound staining solution to each well.

    • Incubate the plate at 37°C for 20-45 minutes.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with PBS.

  • Imaging:

    • Add 90 µL of serum-free, phenol red-free medium to each well.

    • Equilibrate the plate at the desired baseline temperature (e.g., 37°C) before starting the experiment.

    • Proceed with imaging using appropriate microscope settings (e.g., Excitation: 543 nm, Emission: 590 nm).

In Situ Calibration of this compound Fluorescence to Temperature

A reliable calibration curve is essential for converting fluorescence intensity changes into temperature changes. It is highly recommended to perform this calibration using fixed cells to minimize biological variability.

Materials:

  • Cells stained with this compound (as described in the protocol above)

  • 4% Paraformaldehyde (PFA) in PBS

  • Microscope with a precisely controlled heated stage

Procedure:

  • Cell Fixation:

    • After staining with this compound and washing, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

    • Add fresh PBS or a suitable imaging buffer to the wells.

  • Image Acquisition at Different Temperatures:

    • Place the plate on the microscope stage.

    • Set the heated stage to the lowest temperature in your desired range (e.g., 30°C) and allow it to equilibrate.

    • Acquire images from several fields of view.

    • Increase the temperature in defined increments (e.g., 2°C) and repeat the image acquisition at each temperature point after equilibration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells in each image.

    • Plot the mean fluorescence intensity as a function of temperature.

    • Fit the data to a suitable equation (e.g., linear or polynomial) to generate your calibration curve. This curve can then be used to convert fluorescence intensity values from your live-cell experiments into temperature changes.

Signaling Pathways in Thermogenesis

Thermogenesis in adipocytes is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which activates β-adrenergic receptors. This initiates a signaling cascade that can lead to both UCP1-dependent and UCP1-independent heat production.

UCP1-Dependent Thermogenesis Pathway

This pathway is the classic mechanism of non-shivering thermogenesis in brown and beige adipocytes.

UCP1_Dependent_Thermogenesis cluster_mito NE Norepinephrine AR β-Adrenergic Receptor NE->AR binds Gs Gs AR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) UCP1 UCP1 PKA->UCP1 activates (indirectly) TG Triglycerides HSL->TG hydrolyzes FFA Free Fatty Acids (FFAs) TG->FFA FFA->UCP1 activates Mito Mitochondrion Heat Heat UCP1->Heat generates

Caption: UCP1-Dependent Thermogenesis Pathway.

UCP1-Independent Thermogenesis Pathway (SERCA2b Calcium Cycling)

In addition to the UCP1-dependent pathway, beige adipocytes can utilize a UCP1-independent mechanism involving calcium cycling by the sarco/endoplasmic reticulum Ca²⁺-ATPase 2b (SERCA2b).

UCP1_Independent_Thermogenesis cluster_er Stimulus Thermogenic Stimulus RyR2 Ryanodine Receptor 2 (RyR2) Stimulus->RyR2 activates ER Endoplasmic Reticulum (ER) SERCA SERCA2b Ca_ER ER Ca²⁺ SERCA->Ca_ER into ER ADP ADP + Pi SERCA->ADP RyR2->Ca_ER releases Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA pumped by Ca_ER->Ca_cyto ATP ATP ATP->SERCA hydrolyzed by Heat Heat ADP->Heat energy released as

Caption: UCP1-Independent Thermogenesis via SERCA2b Calcium Cycling.

Experimental Workflow

A typical experimental workflow for measuring thermogenesis using this compound involves several key steps, from cell preparation to data analysis.

Experimental_Workflow A Cell Culture and Plating B This compound Staining A->B C Washing B->C D Baseline Imaging C->D E Stimulation with Thermogenic Agent D->E F Time-Lapse Imaging E->F G Data Analysis: Fluorescence Intensity Measurement F->G H Conversion to Temperature Change (using calibration curve) G->H I In Situ Calibration (Parallel Experiment) I->H provides curve for

Caption: Experimental Workflow for this compound-based Thermogenesis Assay.

References

Technical Support Center: ERthermAC and ER thermo yellow Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ERthermAC and ER thermo yellow, with a focus on improving the photostability of this compound for robust and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and ER thermo yellow?

A1: this compound was developed to improve the photostability of the original ER thermo yellow dye. This was achieved by a chemical modification: the removal of an alpha-chlorine atom and the addition of an acetyl group.[1][2] This change makes this compound remarkably more photostable, showing negligible bleaching even under harsh and continuous irradiation with a high laser power at 543 nm, in contrast to ER thermo yellow.[1][2]

Q2: How does the improved photostability of this compound benefit my research?

A2: The enhanced photostability of this compound allows for longer and more intensive imaging experiments without significant signal loss. This is particularly advantageous for time-lapse imaging, 3D reconstruction, and experiments requiring high-intensity illumination to capture dynamic cellular processes within the endoplasmic reticulum. The robust nature of this compound ensures that observed changes in fluorescence intensity are more likely to be due to temperature fluctuations rather than photobleaching artifacts.

Q3: Can I use the same experimental protocol for both this compound and ER thermo yellow?

A3: While the general staining protocols are similar, you may need to adjust imaging parameters based on the specific probe. Due to its higher photostability, you can typically use higher laser power and longer exposure times with this compound without significant photobleaching. For ER thermo yellow, it is more critical to use the lowest possible laser power and exposure time to minimize signal degradation.

Q4: What are the optimal excitation and emission wavelengths for this compound?

A4: The spectral properties for this compound are an absorption maximum at 565 nm and an emission maximum at 590 nm.[3][4]

Q5: Besides photostability, are there other differences in performance between the two probes?

A5: The core function of both probes is to measure temperature changes within the endoplasmic reticulum, and they exhibit similar temperature sensitivity. The primary advantage of this compound lies in its enhanced photostability.[1]

Data Presentation

Table 1: Qualitative Photostability Comparison

FeatureThis compoundER thermo yellow
Photostability Remarkably photostable; negligible bleaching under harsh conditions.[1][2][5]Prone to photobleaching, especially under continuous or high-intensity illumination.[1][2]
Chemical Modification for Improved Stability Removal of alpha-chlorine, addition of acetyl group.[1][2]Original compound with alpha-chlorine.

Table 2: General Specifications

ParameterThis compoundER thermo yellow
Target Organelle Endoplasmic ReticulumEndoplasmic Reticulum
Excitation Max 565 nm[3][4]~559 nm
Emission Max 590 nm[3][4]~581 nm

Troubleshooting Guides

Issue 1: Rapid loss of fluorescent signal during imaging.

Possible Cause Troubleshooting Steps
Photobleaching For ER thermo yellow: This is a common issue. Reduce laser power to the minimum required for a sufficient signal-to-noise ratio. Decrease exposure time and the frequency of image acquisition. Use a neutral density filter to attenuate the excitation light. For this compound: While more stable, photobleaching can still occur under extreme conditions. If you observe signal loss, reduce the laser intensity and/or exposure time.
Incorrect Filter Sets Ensure that the excitation and emission filters are appropriate for the specific probe to maximize signal detection and minimize unnecessary light exposure.
Phototoxicity High-intensity light can be toxic to cells, leading to changes in morphology and physiology that may affect probe localization and fluorescence. Reduce overall light exposure by using lower laser power and capturing fewer images.
Probe Instability in Media Ensure the imaging medium is compatible with the fluorescent probe and does not cause it to degrade. Use fresh, high-quality imaging media.

Issue 2: Low signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Suboptimal Probe Concentration Titrate the probe concentration to find the optimal balance between a strong signal and low background. A typical starting concentration for this compound is 250 nM.[1]
Inadequate Incubation Time Ensure sufficient incubation time for the probe to accumulate in the endoplasmic reticulum. A common incubation time is 20-30 minutes at 37°C.[1]
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a probe with longer excitation and emission wavelengths if your experimental setup allows.
Detector Settings Optimize the gain and offset of your detector to enhance the signal without saturating the image.

Experimental Protocols

Protocol for Assessing and Comparing the Photostability of this compound and ER thermo yellow

This protocol outlines a method to quantify and compare the photostability of this compound and ER thermo yellow in live cells.

1. Cell Culture and Staining: a. Plate cells on a glass-bottom dish suitable for live-cell imaging. b. Culture the cells to the desired confluency. c. Prepare staining solutions of this compound (e.g., 250 nM) and ER thermo yellow (e.g., 1 µM) in pre-warmed culture medium. d. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). e. Add the staining solution to the cells and incubate for 20-30 minutes at 37°C and 5% CO₂.[1] f. After incubation, wash the cells twice with fresh, pre-warmed imaging medium to remove any unbound probe.

2. Image Acquisition for Photobleaching Analysis: a. Place the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂. b. Locate a field of view with healthy, well-stained cells. c. Set the imaging parameters: i. Excitation Wavelength: Use a laser line close to the excitation maximum of the probes (e.g., 561 nm). ii. Laser Power: Choose a laser power that provides a good initial signal. It is crucial to keep this power constant for both probes to ensure a fair comparison. iii. Detector Settings: Adjust the detector gain and offset to obtain a bright, but not saturated, initial image. Keep these settings constant throughout the experiment. iv. Time-lapse Imaging: Set up a time-lapse acquisition with a defined interval and duration. For example, acquire an image every 10 seconds for 10 minutes.

3. Data Analysis: a. For each time series, select several regions of interest (ROIs) within stained cells. b. Measure the mean fluorescence intensity of each ROI for every time point. c. Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no cells) from the intensity of each cellular ROI. d. Normalize the fluorescence intensity data for each ROI to its initial value (at time = 0). e. Plot the normalized fluorescence intensity as a function of time for both this compound and ER thermo yellow. f. To quantify photostability, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plotted decay curves.

Mandatory Visualizations

Chemical Structure Modification for Improved Photostability

G Chemical Modification of ER thermo yellow to this compound cluster_0 ER thermo yellow cluster_1 This compound cluster_2 Outcome ETY_Struct ER thermo yellow (Contains alpha-chlorine) Modification Chemical Modification ETY_Struct->Modification Removal of alpha-chlorine Addition of acetyl group ERTA_Struct This compound (alpha-chlorine removed, acetyl group added) Photostability Increased Photostability ERTA_Struct->Photostability Leads to Modification->ERTA_Struct Results in G Workflow for Photostability Assessment A 1. Cell Culture and Staining (this compound or ER thermo yellow) B 2. Mount on Microscope (Maintain physiological conditions) A->B C 3. Define Imaging Parameters (Constant laser power, detector settings) B->C D 4. Time-lapse Image Acquisition (e.g., 1 image/10s for 10 min) C->D E 5. Data Analysis (Measure fluorescence intensity over time) D->E F 6. Quantify Photostability (Calculate photobleaching half-life) E->F

References

Validation & Comparative

A Head-to-Head Comparison of ERthermAC and ER Thermo Yellow for Endoplasmic Reticulum Temperature Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular temperature is crucial for understanding cellular metabolism, stress responses, and the efficacy of therapeutics. The endoplasmic reticulum (ER), a key site of protein synthesis and calcium storage, is a region of particular interest for temperature monitoring. This guide provides a comprehensive comparison of two prominent fluorescent probes for ER temperature measurement: ERthermAC and ER thermo yellow.

This document will delve into the performance characteristics, experimental protocols, and underlying mechanisms of these probes, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Quantitative Performance Comparison

A summary of the key performance indicators for this compound and ER thermo yellow is presented below.

FeatureThis compoundER Thermo Yellow
Temperature Sensitivity -1.07%/°C (18.1-35.0 °C) -4.76%/°C (37-43 °C)[1]3.9%/°C[2][3]
Photostability Remarkably photostable, negligible bleaching under harsh laser irradiation[1][4][5]Prone to photobleaching under continuous high laser power[1][4]
Response to pH and Ca2+ Data not explicitly available, but as a derivative of ER thermo yellow, likely unaffected.Fluorescence intensity is not affected by pH (5.0-8.0) or Ca2+ concentration[6]
Use in Fixed Cells Yes[1]Yes[6]
Excitation/Emission (nm) ~543 nm excitation[1][4]587/615 nm[7]
Chemical Basis Acetyl-derivative of ER thermo yellow[1][4]BODIPY-based fluorescent probe[1]

Mechanism of Action and Experimental Workflow

Both this compound and ER thermo yellow are small-molecule fluorescent probes that localize to the endoplasmic reticulum. Their fluorescence intensity is inversely proportional to temperature, allowing for the ratiometric measurement of temperature changes within this organelle. This compound was developed as an acetyl-derivative of ER thermo yellow to enhance photostability.[1][4]

The general workflow for utilizing these probes in cellular imaging experiments is outlined below.

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells to desired confluency prepare_probe Prepare working solution of This compound or ER thermo yellow incubate Incubate cells with probe solution prepare_probe->incubate wash Wash cells to remove excess probe incubate->wash acquire_baseline Acquire baseline fluorescence image wash->acquire_baseline induce_stimulus Apply experimental stimulus (e.g., drug treatment, temperature change) acquire_baseline->induce_stimulus acquire_images Acquire time-lapse fluorescence images induce_stimulus->acquire_images measure_intensity Measure fluorescence intensity in regions of interest (ROI) acquire_images->measure_intensity calculate_temp Calculate temperature change based on fluorescence intensity changes measure_intensity->calculate_temp

Fig. 1: General experimental workflow for ER temperature measurement.

The underlying principle of temperature sensing for these probes is based on the temperature-dependent fluorescence quenching of the BODIPY core. This process is visualized in the following diagram.

G cluster_probe Temperature Sensing Mechanism cluster_temp Temperature Influence probe BODIPY Fluorophore (Ground State) excited_state Excited State probe->excited_state Excitation Light fluorescence Fluorescence Emission excited_state->fluorescence Radiative Decay non_radiative Non-radiative Decay (Heat) excited_state->non_radiative Non-radiative Decay low_temp Low Temperature low_temp->fluorescence Favors high_temp High Temperature high_temp->non_radiative Favors

References

Cross-Validation of ERthermAC and Oxygen Consumption Rate Measurements in Cellular Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of two key methodologies for assessing cellular thermogenesis: the fluorescent thermosensor ERthermAC and oxygen consumption rate (OCR) measurements. For researchers in metabolic disease, cancer, and drug development, understanding the interplay between these techniques is crucial for robustly characterizing cellular energy expenditure. This document outlines the experimental basis for their cross-validation, presents detailed protocols, and visualizes the underlying biological pathways.

Correlation Between this compound and Oxygen Consumption Rate

This compound is a fluorescent probe that localizes to the endoplasmic reticulum (ER) and exhibits temperature-dependent fluorescence, providing a direct readout of intracellular heat production. Oxygen consumption rate (OCR) is a well-established indicator of mitochondrial respiratory activity, the primary engine of cellular metabolism. Studies have demonstrated a strong positive correlation between the dynamic changes in this compound fluorescence intensity and OCR, validating this compound as a reliable tool for monitoring thermogenic activity that is tightly linked to mitochondrial function.

One key study demonstrated that in response to adrenergic stimulation, the profiles of enhanced OCR and extracellular acidification rate (ECAR) in brown adipocytes corresponded closely with the averaged intensity change of this compound[1][2][3]. This congruence supports the use of this compound as a complementary and spatially resolved method to the bulk measurements provided by OCR analysis.

Data Presentation

As a direct numerical data table for comparison is not available in the literature, we present a summary of the qualitative and graphical correlation observed in published studies.

ParameterThis compound MeasurementOxygen Consumption Rate (OCR)Correlation
Principle Measures temperature changes in the endoplasmic reticulum via a thermosensitive fluorescent probe.Measures the rate at which cells consume oxygen, an indicator of mitochondrial respiration.Strong positive correlation; increased OCR is associated with a decrease in this compound fluorescence (indicating increased temperature).
Stimulation Response Adrenergic stimulation leads to a rapid decrease in fluorescence intensity, indicating heat production.Adrenergic stimulation leads to a significant increase in OCR.The temporal profiles of this compound fluorescence change and OCR increase are highly similar.
Cellular Localization Endoplasmic ReticulumMitochondriaReflects the tight coupling and communication between mitochondrial energy production and ER-mediated cellular processes, including thermogenesis.

Experimental Protocols

This compound Staining and Imaging Protocol

This protocol is adapted from established methods for measuring intracellular temperature changes using this compound.

Materials:

  • This compound probe (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., brown adipocytes)

  • Fluorescence microscope with temperature control and appropriate filter sets (e.g., excitation/emission ~543/590 nm)

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 100-500 nM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the imaging dish on the microscope stage, ensuring the temperature is maintained at 37°C.

    • Acquire baseline fluorescence images using the appropriate filter set.

    • To induce thermogenesis, add the desired stimulus (e.g., norepinephrine, isoproterenol) to the imaging buffer.

    • Acquire time-lapse images to monitor the change in fluorescence intensity over time. A decrease in fluorescence intensity corresponds to an increase in temperature.

Oxygen Consumption Rate (OCR) Measurement Protocol (using Seahorse XF Analyzer)

This protocol provides a general workflow for measuring OCR using the widely adopted Seahorse XF Extracellular Flux Analyzer.

Materials:

  • Seahorse XF Analyzer and associated consumables (e.g., XFp cell culture miniplates, sensor cartridges)

  • Cells of interest

  • Seahorse XF Assay Medium

  • Substrates and inhibitors (e.g., glucose, pyruvate, oligomycin, FCCP, rotenone/antimycin A)

  • CO2-free incubator

Procedure:

  • Cell Seeding: Seed cells into the wells of an XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight in a standard CO2 incubator.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates (e.g., glucose, pyruvate, glutamine) and adjust the pH to 7.4. Warm the medium to 37°C.

  • Cell Preparation:

    • Remove the cell culture medium from the miniplate.

    • Wash the cells twice with the prepared assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow them to equilibrate.

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the desired compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) for injection.

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Program the instrument with the desired assay protocol, including baseline measurements and sequential injections of compounds.

    • Run the assay to measure OCR in real-time.

Mandatory Visualization

Signaling Pathway for Thermogenesis

The following diagram illustrates the primary signaling cascade that links adrenergic stimulation to both mitochondrial respiration and ER-mediated thermogenesis.

ThermogenesisSignaling cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum (ER) Norepinephrine Norepinephrine Beta3AR β3-Adrenergic Receptor Norepinephrine->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates RyR2 Ryanodine Receptor 2 (RyR2) PKA->RyR2 Activates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids (FFAs) Lipolysis->FFA BetaOxidation β-Oxidation FFA->BetaOxidation Fuels ETC Electron Transport Chain (ETC) BetaOxidation->ETC Provides substrates for UCP1 UCP1 ETC->UCP1 Generates proton gradient for OCR_node Oxygen Consumption (OCR) ETC->OCR_node Drives Heat_Mito Heat UCP1->Heat_Mito Dissipates gradient as Ca_cycling Ca2+ Cycling RyR2->Ca_cycling Initiates SERCA2b SERCA2b SERCA2b->Ca_cycling Maintains Heat_ER Heat (measured by this compound) Ca_cycling->Heat_ER Generates

Caption: Adrenergic signaling cascade leading to thermogenesis.

Experimental Workflow Comparison

The following diagram outlines the parallel workflows for conducting this compound and OCR measurements.

WorkflowComparison cluster_this compound This compound Measurement cluster_OCR OCR Measurement (Seahorse) E_Start Start E_CellCulture Cell Culture in Imaging Dish E_Start->E_CellCulture E_ProbeLoading This compound Probe Loading (15-30 min) E_CellCulture->E_ProbeLoading E_Washing Washing E_ProbeLoading->E_Washing E_Imaging Baseline & Stimulated Fluorescence Imaging E_Washing->E_Imaging E_Analysis Image Analysis: Fluorescence Intensity Change E_Imaging->E_Analysis E_End End E_Analysis->E_End O_Start Start O_CellCulture Cell Seeding in XF Plate O_Start->O_CellCulture O_MediumExchange Assay Medium Exchange & Equilibration (1 hr) O_CellCulture->O_MediumExchange O_CartridgeHydration Sensor Cartridge Hydration (Overnight) O_Assay Seahorse XF Assay: Baseline & Injections O_CartridgeHydration->O_Assay O_MediumExchange->O_Assay O_Analysis Data Analysis: OCR Calculation O_Assay->O_Analysis O_End End O_Analysis->O_End

Caption: Parallel workflows for this compound and OCR experiments.

References

A Comparative Guide to Intracellular Temperature Measurement: ERthermAC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular temperature is crucial for understanding cellular metabolism, thermogenesis, and the efficacy of therapeutic compounds. This guide provides an objective comparison of ERthermAC, a fluorescent probe for endoplasmic reticulum temperature, with other prominent intracellular thermometry techniques. We will delve into their mechanisms, performance metrics, and experimental protocols, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Introduction to Intracellular Thermometry

Cellular processes are exquisitely sensitive to temperature fluctuations. The ability to measure temperature at the subcellular level provides invaluable insights into a myriad of biological phenomena, from enzyme kinetics to the cellular stress response. In recent years, a variety of techniques have been developed to probe the thermal landscape within living cells. These methods primarily rely on temperature-sensitive fluorescent probes, each with its own set of advantages and limitations.

This guide focuses on the comparative analysis of this compound against other widely used techniques, including fluorescent proteins, other small molecule dyes, and nanoparticle-based thermometers.

This compound: A Targeted Approach to Endoplasmic Reticulum Temperature

This compound is a fluorescent small molecule dye specifically designed to measure temperature within the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis. Its chemical structure allows it to accumulate in the ER, and its fluorescence intensity exhibits a strong negative correlation with temperature. A decrease in fluorescence intensity signifies an increase in the local temperature of the ER.[1][2][3] This property makes it a valuable tool for studying ER-specific thermogenesis.[4]

Mechanism of Action

This compound's temperature sensitivity is based on the thermal-induced relaxation of its molecular structure. As the temperature increases, non-radiative decay pathways become more prominent, leading to a decrease in fluorescence quantum yield and, consequently, a measurable drop in fluorescence intensity. This relationship between temperature and fluorescence intensity allows for the calibration and subsequent measurement of temperature changes within the ER.

Comparison of Intracellular Temperature Measurement Techniques

The selection of an appropriate intracellular thermometer depends on several factors, including the target organelle, the required sensitivity and resolution, and the experimental system. Below is a comparative overview of this compound and other leading techniques.

FeatureThis compoundGenetically Encoded Fluorescent Proteins (e.g., tsGFPs)Other Small Molecule Dyes (e.g., Rhodamine B)Nanoparticle-Based Thermometers (e.g., QDs, Nanodiamonds)
Principle Fluorescence IntensityFluorescence Lifetime/Intensity/RatiometricFluorescence Lifetime/IntensityLuminescence Lifetime/Spectral Shift
Targeting Endoplasmic ReticulumGenetically targetable to specific organellesGenerally diffuse in the cytoplasm, some targeted versions existCan be targeted with surface modifications
Sensitivity High (~-4.76%/°C in the physiological range)[3]Moderate to High (e.g., DFPTB: 6.7%/°C)[5]Variable, can be highHigh
Spatial Resolution Diffraction-limited (~200-300 nm)Diffraction-limited (~200-300 nm)Diffraction-limited (~200-300 nm)High (down to the size of the nanoparticle)
Temporal Resolution High (milliseconds to seconds)High (milliseconds to seconds)High (milliseconds to seconds)High (milliseconds to seconds)
Biocompatibility Good, low cytotoxicity reportedGenerally good, but overexpression can be a concernCan be cytotoxic at high concentrationsGenerally good, but depends on material and coating
Photostability Reported to be more photostable than its predecessor, ER thermo yellow[3]Can be prone to photobleachingCan be prone to photobleachingExcellent
Calibration Required, typically performed in situRequired, can be complexRequired, sensitive to local environmentRequired, can be complex
Invasiveness Loading of external dye requiredGenetic modification of cells requiredLoading of external dye requiredIntroduction of nanoparticles required

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for accurate intracellular temperature measurements. Below are representative protocols for this compound and two other common techniques.

This compound Staining Protocol

This protocol is adapted from established methods for measuring thermogenesis in cultured cells.[6]

  • Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture under standard conditions.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration (e.g., 250 nM).

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 30 minutes in a CO2 incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add a phenol red-free imaging medium to the cells. Equilibrate the plate to the desired starting temperature (e.g., 25°C).

  • Data Acquisition: Acquire baseline fluorescence images using appropriate excitation and emission wavelengths (e.g., Ex: 543 nm, Em: 590 nm).[6] Induce thermogenesis if required (e.g., with chemical stimuli) and record the change in fluorescence intensity over time.

Genetically Encoded Fluorescent Protein (tsGFP) Protocol

This protocol outlines the general steps for using a temperature-sensitive fluorescent protein.

  • Transfection/Transduction: Introduce the plasmid DNA or viral vector encoding the tsGFP into the target cells. For targeted measurements, the tsGFP can be fused to a protein that localizes to a specific organelle.

  • Cell Selection and Culture: Select for cells successfully expressing the tsGFP and culture them under standard conditions.

  • Imaging: Plate the cells on a glass-bottom dish and image using a fluorescence microscope equipped with the appropriate filter sets for the specific tsGFP variant.

  • Calibration: Perform a calibration by subjecting the cells to a range of known temperatures and measuring the corresponding fluorescence property (intensity, lifetime, or ratio).

  • Data Acquisition: Record the fluorescence changes in response to experimental manipulations.

Nanoparticle-Based Thermometry Protocol

This protocol provides a general workflow for using nanoparticle thermometers.

  • Nanoparticle Preparation: Synthesize or obtain nanoparticles with temperature-sensitive luminescence properties. Surface functionalization may be required for cellular uptake and targeting.

  • Cellular Uptake: Incubate the cells with a dispersion of the nanoparticles in a culture medium. The incubation time and concentration will depend on the nanoparticle type and cell line.

  • Washing: Thoroughly wash the cells to remove any nanoparticles that have not been internalized.

  • Imaging and Calibration: Image the cells using a suitable microscopy technique (e.g., confocal, fluorescence lifetime imaging microscopy). Perform a temperature calibration by correlating the luminescence properties of the internalized nanoparticles with known temperatures.

  • Data Acquisition: Measure the changes in luminescence to determine intracellular temperature variations.

Visualizing the Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

experimental_workflow_this compound This compound Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture probe_prep Prepare this compound Solution add_probe Add this compound to Cells probe_prep->add_probe incubation Incubate at 37°C add_probe->incubation washing Wash with PBS incubation->washing add_medium Add Imaging Medium washing->add_medium equilibration Equilibrate Temperature add_medium->equilibration acquire_baseline Acquire Baseline Fluorescence equilibration->acquire_baseline induce_stimulus Induce Stimulus (Optional) acquire_baseline->induce_stimulus record_fluorescence Record Fluorescence Change induce_stimulus->record_fluorescence analysis Data Analysis record_fluorescence->analysis

This compound Experimental Workflow

signaling_pathway_thermogenesis Simplified Thermogenesis Signaling cluster_stimulus External Stimulus cluster_cell Cellular Response stimulus e.g., Norepinephrine receptor Adrenergic Receptor stimulus->receptor camp cAMP Production receptor->camp pka Protein Kinase A Activation camp->pka lipolysis Lipolysis pka->lipolysis ffa Free Fatty Acids lipolysis->ffa ucp1 UCP1 Activation ffa->ucp1 mitochondria Mitochondria ucp1->mitochondria heat Heat Production mitochondria->heat logical_relationship_comparison Probe Selection Logic start Start: Need to measure intracellular temperature q1 Specific organelle target? start->q1 q2 Is genetic modification feasible? q1->q2 Yes (Other) This compound This compound q1->this compound Yes (ER) small_molecule Other Small Molecule Dyes q1->small_molecule No q3 High photostability required? q2->q3 No tsgfp Genetically Encoded Probes (tsGFP) q2->tsgfp Yes q3->small_molecule No nanoparticles Nanoparticles q3->nanoparticles Yes

References

Comparative analysis of ERthermAC and other BODIPY-based thermosensitive dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular temperature is critical for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. The development of fluorescent thermosensitive dyes has provided a powerful, non-invasive tool for real-time temperature monitoring within living cells. Among these, probes based on the boron-dipyrromethene (BODIPY) scaffold have gained prominence due to their excellent photophysical properties. This guide provides a detailed comparative analysis of ERthermAC, a novel endoplasmic reticulum-localizing thermosensitive dye, and other key BODIPY-based fluorescent thermometers.

Performance Comparison of BODIPY-Based Thermosensitive Dyes

BODIPY-based thermosensitive dyes offer a range of properties tailored for specific experimental needs, from organelle-specific targeting to varying temperature sensitivities. This compound was developed as an improvement upon its predecessor, ER thermo yellow, focusing on enhanced photostability.[1][2] The performance characteristics of this compound and other notable BODIPY-based dyes are summarized below.

FeatureThis compoundER thermo yellow (ETY)Mito Thermo Yellow (MTY)
Target Organelle Endoplasmic Reticulum (ER)[2][3]Endoplasmic Reticulum (ER)[4]Mitochondria[4]
Excitation (Abs) Max 565 nm~554 nm~540 nm
Emission Max 590 nm~575 nm~565 nm
Temperature Sensitivity -1.07%/°C (18-35°C)[2]-4.76%/°C (37-43°C)[2]-1.87%/°C (linear fit)[5]-3.9%/°C[4]-2.7%/°C[4]
Photostability High; negligible bleaching under harsh irradiation[1][2]Lower than this compound[1][2]Not specified, rosamine-based[4]
Key Features Excellent cellular uptake, low cytotoxicity, high biocompatibility[6][7]Predecessor to this compoundSpecifically targets mitochondria
Molar Mass 541.28 g/mol [8]Not specifiedNot specified

Mechanism of Action: The BODIPY Molecular Rotor

The thermosensitive nature of this compound and similar BODIPY dyes is based on the principle of a "molecular rotor".[4][9] The core structure consists of a BODIPY fluorophore attached to a meso-substituted phenyl group that can rotate.[10] In a low-temperature, high-viscosity microenvironment, this rotation is restricted, forcing the molecule to release absorbed energy as fluorescence. As the temperature increases, the viscosity of the local environment decreases, allowing the phenyl group to rotate more freely.[11][12] This rapid intramolecular rotation provides a non-radiative pathway for energy dissipation, leading to a quantifiable decrease in fluorescence intensity.[13] The fluorescence lifetime of the dye is also inversely correlated with temperature.[4][9]

cluster_0 Low Temperature / High Viscosity cluster_1 High Temperature / Low Viscosity Low_Temp Photon Absorption (Excitation) Excited_State_Low Excited State (Rotation Restricted) Low_Temp->Excited_State_Low Energy Input Fluorescence Photon Emission (High Fluorescence) Excited_State_Low->Fluorescence Radiative Decay High_Temp Photon Absorption (Excitation) Excited_State_High Excited State (Free Rotation) High_Temp->Excited_State_High Energy Input Non_Radiative Heat Dissipation (Low Fluorescence) Excited_State_High->Non_Radiative Non-Radiative Decay (Intramolecular Rotation)

Caption: Mechanism of a BODIPY-based molecular rotor thermosensitive dye.

Experimental Protocols

This section provides a generalized protocol for using this compound for live-cell thermogenesis studies, which can be adapted for other similar dyes.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound dye in anhydrous DMSO.[14] Store protected from light at -20°C.

  • Staining Medium: On the day of the experiment, dilute the this compound stock solution to a final concentration of 250 nM in a serum-free and phenol red-free culture medium (e.g., DMEM-H).[14]

Cell Staining and Imaging (Microplate Method)

This protocol is adapted for cells, such as differentiated adipocytes, cultured in a black, clear-bottom 96-well plate.[14]

A 1. Cell Culture Differentiate adipocytes in a 96-well clear-bottom plate. B 2. Wash Gently wash cells twice with sterile PBS. A->B C 3. Staining Incubate cells with 100 µL of 250 nM this compound staining solution. B->C D 4. Incubation Incubate at 37°C for 30-45 minutes. C->D E 5. Wash Wash cells twice with PBS to remove excess dye. D->E F 6. Equilibration Add 90 µL of serum-free medium and equilibrate plate at 25°C for 15 min. E->F G 7. Basal Reading Measure basal fluorescence in a microplate reader (Ex/Em: 543/590 nm). F->G H 8. Stimulation & Measurement Add 10 µL of stimulus (e.g., Forskolin) and immediately begin kinetic fluorescence measurement. G->H

Caption: Experimental workflow for measuring thermogenesis with this compound.

Microscopy Protocol

For single-cell analysis using fluorescence microscopy:

  • Culture cells on glass-bottom dishes suitable for high-resolution imaging.

  • Follow steps 2-5 from the microplate protocol above.

  • After the final wash, add fresh, phenol red-free imaging medium to the cells.

  • Mount the dish on the microscope stage, equipped with an environmental chamber to control the baseline temperature.

  • Acquire baseline fluorescence images using appropriate filter sets (e.g., TRITC/Cy3 channel).

  • Introduce the thermogenic stimulus and acquire time-lapse images to monitor the change in fluorescence intensity over time. A decrease in intensity corresponds to an increase in temperature.[1]

Calibration

To correlate fluorescence intensity with absolute temperature, a calibration curve is essential.

  • Stain cells with this compound as described above.

  • Fix the cells with 4% formaldehyde to halt active biological processes.[2]

  • Place the fixed cells on a temperature-controlled microscope stage.

  • Acquire fluorescence intensity measurements at a series of defined temperatures (e.g., from 18°C to 43°C).[2]

  • Plot the normalized fluorescence intensity against the temperature to generate a calibration curve. The relationship is often non-linear, with higher sensitivity in the physiological range.[2]

Conclusion

This compound represents a significant advancement in the field of fluorescent thermometry, offering high photostability and specific localization to the endoplasmic reticulum, a key site of cellular thermogenesis.[1][2][3] Its performance, particularly its sensitivity in the physiological temperature range, makes it a superior choice compared to its predecessor, ER thermo yellow.[2] While other dyes like Mito Thermo Yellow provide valuable tools for studying organelle-specific heat production in mitochondria, the robust, biocompatible, and well-characterized nature of this compound makes it an excellent tool for researchers investigating cellular metabolism, brown adipocyte function, and the cellular response to stress.[6][7][15] The choice of dye should be guided by the specific organelle of interest and the required temperature sensitivity for the biological question at hand.

References

A Tale of Two Thermometers: Correlating Subcellular Temperature with Overall Cellular Heat Production

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand cellular metabolism, particularly in fields like drug development and obesity research, two key questions arise: How much energy is a cell population expending, and where within the cell is this energy being released as heat? Two distinct technologies, the calScreener™ and the fluorescent probe ERthermAC, provide answers to these questions. While the calScreener offers a global view of cellular heat production, this compound provides a window into temperature changes within a specific organelle. This guide compares the data from these two powerful techniques, providing the experimental context needed to understand their complementary nature.

Technology Overview: Global vs. Local Measurement

calScreener: The Global Perspective

The calScreener is a multichannel isothermal microcalorimeter that measures the total metabolic heat produced by a population of cells in real-time.[1][2] It operates on the principle of isothermal microcalorimetry (IMC), which detects the net rate of heat flow (in microwatts, µW) from all ongoing biological processes within a sample vial.[3] This label-free technique provides a "thermal footprint" of cellular events, making it a powerful tool for assessing overall cellular bioenergetics and viability without interfering with the sample.[4][5]

This compound: The Subcellular Focus

This compound is a thermosensitive fluorescent dye designed to measure temperature changes specifically within the endoplasmic reticulum (ER).[6][7] As a small molecule-based probe, it accumulates in the ER of living cells. Its fluorescence intensity is inversely proportional to the temperature; as the ER heats up due to metabolic activity, the dye's fluorescence decreases.[6][8] This allows researchers to visualize and quantify thermogenesis at a single-cell, subcellular level, providing spatial context to metabolic activation.

Measurement Principles and Workflow

The two technologies measure distinct but related parameters. The calScreener measures the total heat flow from a cell population, an indicator of the overall metabolic rate. This compound measures the temperature change at a specific location, the ER, which is a major site of cellular metabolism and calcium signaling that can drive thermogenesis.[9]

G

Diagram 1: Conceptual overview of the distinct measurement principles.

Comparative Data Analysis

Direct experimental evidence has shown that data from this compound correlates well with thermal power measurements.[4][10] In studies on brown adipocytes—cells specialized for heat production—adrenergic stimulation leads to a decrease in this compound fluorescence (indicating a temperature rise) that corresponds with an increase in thermal power measured by microcalorimetry, oxygen consumption, and extracellular acidification rates.[3][4]

While no single study presents a direct one-to-one conversion, the table below provides a representative comparison based on typical results from experiments stimulating brown adipocytes with a β-adrenergic agonist like isoproterenol or noradrenaline.

Parameter MeasuredThis compound (Single Cell)calScreener (Cell Population)
Primary Output Change in Fluorescence IntensityHeat Flow (Thermal Power)
Derived Unit Temperature Change (Δ°C)Power (µW)
Spatial Resolution Subcellular (Endoplasmic Reticulum)Cell Population Average
Nature of Assay Fluorescence-based (requires probe)Label-free
Typical Baseline 37°C (maintained by stage incubator)Stable heat flow (~5-10 µW for adipocytes)
Stimulated Response 1.5 - 5.0 °C increase[9]20 - 80 µW increase[11]
Temporal Profile Rapid onset, peaks within minutesGradual increase, sustained over hours
Primary Application Visualizing subcellular thermogenic hotspotsQuantifying overall cellular metabolism/toxicity

Experimental Protocols

A comprehensive study might involve running parallel experiments on the same cell type to correlate the findings from both platforms.

G Start Start: Culture Adherent Cells (e.g., Brown Adipocytes) P1_Step1 P1_Step1 Start->P1_Step1 P2_Step1 P2_Step1 Start->P2_Step1 P1_Step7 P1_Step7 Correlate Correlate Data: Relate peak thermal power to peak temperature change P1_Step7->Correlate P2_Step7 P2_Step7 P2_Step7->Correlate

Diagram 2: Parallel experimental workflow for correlative studies.
Protocol 1: Measuring ER Temperature with this compound
  • Cell Preparation: Seed brown adipocytes on a glass-bottom 96-well plate or dish suitable for live-cell imaging. Culture until desired differentiation is achieved.

  • Probe Loading: Prepare a staining medium of 250 nM this compound dye in serum-free medium. Wash cells with PBS, then incubate with the staining medium for 20-30 minutes at 37°C.

  • Imaging Setup: Place the plate on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Baseline Measurement: Acquire initial fluorescence images using an appropriate laser line (e.g., 543 nm excitation) and emission filter (~560-700 nm).

  • Stimulation and Acquisition: Add the thermogenic stimulant (e.g., 1 µM noradrenaline). Immediately begin time-lapse imaging, capturing images every 1-5 minutes for up to 2 hours.

  • Data Analysis: Quantify the mean fluorescence intensity within regions of interest (individual cells) over time. A decrease in intensity signifies an increase in temperature. Calibrate the fluorescence change to a temperature change using a calibration curve.

Protocol 2: Measuring Thermal Power with calScreener
  • Cell Preparation: Seed an equal number of brown adipocytes into specialized calScreener vials (e.g., 400 µL volume) and allow them to adhere and grow.[1]

  • Instrument Setup: Equilibrate the calScreener instrument to 37°C. Prepare reference vials containing cell-free media to serve as thermodynamic references.

  • Baseline Measurement: Load the sample and reference vials into the calScreener. Allow the system to stabilize and record a steady baseline heat flow for 1-2 hours.

  • Stimulation: Using the instrument's injection system, add the thermogenic stimulant to the sample vials.

  • Data Acquisition: Continuously record the heat flow (in µW) from each vial over several hours. The software plots this as a power curve over time.

  • Data Analysis: Analyze the resulting thermogram. Quantify the peak heat flow, the time to peak, and the total accumulated heat (in Joules) by integrating the power curve.

Case Study: Brown Adipocyte Activation

A key area where these technologies converge is the study of brown adipose tissue (BAT), a primary site of non-shivering thermogenesis. The activation of BAT is a promising strategy for combating obesity and metabolic disease.

The signaling pathway for this process begins with norepinephrine binding to β-adrenergic receptors, initiating a cascade that ultimately activates Uncoupling Protein 1 (UCP1) in the mitochondria. This uncouples respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat. This mitochondrial heat production raises the temperature of the surrounding organelles, including the closely associated endoplasmic reticulum, which is detected by this compound. The combined heat from millions of cells is then measured by the calScreener.

G NE Norepinephrine Receptor β-Adrenergic Receptor NE->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids (FFAs) Lipolysis->FFA Mito Mitochondria FFA->Mito UCP1 UCP1 Activation Mito->UCP1 Heat_Prod Heat_Prod UCP1->Heat_Prod ER_Temp ER_Temp Heat_Prod->ER_Temp Local Effect Cal_Power Cal_Power Heat_Prod->Cal_Power Global Effect

Diagram 3: Simplified signaling pathway of brown adipocyte thermogenesis.

Conclusion

This compound and the calScreener are not competing technologies but rather highly complementary tools. This compound provides high-resolution spatial data, answering the question, "Where is it getting hot?" within a single cell. The calScreener delivers robust, quantitative population-level data, answering, "How much heat are the cells producing overall?". By using these techniques in parallel, researchers can gain a more complete picture of cellular bioenergetics, linking organelle-specific activity to the global metabolic phenotype. This integrated approach is invaluable for validating drug targets and understanding the fundamental mechanisms of cellular thermogenesis.

References

A Head-to-Head Battle for Cellular Thermometry: ERthermAC versus Nanoparticle-Based Thermometers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular thermometry, the choice of a reliable and precise thermometer is paramount. This guide provides a comprehensive comparison of ERthermAC, a fluorescent small-molecule thermometer, and the diverse class of nanoparticle-based thermometers, supported by experimental data and detailed protocols to inform your selection process.

The ability to accurately measure temperature at the subcellular level is crucial for understanding metabolic processes, cellular stress responses, and the efficacy of drug candidates. In this context, two major classes of thermometers have emerged as powerful tools: the endoplasmic reticulum-localizing fluorescent probe, this compound, and a variety of nanoparticle-based sensors. This guide will objectively compare their performance based on key parameters, providing the necessary data and methodologies to empower researchers in making an informed decision for their specific applications.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and different categories of nanoparticle-based thermometers, compiled from various experimental studies.

FeatureThis compoundQuantum Dots (QDs)Lanthanide-doped NanoparticlesGold Nanoparticles (AuNPs)Polymeric Nanoparticles
Temperature Sensitivity -1.07%/°C (18.1-35.0°C) to -4.76%/°C (35.7-42.8°C)[1]~0.1 nm/°C to 0.34 nm/°C[2][3]Up to 3% K⁻¹[4]High, based on anti-Stokes emission[5]High, up to 8% °C⁻¹[6]
Spatial Resolution Diffraction-limited~230 nm to ~355 nm in diameter for an ensemble[2][7]Sub-micron to diffraction-limited[8]Nanometer scale (single particle)Nanometer scale
Response Time Rapid (seconds to minutes)[9]Fast (milliseconds to seconds)Microseconds to millisecondsFastFast
Photostability Remarkably photostable[1]Prone to photoblinking and photobleachingHigh photostability[10][11]StableGenerally good
Cytotoxicity Low cytotoxicityPotential cytotoxicity depending on composition (e.g., heavy metals)Generally low cytotoxicity, biocompatible coatings can be used[11]Generally considered biocompatibleGenerally low cytotoxicity[12][13]
Accuracy High1°C precision with ~1200 particles[2]~4-5 K[14][15]~4 K accuracy[5][16]High

Principles of Operation: A Look at the Signaling Pathways

The underlying mechanisms by which these thermometers report temperature are fundamentally different, a crucial factor in experimental design and data interpretation.

This compound: A Molecular Rotor Approach

This compound is a small fluorescent molecule specifically designed to accumulate in the endoplasmic reticulum (ER). Its temperature-sensing capability relies on the principle of a molecular rotor. The fluorescence quantum yield of this compound is sensitive to the viscosity of its microenvironment, which in turn is dependent on temperature. As the temperature increases, the internal rotation of the molecule becomes faster, leading to a decrease in fluorescence intensity. This inverse relationship between temperature and fluorescence intensity allows for ratiometric temperature measurements.

ERthermAC_Pathway Temp_Increase Temperature Increase ER_Viscosity Decreased ER Viscosity Temp_Increase->ER_Viscosity leads to Molecular_Rotation Increased Internal Molecular Rotation ER_Viscosity->Molecular_Rotation allows Fluorescence_Quenching Fluorescence Quenching Molecular_Rotation->Fluorescence_Quenching causes Signal_Decrease Decreased Fluorescence Intensity Fluorescence_Quenching->Signal_Decrease results in

This compound Signaling Pathway.
Nanoparticle-Based Thermometers: A Diverse Toolkit

Nanoparticle thermometers encompass a range of materials, each with a unique temperature-sensing mechanism.

  • Quantum Dots (QDs): These semiconductor nanocrystals exhibit temperature-dependent changes in their photoluminescence spectra. As temperature increases, the band gap of the semiconductor material decreases, resulting in a red-shift of the emission peak.[2]

QD_Pathway Temp_Increase Temperature Increase Band_Gap Decreased Band Gap Temp_Increase->Band_Gap causes Emission_Shift Red-shift in Emission Spectrum Band_Gap->Emission_Shift results in

Quantum Dot Thermometry Pathway.
  • Lanthanide-doped Nanoparticles: These nanoparticles utilize the temperature-dependent population of thermally coupled energy levels of lanthanide ions. The intensity ratio of the emission lines originating from these levels follows the Boltzmann distribution, providing a ratiometric and self-referenced temperature readout.[17]

Lanthanide_Pathway Temp_Increase Temperature Increase Boltzmann_Distribution Altered Boltzmann Distribution of Energy Levels Temp_Increase->Boltzmann_Distribution leads to Emission_Ratio Change in Emission Intensity Ratio Boltzmann_Distribution->Emission_Ratio results in AuNP_Pathway Temp_Increase Temperature Increase Phonon_Population Increased Phonon Population Temp_Increase->Phonon_Population leads to AntiStokes_Emission Enhanced Anti-Stokes Emission Phonon_Population->AntiStokes_Emission results in Polymeric_Pathway Temp_Increase Temperature Increase (above LCST) Polymer_Collapse Polymer Chain Collapse Temp_Increase->Polymer_Collapse induces Dye_Environment Altered Microenvironment of Fluorescent Dye Polymer_Collapse->Dye_Environment causes Fluorescence_Change Change in Fluorescence (Intensity or Spectrum) Dye_Environment->Fluorescence_Change results in Comparison_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Same cell line and conditions) Staining_ER Stain Cells with This compound Cell_Culture->Staining_ER Staining_NP Incubate Cells with Nanoparticles Cell_Culture->Staining_NP ERthermAC_Prep Prepare this compound Working Solution ERthermAC_Prep->Staining_ER NP_Prep Prepare and Functionalize Nanoparticle Solution NP_Prep->Staining_NP Wash_ER Wash Cells Staining_ER->Wash_ER Wash_NP Wash Cells Staining_NP->Wash_NP Image_ER Image this compound (Fluorescence Intensity) Wash_ER->Image_ER Image_NP Image Nanoparticles (Spectrum/Intensity Ratio) Wash_NP->Image_NP Calibrate_ER Generate this compound Calibration Curve Image_ER->Calibrate_ER Calibrate_NP Generate Nanoparticle Calibration Curve Image_NP->Calibrate_NP Compare Compare Performance Metrics: Sensitivity, Resolution, etc. Calibrate_ER->Compare Calibrate_NP->Compare

References

A Researcher's Guide to Multi-Parameter Cellular Imaging: ERthermAC in Synergy with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to simultaneously visualize multiple cellular processes is paramount to unraveling complex biological systems. This guide provides a comprehensive comparison of ERthermAC, a fluorescent probe for endoplasmic reticulum (ER) temperature, with a suite of other fluorescent probes, enabling dynamic multi-parameter imaging of cellular health and function.

This compound is a highly photostable, cell-permeant fluorescent probe that specifically localizes to the endoplasmic reticulum. Its fluorescence intensity exhibits a negative correlation with temperature, making it a valuable tool for monitoring intracellular thermogenesis. This guide will explore the synergistic use of this compound with other fluorescent probes to simultaneously measure critical cellular parameters, including mitochondrial membrane potential, lipid droplet accumulation, intracellular calcium levels, and reactive oxygen species (ROS) production. We will delve into the spectral compatibility of these probes, provide detailed experimental protocols, and present signaling pathways and experimental workflows to facilitate your research endeavors.

Comparative Analysis of Fluorescent Probes for Multi-Parameter Imaging

Successful multi-parameter imaging hinges on the careful selection of fluorescent probes with distinct spectral characteristics to minimize crosstalk. The following table summarizes the key properties of this compound and a selection of compatible fluorescent probes for monitoring various cellular events.

ProbeTargetExcitation (nm)Emission (nm)ColorKey Features
This compound Endoplasmic Reticulum Temperature~565~590Orange/RedHigh photostability; fluorescence intensity is inversely proportional to temperature.
ER-Tracker Green Endoplasmic Reticulum~504~511GreenHighly selective for the ER; can be used for co-localization studies with this compound.[1]
JC-1 Mitochondrial Membrane Potential~510 (monomer), ~585 (aggregate)~527 (monomer), ~590 (aggregate)Green (depolarized), Orange/Red (polarized)Ratiometric dye that reflects mitochondrial health.[2]
BODIPY 493/503 Neutral Lipids (Lipid Droplets)~493~503GreenUsed to visualize and quantify lipid droplet accumulation.
Fluo-4 Intracellular Calcium (Ca²⁺)~494~516GreenWidely used indicator for cytosolic calcium dynamics.
CellROX Green Reactive Oxygen Species (ROS)~508 (oxidized)~525 (oxidized)GreenBecomes fluorescent upon oxidation by ROS.
LysoTracker Red DND-99 Acidic Organelles (Lysosomes)~577~590RedAccumulates in acidic compartments like lysosomes.

Experimental Protocols for Multi-Parameter Imaging

The following protocols provide a starting point for utilizing this compound in conjunction with other fluorescent probes. Optimization may be required based on cell type and experimental conditions.

Co-staining for ER Temperature and ER Localization

This protocol allows for the confirmation of this compound's localization within the endoplasmic reticulum.

Materials:

  • This compound (stock solution in DMSO)

  • ER-Tracker Green (stock solution in DMSO)

  • Live-cell imaging medium

  • Cells cultured on a suitable imaging dish

Protocol:

  • Prepare a working solution of 250 nM this compound and 1 µM ER-Tracker Green in pre-warmed live-cell imaging medium.

  • Wash cells once with pre-warmed phosphate-buffered saline (PBS).

  • Incubate cells with the combined staining solution for 20-30 minutes at 37°C.

  • Wash cells twice with pre-warmed live-cell imaging medium.

  • Image the cells immediately using appropriate filter sets for green and red fluorescence.

Simultaneous Imaging of ER Temperature and Mitochondrial Membrane Potential

This protocol enables the correlation of changes in ER temperature with mitochondrial health.

Materials:

  • This compound (stock solution in DMSO)

  • JC-1 (stock solution in DMSO)

  • Live-cell imaging medium

  • Cells cultured on a suitable imaging dish

Protocol:

  • Load cells with 250 nM this compound in pre-warmed live-cell imaging medium for 20 minutes at 37°C.

  • Wash cells once with pre-warmed PBS.

  • Incubate cells with 2 µM JC-1 in pre-warmed live-cell imaging medium for 15-30 minutes at 37°C.

  • Wash cells twice with pre-warmed live-cell imaging medium.

  • Image the cells, capturing both the green (JC-1 monomer) and red/orange (JC-1 aggregate and this compound) fluorescence.

Multi-Parameter Imaging of Cellular Stress: ER Temperature, Calcium, and ROS

This protocol allows for the comprehensive analysis of cellular stress responses.

Materials:

  • This compound (stock solution in DMSO)

  • Fluo-4 AM (stock solution in DMSO)

  • CellROX Green Reagent (stock solution in DMSO)

  • Live-cell imaging medium

  • Cells cultured on a suitable imaging dish

Protocol:

  • Co-load cells with 250 nM this compound and 1-5 µM Fluo-4 AM in pre-warmed live-cell imaging medium for 30 minutes at 37°C.

  • Wash cells once with pre-warmed PBS.

  • Add pre-warmed live-cell imaging medium containing 5 µM CellROX Green Reagent and incubate for a further 30 minutes at 37°C.

  • Wash cells twice with pre-warmed live-cell imaging medium.

  • Proceed with imaging, using appropriate excitation and emission settings to capture the signals from all three probes. Sequential imaging may be necessary to minimize spectral overlap.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to clearly illustrate the logical flow of experiments and the underlying biological pathways being investigated.

G Experimental Workflow: Multi-Parameter Imaging of Drug-Induced Cellular Stress cluster_cell_prep Cell Preparation cluster_staining Fluorescent Probe Staining cluster_treatment Drug Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture cells on imaging dish stain_er Incubate with this compound (ER Temperature) cell_culture->stain_er stain_ca Co-incubate with Fluo-4 (Calcium) stain_er->stain_ca stain_ros Add CellROX (ROS) stain_ca->stain_ros drug_treatment Treat cells with test compound stain_ros->drug_treatment imaging Acquire multi-channel fluorescence images drug_treatment->imaging analysis Quantify changes in fluorescence intensity imaging->analysis correlation Correlate changes in ER temperature, Ca2+, and ROS analysis->correlation

Figure 1. Workflow for assessing drug-induced cellular stress.

G Signaling Pathway: ER Stress and Mitochondrial Dysfunction cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cell_fate Cellular Outcome er_stress ER Stress (e.g., drug-induced) er_temp Increased ER Temperature (this compound signal decrease) er_stress->er_temp ca_release Ca2+ Release (Fluo-4 signal increase) er_stress->ca_release mito_ca_uptake Mitochondrial Ca2+ Uptake ca_release->mito_ca_uptake apoptosis Apoptosis ca_release->apoptosis mito_depolarization Mitochondrial Depolarization (JC-1 red to green shift) mito_ca_uptake->mito_depolarization mito_ros Increased mtROS (CellROX signal increase) mito_depolarization->mito_ros mito_ros->apoptosis

Figure 2. ER-mitochondria crosstalk in cellular stress.

Mitigating Spectral Overlap

A key challenge in multi-color imaging is managing spectral overlap between different fluorophores. To obtain accurate data, it is crucial to select probes with minimal spectral crosstalk. When overlap is unavoidable, several strategies can be employed:

  • Sequential Imaging: Excite and capture the emission of each fluorophore individually in a sequential manner. This is the most straightforward method to reduce bleed-through.

  • Spectral Unmixing: This computational technique separates the emission spectra of multiple fluorophores present in a single image. It requires acquiring images at multiple emission wavelengths (a lambda stack) and then using algorithms to calculate the contribution of each fluorophore to the overall signal.

  • Careful Filter Selection: Utilize narrow bandpass emission filters to isolate the fluorescence signal from each probe as much as possible.

By carefully selecting compatible fluorescent probes and employing appropriate imaging and analysis techniques, researchers can leverage the power of this compound to gain deeper insights into the intricate interplay of cellular processes. This multi-parameter approach holds significant promise for advancing our understanding of cell biology and for the development of novel therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of ERthermAC

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of ERthermAC, a temperature-sensitive fluorescent dye, are critical for maintaining a secure research environment. Adherence to these procedures minimizes risks to personnel and the environment.

This compound is a valuable tool for researchers, particularly those in drug development, for monitoring temperature changes within the endoplasmic reticulum of living cells. However, like all chemical reagents, it requires careful management throughout its lifecycle, from initial handling to final disposal. This guide provides a clear, step-by-step process for the proper disposal of this compound, based on safety data sheet recommendations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS). The SDS for BioTracker™ this compound Temperature-Sensitive Live Cell Dye provides comprehensive safety information.

Personal Protective Equipment (PPE): Always handle this compound and any resulting waste while wearing appropriate PPE, including:

  • Gloves: Impervious gloves are necessary to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes.

  • Lab Coat: A lab coat or other protective clothing is recommended.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to do so through an approved waste disposal plant. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Segregation of Waste:

    • Collect all materials contaminated with this compound, including unused solutions, pipette tips, culture dishes, and gloves, in a designated and clearly labeled waste container.

    • This container should be separate from general laboratory waste.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with the contents, including the name "this compound Waste" and any other institutional or regulatory-required hazard information.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, strong oxidizing agents, and strong bases.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with a copy of the Safety Data Sheet if required.

Quantitative Data Summary

The Safety Data Sheet for this compound does not provide extensive quantitative data regarding disposal parameters. The key takeaway is the qualitative instruction for professional disposal.

ParameterGuideline
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Unknown Toxicity 40% of the mixture consists of ingredient(s) of unknown toxicity.[1]
Aquatic Hazard Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

ERthermAC_Disposal_Workflow start Start: this compound Use Complete ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Contaminated Waste (Unused solution, tips, plates, etc.) ppe->segregate label_container Label Waste Container Clearly ('this compound Waste', Hazard Info) segregate->label_container store_waste Store Sealed Container in a Designated, Secure Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) if Requested contact_ehs->provide_sds end End: Waste Collected for Proper Disposal provide_sds->end

References

Safeguarding Your Research: A Guide to Handling ERthermAC

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the use of ERthermAC, a temperature-sensitive fluorescent dye, are detailed below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides researchers, scientists, and drug development professionals with immediate, procedural information for the safe handling, application, and disposal of this compound.

Personal Protective Equipment and Safety Precautions

When working with this compound, adherence to standard laboratory safety protocols is paramount. While the product is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, appropriate personal protective equipment (PPE) should always be worn to minimize exposure and ensure a safe working environment.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn to protect against splashes. An eye bath should be readily accessible.
Hand Protection Protective GlovesImpervious gloves are necessary to prevent skin contact.
Body Protection Protective ClothingA standard laboratory coat is required.

Immediate First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with water.
Eye Contact Rinse thoroughly with plenty of water. Remove contact lenses if present.
Ingestion Immediately drink two glasses of water. If you feel unwell, seek medical attention.
Inhalation Move to an area with fresh air.

Operational and Disposal Plan

Proper handling and disposal of this compound are critical for laboratory safety and environmental protection.

Handling and Storage:

This compound is soluble in DMSO. The product should be stored at -20°C, desiccated, and protected from light.[2]

Disposal:

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocol: Measuring Thermogenesis

This compound is utilized to visualize and measure heat production (thermogenesis) in cells, particularly brown adipocytes. The following is a detailed methodology for a key experiment.[3][4]

Materials:

  • BioTracker this compound Temperature-Sensitive Live Cell Dye

  • DMSO

  • Differentiated brown/white adipocytes in a black 96-well plate with a clear bottom

  • DMEM-H serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Culture and differentiate adipocytes in a black 96-well plate with a clear bottom.

  • Prepare a 250 nM this compound staining solution in DMEM-H serum-free medium.

  • Wash the differentiated adipocytes twice with PBS.

  • Add 100 µL of the staining solution to each well.

  • Incubate the plate at 37°C for 30-45 minutes.

  • Wash the cells twice with PBS.

  • Add 90 µL of DMEM-H serum-free and phenol red-free medium to each well.

  • Equilibrate the plate at 25°C for 15 minutes.

  • Measure the basal fluorescence at an excitation/emission of 543/590 nm in a microplate reader.

  • Introduce the thermogenesis-inducing agent (e.g., 10 µL of 10x CL-316,243 or forskolin) to the designated wells.

  • Measure the fluorescence every 5 minutes for up to 1.5 - 2 hours to monitor the decrease in fluorescence, which corresponds to an increase in temperature.

Signaling Pathway in Thermogenesis

This compound is a tool to study the downstream effects of signaling pathways that induce thermogenesis. A key pathway in brown and beige adipocytes is the β3-Adrenergic Signaling Pathway, which is activated by stimuli such as cold exposure.[5]

ThermogenesisSignaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Cold_Exposure Cold Exposure Norepinephrine Norepinephrine Cold_Exposure->Norepinephrine stimulates release of B3_AR β3-Adrenergic Receptor Norepinephrine->B3_AR binds to AC Adenylate Cyclase B3_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Thermogenic_Genes Upregulation of Thermogenic Genes PKA->Thermogenic_Genes Lipolysis_Glucose_Uptake Increased Lipolysis & Glucose Uptake PKA->Lipolysis_Glucose_Uptake

Caption: β3-Adrenergic signaling pathway in adipocytes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.